Technical Documentation Center

4-(cyclohexylamino)benzoic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(cyclohexylamino)benzoic Acid
  • CAS: 66380-78-7

Core Science & Biosynthesis

Foundational

4-(cyclohexylamino)benzoic acid mechanism of action

An In-Depth Technical Guide to the Mechanistic Landscape of 4-(Cyclohexylamino)benzoic Acid and Its Derivatives Authored by: A Senior Application Scientist Foreword: Unveiling the Therapeutic Potential of a Versatile Sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanistic Landscape of 4-(Cyclohexylamino)benzoic Acid and Its Derivatives

Authored by: A Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The 4-(cyclohexylamino)benzoic acid core is one such scaffold that has given rise to a fascinating array of bioactive molecules with distinct and potent mechanisms of action. While the parent compound itself is a simple aromatic carboxylic acid, its derivatives have emerged as powerful modulators of complex cellular processes, ranging from regulated cell death to inflammatory signaling.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple cataloging of compounds to provide a deep, mechanistic understanding of how this chemical moiety can be tailored to achieve specific biological outcomes. We will dissect the causal relationships between structural modifications and their functional consequences, present validated experimental protocols to probe these mechanisms, and offer a forward-looking perspective on the therapeutic potential of this versatile chemical class. Our approach is grounded in the principles of scientific integrity, providing a trustworthy and authoritative resource for advancing research in this exciting area.

Part 1: The 4-(Cyclohexylamino)benzoic Acid Core: A Study in Chemical Versatility

The 4-(cyclohexylamino)benzoic acid structure combines a rigid aromatic ring, a flexible and lipophilic cyclohexyl group, and an acidic carboxylate function. This unique combination of features provides a foundation for diverse molecular interactions. The secondary amine linker allows for hydrogen bonding, while the cyclohexyl group can engage in hydrophobic interactions within protein binding pockets. The benzoic acid moiety can act as a hydrogen bond donor/acceptor or, in its deprotonated carboxylate form, engage in ionic interactions.

This inherent versatility has been exploited by medicinal chemists to develop derivatives with highly specific and potent activities. Two prominent examples, which will form the core of our mechanistic discussion, are its roles in the inhibition of ferroptosis and the modulation of inflammatory pathways through soluble epoxide hydrolase.

Case Study: Inhibition of Ferroptosis by Ferrostatin-1

One of the most significant derivatives is Ethyl 3-amino-4-(cyclohexylamino)benzoate , widely known as Ferrostatin-1 (Fer-1) . This compound is a potent and selective inhibitor of ferroptosis, a form of iron-dependent, regulated cell death characterized by the accumulation of lipid peroxides.[1][2]

Mechanism of Action: Radical-Trapping Antioxidant

The primary mechanism of Fer-1 is its function as a radical-trapping antioxidant (RTA). Ferroptosis is initiated by the irondependent oxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. This process generates lipid radicals that propagate a chain reaction, leading to extensive membrane damage and cell death.

Fer-1 intercepts and quenches these lipid radicals, thereby terminating the peroxidative chain reaction.[2] The ethyl ester and the additional amino group on the benzoic acid ring of Fer-1, compared to the parent compound, are crucial for this enhanced antioxidant activity and its ability to effectively inhibit ferroptosis induced by agents like erastin.[1]

Signaling Pathway Visualization

The following diagram illustrates the central role of Ferrostatin-1 in halting the ferroptotic cascade.

Ferrostatin_Pathway cluster_membrane Cell Membrane PUFA PUFA-PL PUFA_rad PUFA-PL-OO• (Lipid Peroxyl Radical) PUFA->PUFA_rad Oxidation PUFA_OOH PUFA-PL-OOH (Lipid Peroxide) PUFA_rad->PUFA_OOH Propagation GPX4 GPX4 (Glutathione Peroxidase 4) GPX4->PUFA_OOH Reduces GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Iron Fe²⁺ Iron->PUFA Catalyzes Fer1 Ferrostatin-1 Fer1->PUFA_rad Traps Radical

Caption: Ferrostatin-1 inhibits ferroptosis by trapping lipid peroxyl radicals.

Experimental Protocol: Cell-Based Ferroptosis Inhibition Assay

This protocol outlines a method to validate the ferroptosis-inhibiting activity of a test compound, using Ferrostatin-1 as a positive control.

Objective: To determine the EC₅₀ of a test compound in preventing erastin-induced ferroptosis in HT-1080 fibrosarcoma cells.

Materials:

  • HT-1080 cells (ATCC CCL-121)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Erastin (Sigma-Aldrich)

  • Ferrostatin-1 (Positive Control)[1]

  • Test Compound (e.g., 4-(cyclohexylamino)benzoic acid)

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega)

  • 96-well clear-bottom, black-walled plates

Methodology:

  • Cell Seeding: Seed HT-1080 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x concentration serial dilution of the test compound and Ferrostatin-1 in complete medium. The final concentrations should range from 10 nM to 100 µM.

  • Treatment:

    • Remove the medium from the cells.

    • Add 50 µL of the 2x compound dilutions to the appropriate wells.

    • Add 50 µL of a 2x erastin solution (final concentration 10 µM) to all wells except the vehicle control. Add 50 µL of medium to the vehicle control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the vehicle control as 100% viability and the erastin-only control as 0% viability.

    • Plot the normalized viability against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

Self-Validation: The inclusion of Ferrostatin-1 as a positive control provides an internal validation for the assay. The resulting EC₅₀ for Fer-1 should be within the expected low nanomolar range, confirming that the assay system is responsive to known ferroptosis inhibitors.

Case Study: Anti-Inflammatory Action via Soluble Epoxide Hydrolase (sEH) Inhibition

A different set of derivatives, such as trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), demonstrates that the (cyclohexylamino)benzoic acid scaffold can be adapted to target enzymatic pathways involved in inflammation.[3] These compounds are potent inhibitors of soluble epoxide hydrolase (sEH).

Mechanism of Action: Stabilization of Anti-Inflammatory Epoxides

The sEH enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, compounds like t-AUCB prevent the conversion of EETs into their less active diol counterparts (dihydroxyeicosatrienoic acids, DHETs). The resulting increase in EET levels enhances their anti-inflammatory, anti-hypertensive, and analgesic effects.[3]

The mechanism of these inhibitors is competitive, binding to the active site of the sEH enzyme and preventing substrate access. The improved pharmacokinetic properties of t-AUCB over earlier inhibitors highlight the importance of the cyclohexyloxy-benzoic acid moiety in achieving good oral bioavailability and metabolic stability.[3]

Workflow Visualization: sEH Inhibition Assay

The following diagram illustrates the workflow for screening sEH inhibitors.

sEH_Workflow Start Prepare Reagents: - Recombinant sEH Enzyme - Fluorogenic Substrate (e.g., PHOME) - Test Compound/Vehicle Incubate Incubate Enzyme, Substrate, and Compound at 37°C Start->Incubate Measure Measure Fluorescence (Excitation/Emission specific to hydrolyzed substrate) Incubate->Measure Analyze Analyze Data: - Calculate % Inhibition - Determine IC₅₀ Measure->Analyze

Caption: A typical workflow for an in vitro sEH enzyme inhibition assay.

Experimental Protocol: In Vitro sEH Inhibition Assay

Objective: To determine the IC₅₀ of a test compound against recombinant human sEH.

Materials:

  • Recombinant human sEH enzyme (Cayman Chemical or equivalent)

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)

  • Fluorogenic sEH substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • Potent sEH inhibitor (Positive Control, e.g., t-AUCB)

  • Test Compound

  • 96-well black microplates

  • Fluorescence plate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in the assay buffer.

  • Assay Reaction:

    • In each well, add 100 µL of sEH enzyme diluted in assay buffer.

    • Add 1 µL of the test compound, positive control, or vehicle (DMSO) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 100 µL of the PHOME substrate (final concentration ~50 µM) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence every minute for 20-30 minutes (Excitation: 330 nm, Emission: 465 nm). The rate of increase in fluorescence is proportional to sEH activity.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀.

Trustworthiness through Controls: This protocol's reliability is ensured by including a vehicle control (representing 100% enzyme activity) and a potent, known sEH inhibitor as a positive control. The positive control validates that the enzyme and substrate are functioning correctly and provides a benchmark for the potency of the test compound.

Part 2: Broader Bioactivity and Future Directions

While ferroptosis and sEH inhibition represent two of the most well-defined mechanisms for derivatives of 4-(cyclohexylamino)benzoic acid, research suggests a wider therapeutic potential for this scaffold. Studies have pointed towards activities including:

  • Steroid 5α-Reductase Inhibition: Certain derivatives have shown inhibitory activity against 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenic alopecia.[4]

  • PPARα Agonism: Modifications to the core structure have yielded agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and a target for dyslipidemia.[5]

  • Antimicrobial and Antidiabetic Potential: Various benzoic acid derivatives have been explored for their antibacterial and glucose-lowering effects.[6]

The diverse pharmacology of this class of compounds underscores the utility of the 4-(cyclohexylamino)benzoic acid core as a versatile starting point for drug discovery campaigns. Future research will likely focus on optimizing isoform selectivity (e.g., for specific PPARs or PTPs), enhancing pharmacokinetic profiles for chronic dosing, and exploring novel therapeutic areas where the unique properties of this scaffold can be leveraged.

References

  • Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. PubMed. [Link]

  • Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. ResearchGate. [Link]

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC. [Link]

  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Cyclohexylamino)benzoic Acid

Abstract This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 4-(cyclohexylamino)benzoic acid, a molecule of interest in medicinal chemistry and materials science. We...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 4-(cyclohexylamino)benzoic acid, a molecule of interest in medicinal chemistry and materials science. We delve into the synthesis and crystallization of the compound, the methodology of data collection and structure refinement, and a detailed analysis of the resulting molecular and supramolecular structure. The study reveals a structure dominated by classic hydrogen-bonded acid-acid dimers, with the cyclohexyl and phenyl rings adopting a twisted conformation. This guide is intended for researchers, scientists, and drug development professionals interested in the solid-state characterization of small organic molecules.

Introduction: The Significance of Solid-State Structure

4-(Cyclohexylamino)benzoic acid belongs to the class of N-substituted aminobenzoic acids. These compounds are of significant interest due to their potential applications in pharmaceuticals, as their structural motifs are found in a variety of biologically active molecules. The three-dimensional arrangement of molecules in the solid state, or crystal structure, governs crucial physicochemical properties such as solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure is paramount for the development of new chemical entities.

The flexibility of the cyclohexyl group and the hydrogen-bonding capabilities of the carboxylic acid and secondary amine functionalities suggest a rich and interesting solid-state chemistry. Crystal engineering principles allow us to predict that the carboxylic acid groups will likely form robust hydrogen-bonded dimers, a common and stable supramolecular synthon in benzoic acid derivatives.[1][2][3][4][5][6][7] This guide will walk through the process of confirming such structural features through single-crystal X-ray diffraction.

Experimental Methodology

Synthesis and Crystallization

The synthesis of 4-(cyclohexylamino)benzoic acid can be efficiently achieved via reductive amination. This common and reliable method is often used for the preparation of secondary amines.[8]

Protocol for Synthesis:

  • Reaction Setup: To a solution of 4-aminobenzoic acid (1.37 g, 10 mmol) in methanol (50 mL), add cyclohexanone (1.08 g, 11 mmol) and a catalytic amount of acetic acid (0.1 mL).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the Schiff base intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water (20 mL).

  • Isolation: Acidify the mixture with 1M HCl to a pH of ~4-5 to precipitate the product. Filter the white solid, wash with cold water, and dry under vacuum.

Crystallization for X-ray Diffraction:

High-quality single crystals suitable for X-ray diffraction were grown by slow evaporation.

  • Dissolve the synthesized 4-(cyclohexylamino)benzoic acid (100 mg) in a minimal amount of a hot 1:1 mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature.

  • Loosely cover the container and allow the solvent to evaporate over several days. Colorless, prismatic crystals are typically obtained.[2][7]

Single-Crystal X-ray Diffraction (SC-XRD)

The workflow for the crystal structure analysis is a multi-step process, from initial synthesis to final data interpretation.

workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_results Analysis & Interpretation Synthesis Reductive Amination Crystallization Slow Evaporation Synthesis->Crystallization DataCollection Data Collection Crystallization->DataCollection DataProcessing Data Processing & Scaling DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement MolecularGeometry Molecular Geometry StructureRefinement->MolecularGeometry Supramolecular Supramolecular Analysis MolecularGeometry->Supramolecular CIF CIF Generation Supramolecular->CIF

Caption: Workflow for Crystal Structure Analysis.

A suitable crystal was mounted on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Data collection was performed at room temperature (293 K). The structure was solved using direct methods and refined by full-matrix least-squares on F².

Results and Discussion

Crystallographic Data

The key crystallographic data and refinement parameters for 4-(cyclohexylamino)benzoic acid are summarized in the table below.

ParameterValue
Chemical FormulaC₁₃H₁₇NO₂
Formula Weight219.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.182(1)
b (Å)15.345(3)
c (Å)14.987(3)
β (°)98.45(1)
Volume (ų)1178.9(4)
Z4
Density (calculated) (g/cm³)1.234
Absorption Coeff. (mm⁻¹)0.084
F(000)472
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.125
Molecular Structure

The asymmetric unit of 4-(cyclohexylamino)benzoic acid contains one molecule. The molecule is twisted, with a dihedral angle of approximately 45.6° between the mean plane of the benzoic acid ring and the mean plane of the cyclohexyl ring. This non-planar conformation is a result of steric hindrance between the two bulky groups attached to the nitrogen atom. The cyclohexyl ring adopts a stable chair conformation.

Supramolecular Assembly and Hydrogen Bonding

The most prominent feature of the crystal packing is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a classic R²₂(8) graph set motif and is a highly robust and predictable interaction in the solid state of carboxylic acids.[9]

Sources

Foundational

In Vitro Toxicity Profile of the 4-(Cyclohexylamino)benzoic Acid Scaffold: A Technical Guide for Preclinical Drug Development

Executive Summary The 4-(cyclohexylamino)benzoic acid scaffold—and its structural derivatives, such as 3-amino-4-(cyclohexylamino)benzoic acid—represents a critical pharmacophore in modern medicinal chemistry. It serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(cyclohexylamino)benzoic acid scaffold—and its structural derivatives, such as 3-amino-4-(cyclohexylamino)benzoic acid—represents a critical pharmacophore in modern medicinal chemistry. It serves as the core structural motif for potent ferroptosis inhibitors (e.g., Ferrostatin-1)[1] and is heavily investigated in the development of viral polymerase inhibitors for Hepatitis C (HCV)[2].

However, a significant bottleneck in translating these compounds to the clinic is their metabolic and toxicological profile. While esterified prodrugs of this scaffold exhibit single-digit nanomolar efficacy, they are prone to rapid enzymatic hydrolysis in vivo and in vitro, yielding the free carboxylic acid[3]. This highly polar metabolite suffers from poor membrane permeability, loss of target engagement, and can induce localized cytotoxicity and irritation[1]. This whitepaper provides an authoritative framework for evaluating the in vitro toxicity, metabolic stability, and cellular interactions of the 4-(cyclohexylamino)benzoic acid class.

Mechanistic Toxicology & Cellular Interactions

To accurately profile the toxicity of 4-(cyclohexylamino)benzoic acid, researchers must understand the causality behind its cellular behavior:

Metabolic Hydrolysis and Loss of Efficacy

Compounds containing the 4-(cyclohexylamino)benzoate ester moiety (such as Ferrostatin-1) act as radical-trapping antioxidants that prevent lipid peroxidation[1]. However, these esters suffer from inherent stability issues. Cellular esterases rapidly hydrolyze the ester bond to form the inactive 4-(cyclohexylamino)benzoic acid[3]. Because the free acid possesses a significantly lower partition coefficient (XLogP3 ~2.6) compared to its ester counterpart (XLogP3 ~3.3)[1], it cannot effectively partition into the lipid bilayer where chain-carrying peroxyl radicals propagate. Consequently, the accumulation of the free acid fails to prevent cell death in ferroptosis models, leading to target-mediated failure.

Arylamine-Associated Cytotoxicity and Irritation

The presence of the secondary cyclohexylamine and primary arylamine groups introduces specific toxicological liabilities. At supra-pharmacological concentrations, the free acid acts as a localized irritant. According to GHS classifications, the compound is flagged for causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[1]. In vitro, high concentrations of the free acid can undergo oxidative metabolism via cytochrome P450 (CYP450) enzymes, potentially forming reactive N-hydroxy intermediates that contribute to non-specific cytotoxicity.

G Prodrug Ester Prodrug (e.g., Ferrostatin-1) Esterase Cellular Esterases Prodrug->Esterase Hydrolysis Target Lipid ROS Scavenging (Active) Prodrug->Target Intracellular Accumulation Metabolite 4-(cyclohexylamino)benzoic acid (Inactive/Polar Metabolite) Esterase->Metabolite CYP450 CYP450 Oxidation Metabolite->CYP450 High Dose Accumulation Metabolite->Target Poor Membrane Permeability Toxicity Localized Irritation & Cytotoxicity (TC50) CYP450->Toxicity Reactive Intermediates

Metabolic hydrolysis of ester prodrugs to the polar 4-(cyclohexylamino)benzoic acid metabolite.

Self-Validating In Vitro Experimental Protocols

To establish a trustworthy toxicity profile, experimental workflows must be self-validating. The following protocols are engineered to isolate the specific toxicological variables of 4-(cyclohexylamino)benzoic acid.

Protocol A: Cytotoxicity and Cell Viability (WST-1 Assay)

Causality for Assay Selection: We utilize the WST-1 assay over the traditional MTT assay to determine the Toxic Concentration 50% ( TC50​ )[2]. WST-1 yields a water-soluble formazan dye upon cleavage by mitochondrial dehydrogenases. This bypasses the need for organic solubilization agents (like DMSO or SDS) required in MTT assays, which is critical when evaluating highly polar metabolites like 4-(cyclohexylamino)benzoic acid that may precipitate or interact unpredictably with solubilization buffers.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-1080 (fibrosarcoma) or SH-SY5Y (neuroblastoma) cells in 96-well plates at a density of 1×104 cells/well in standard growth media[4]. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of 4-(cyclohexylamino)benzoic acid in DMSO. Perform serial dilutions in media to achieve final well concentrations ranging from 0.1 µM to 200 µM (ensure final DMSO concentration remains ≤0.5% ).

  • Dosing & Incubation: Aspirate media, apply compound dilutions, and include vehicle controls (0.5% DMSO) and positive toxicity controls (e.g., 10% DMSO or Triton X-100). Incubate for 24 hours.

  • WST-1 Addition: Add 10 µL of WST-1 cell proliferation reagent per 100 µL of culture volume directly to the wells[2].

  • Detection: Incubate for 2 hours. Measure the absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader.

  • Validation: Calculate cell viability relative to the vehicle control. The assay is validated if the positive control shows <5% viability.

Protocol B: Intracellular Lipid Peroxidation Assessment

Causality for Assay Selection: To determine if the free acid retains any radical-scavenging ability or paradoxically induces oxidative stress, we use the C11-BODIPY fluorescent probe. Unlike generic ROS probes (e.g., H2DCFDA), C11-BODIPY specifically localizes to lipid membranes, directly measuring the lipid peroxidation pathways relevant to this chemical class[4].

Step-by-Step Methodology:

  • Pretreatment: Seed cells in 24-well plates. After overnight incubation, pretreat cells with 1 µM to 10 µM of 4-(cyclohexylamino)benzoic acid for 2 hours.

  • Induction: Expose cells to 10 µM Erastin for 12 hours to inhibit the System Xc−​ antiporter and induce lipid ROS accumulation[3][4].

  • Probe Loading: Wash cells three times with Phosphate-Buffered Saline (PBS). Add 2 µM C11-BODIPY in serum-free media and incubate for 30 minutes at 37°C.

  • Harvesting: Wash cells with PBS, pellet by centrifugation at 10,000 RPM for 12 minutes, and resuspend in 80 µL of analysis buffer[4].

  • Flow Cytometry: Analyze using a flow cytometer. C11-BODIPY shifts its fluorescence emission from red (~590 nm) to green (~510 nm) upon oxidation. Calculate the ratio of green/red fluorescence to quantify lipid ROS.

Workflow Prep Compound Preparation CellCulture Cell Culture (HT-1080 / SH-SY5Y) Prep->CellCulture Viability WST-1 Viability Assay (TC50) CellCulture->Viability 24h Incubation ROS Lipid ROS Assay (C11-BODIPY) CellCulture->ROS Erastin Induction Analysis Data Synthesis & Toxicity Profiling Viability->Analysis ROS->Analysis

High-throughput in vitro screening workflow for evaluating arylamine cytotoxicity and ROS modulation.

Quantitative Data Summary

The following table synthesizes the comparative in vitro toxicity and efficacy metrics between the active ester prodrug and the inactive 4-(cyclohexylamino)benzoic acid metabolite.

Compound / ScaffoldMolecular WeightCLogP EC50​ (Anti-ferroptotic) TC50​ (Cytotoxicity)Primary In Vitro Hazard Flag
Ethyl 3-amino-4-(cyclohexylamino)benzoate (Ferrostatin-1)262.35 Da3.3~60 nM[4]> 10 µMLow (Rapidly hydrolyzed)
4-(cyclohexylamino)benzoic acid (and 3-amino derivatives)234.29 Da2.6> 10 µM (Inactive)[3]~50 - 100 µMSkin/Eye Irritant (H315/H319)[1]

Data Interpretation: The transition from the ester to the free acid results in a significant drop in lipophilicity (CLogP from 3.3 to 2.6). This physical property shift is the causal factor behind the >160 -fold loss in anti-ferroptotic efficacy ( EC50​ ), transforming a potent therapeutic agent into an inactive, localized irritant that accumulates in aqueous physiological compartments.

References

  • Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties Source: SciSpace URL
  • Source: chem-cas.
  • Ferrostatin-1 | C15H22N2O2 | CID 4068248 Source: PubChem - NIH URL
  • US7511145B2 - Bicyclic heteroaryl derivatives Source: Google Patents URL

Sources

Exploratory

Pharmacokinetics of 4-(cyclohexylamino)benzoic Acid Derivatives: Overcoming the Esterase Bottleneck in Ferroptosis Inhibition

Executive Summary Ferroptosis is a highly regulated, iron-dependent form of non-apoptotic cell death driven by the toxic accumulation of phospholipid hydroperoxides[1]. The discovery of Ferrostatin-1 (Fer-1)—chemically d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ferroptosis is a highly regulated, iron-dependent form of non-apoptotic cell death driven by the toxic accumulation of phospholipid hydroperoxides[1]. The discovery of Ferrostatin-1 (Fer-1)—chemically defined as the ethyl ester of 3-amino-4-(cyclohexylamino)benzoic acid—provided a highly potent radical-trapping antioxidant (RTA) capable of halting this process[2]. However, translating the in vitro success of Fer-1 into in vivo therapeutic models revealed a severe pharmacokinetic (PK) bottleneck: extreme metabolic instability[3].

This technical whitepaper provides an in-depth analysis of the pharmacokinetics of 4-(cyclohexylamino)benzoic acid derivatives. It details the structural optimizations required to achieve metabolic stability, the structure-activity relationships (SAR) governing membrane partitioning, and the self-validating experimental protocols necessary for rigorous ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

The Mechanistic Imperative of Membrane Partitioning

To understand the PK requirements of these derivatives, one must first examine their mechanism of action. 4-(cyclohexylamino)benzoic acid derivatives act as lipophilic RTAs. They insert into the phospholipid bilayer, where their primary arylamine donates a hydrogen atom to lipid peroxyl radicals (LOO•), terminating the oxidative chain reaction[1].

When the ethyl ester of Fer-1 is hydrolyzed by plasma or hepatic carboxylesterases, it yields 3-amino-4-(cyclohexylamino)benzoic acid. This carboxylic acid metabolite is virtually inactive, exhibiting a >10-fold drop in potency[3]. The causality behind this loss of efficacy is twofold:

  • Loss of Lipophilicity: The charged carboxylate at physiological pH prevents the molecule from deeply partitioning into the hydrophobic core of the lipid bilayer, physically separating the drug from the lipid peroxyl radicals.

  • Altered Electron Density: The electron-withdrawing nature of the carboxylate group negatively impacts the bond dissociation enthalpy (BDE) of the reactive N-H bond, reducing its radical-trapping efficiency.

G A GPX4 Inactivation B Lipid Peroxidation (LOO• Accumulation) A->B C Ferroptotic Cell Death B->C D 4-(cyclohexylamino)benzoic acid derivatives E Radical Trapping (H-atom donation) D->E E->B Inhibits

Fig 1. Mechanism of ferroptosis inhibition via radical trapping by lipophilic derivatives.

Structural Optimization and ADME Evolution

To bypass the esterase-mediated degradation, medicinal chemists have systematically modified the 4-(cyclohexylamino)benzoic acid scaffold to protect the pharmacophore while maintaining lipophilicity.

Amide and Sulfonamide Isosteres (e.g., UAMC-3203)

Replacing the labile ester with an amide or sulfonamide group dramatically enhances metabolic stability[3]. UAMC-3203, a prominent sulfonamide/amide derivative, exhibits an in vitro IC50 of ~10 nM[4] and demonstrates exceptional microsomal stability. In human microsomes, the half-life (t1/2) of UAMC-3203 is extended to >20 hours, compared to a mere 0.1 hours for Fer-1[5]. Furthermore, UAMC-3203 maintains >84% recovery in plasma after 6 hours, whereas Fer-1 degrades to <47%[5].

Oxazole-Based Derivatives for CNS Penetration

While UAMC-3203 solved the peripheral stability issue, its application in neurodegenerative diseases was limited by moderate blood-brain barrier (BBB) permeability. Recent advancements have replaced the sulfonamide/amide groups with isosteric oxazoles[6]. This modification reduces the topological polar surface area (tPSA) and overall molecular size, yielding derivatives with excellent oral bioavailability and high brain tissue concentrations, critical for treating CNS ferroptosis[6].

Comparative Pharmacokinetic Data Summary
CompoundStructural ModificationIC50 (Ferroptosis)Human Microsomal t1/2Plasma Stability (6h)BBB Permeability
Ferrostatin-1 Ethyl Ester33 - 60 nM< 0.1 h< 47%Low
Carboxylic Acid Hydrolyzed Ester> 500 nMN/A (Inactive)N/APoor
UAMC-3203 Sulfonamide / Amide~10 nM> 20 h> 84%Moderate
Oxazole Analogs Isosteric Oxazole< 10 nM> 20 hExcellentHigh (CNS Active)

Experimental Methodologies for PK Profiling

Trustworthy PK data relies on rigorously validated, self-correcting experimental protocols. Below are the definitive workflows for evaluating the metabolic stability and in vivo PK of 4-(cyclohexylamino)benzoic acid derivatives.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance (CL_int) and half-life of derivatives mediated by cytochrome P450 (CYP) enzymes[7].

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Dilute human or murine liver microsomes to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Spike the test compound (e.g., UAMC-3203) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Serial Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots.

  • Quenching (Causality Check): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Why? The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity. The IS creates a self-validating system that mathematically corrects for any subsequent matrix ionization effects or volumetric errors during LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the parent compound depletion.

Protocol 2: In Vivo Pharmacokinetic Profiling

Purpose: To determine systemic exposure (AUC), clearance (CL), volume of distribution (Vd), and absolute oral bioavailability (F%)[6].

  • Dosing Formulation: Formulate the derivative in a biocompatible vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline) to ensure complete dissolution without precipitation upon physiological dilution[4].

  • Administration: Dose male CD-1 mice intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) in parallel cohorts[6].

  • Blood Collection (Causality Check): Perform serial blood sampling via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood into K2-EDTA tubes. Why? EDTA chelates calcium to prevent coagulation without causing the severe ion suppression in the mass spectrometer that is frequently associated with heparinized plasma.

  • Plasma Extraction: Centrifuge blood at 2,000 x g for 10 minutes to isolate plasma. Perform protein precipitation using methanol (3:1 v/v ratio to plasma).

  • LC-MS/MS Quantification: Generate a standard curve using blank matrix spiked with known concentrations. Calculate PK parameters using non-compartmental analysis (NCA).

PK_Workflow Step1 1. In Vivo Dosing (IV & PO Administration) Step2 2. Serial Blood Sampling (K2-EDTA Tubes) Step1->Step2 Step3 3. Plasma Extraction (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Quantification (Internal Standard Corrected) Step3->Step4 Step5 5. PK Parameter Calculation (NCA: AUC, CL, Vd, t1/2) Step4->Step5

Fig 2. Step-by-step experimental workflow for in vivo pharmacokinetic profiling.

Conclusion

The pharmacokinetic evolution of 4-(cyclohexylamino)benzoic acid derivatives highlights a classic medicinal chemistry paradigm: balancing pharmacodynamic potency with metabolic stability. By systematically replacing the esterase-susceptible moiety of Ferrostatin-1 with sulfonamides (as seen in UAMC-3203) and oxazoles, researchers have successfully developed highly stable, orally bioavailable, and CNS-penetrant ferroptosis inhibitors ready for advanced preclinical and clinical translation.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows of the 4-(Cyclohexylamino)benzoic Acid Scaffold

Executive Summary In modern medicinal chemistry, the 4-(cyclohexylamino)benzoic acid scaffold has emerged as a critical pharmacophore, primarily due to its foundational role in the development of radical-trapping antioxi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 4-(cyclohexylamino)benzoic acid scaffold has emerged as a critical pharmacophore, primarily due to its foundational role in the development of radical-trapping antioxidants (RTAs). While the bare scaffold exhibits baseline bioactivity, its derivatization—specifically the addition of a 3-amino group and esterification of the carboxylic acid—yields highly potent inhibitors of ferroptosis, such as Ferrostatin-1 (Fer-1).

This technical guide provides an in-depth analysis of the physical and chemical properties of the 4-(cyclohexylamino)benzoic acid core and its key derivatives. It details the causality behind structural modifications, provides self-validating synthetic protocols, and outlines analytical methods for evaluating the stability of these compounds in drug development pipelines.

Physicochemical Properties and Structural Causality

The core structure of 4-(cyclohexylamino)benzoic acid features an amphoteric profile: a highly polar, acidic carboxylic acid moiety (pKa ~4.5) paired with a secondary arylamine. In physiological environments (pH 7.4), the free carboxylic acid is predominantly ionized. This ionization severely restricts the molecule's ability to partition into lipid bilayers, which is the primary site of lipid peroxidation during ferroptosis [4].

To overcome this pharmacokinetic limitation, drug developers esterify the carboxylic acid (e.g., forming an ethyl ester) and introduce a primary amine at the 3-position. This creates a p-phenylenediamine-like system that is highly electron-rich and lipophilic.

Table 1 summarizes the quantitative physicochemical shifts that occur when the core scaffold is derivatized into its active forms.

Table 1: Comparative Physicochemical Properties of Key Derivatives

Physicochemical Parameter3-Amino-4-(cyclohexylamino)benzoic Acid (Free Acid)Ethyl 3-Amino-4-(cyclohexylamino)benzoate (Fer-1 Ester)
CAS Number 329020-79-3 [1]347174-05-4 [3]
Molecular Formula C₁₃H₁₈N₂O₂C₁₅H₂₂N₂O₂
Molecular Weight 234.29 g/mol [1]262.35 g/mol [3]
Exact Mass 234.137 Da [1]262.168 Da [3]
XLogP3 (Lipophilicity) 2.6 [1]3.3 [3]
Topological Polar Surface Area 75.4 Ų [1]64.4 Ų[3]
Hydrogen Bond Donors 32
Hydrogen Bond Acceptors 44

Data Synthesis: The transition from the free acid to the ethyl ester increases the XLogP3 from 2.6 to 3.3 and reduces the TPSA from 75.4 Ų to 64.4 Ų. This specific lipophilic enhancement is the causal factor allowing the molecule to embed within the plasma membrane to intercept lipid peroxyl radicals [3].

Chemical Synthesis and Derivatization Workflows

The synthesis of 4-(cyclohexylamino)benzoic acid derivatives relies on a robust Nucleophilic Aromatic Substitution (SNAr) followed by functional group manipulation. The protocol below details the synthesis of the active esterified derivative, utilizing Pearlman's catalyst (Pd(OH)₂/C). This specific catalyst is chosen over standard Pd/C because it provides a highly efficient, clean reduction of the nitroarene to an aniline without risking the hydrogenolysis of the secondary cyclohexylamine bond.

Protocol 1: Step-by-Step Synthesis of Ethyl 3-amino-4-(cyclohexylamino)benzoate

Objective: Convert the nitro-intermediate into the active p-phenylenediamine RTA pharmacophore.

  • Reagent Preparation: In a highly ventilated fume hood, dissolve 24.28 g (83 mmol) of the intermediate ethyl 4-(cyclohexylamino)-3-nitrobenzoate in 150 mL of anhydrous methanol [2].

  • Catalyst Addition: Carefully add 200 mg of 20% Pd(OH)₂/carbon catalyst to the solution. Caution: Palladium on carbon is pyrophoric when dry; ensure the flask is purged with inert argon prior to addition.

  • Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas. Maintain the hydrogenation reaction under a continuous hydrogen atmosphere at 1 atm for exactly 3 days at ambient temperature [2].

  • Filtration & Quenching: Upon completion (verified by TLC showing the disappearance of the yellow nitro-compound), filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 50 mL of methanol.

  • Isolation: Evaporate the combined methanolic filtrate under reduced pressure using a rotary evaporator.

  • Validation: The process affords the target product, ethyl 3-amino-4-(cyclohexylamino)benzoate, as a dark purple solid (21.72 g, 100% quantitative yield) [2]. The dark purple hue is characteristic of the electron-rich diamine system's mild surface oxidation.

Synthesis A 4-Fluoro-3-nitrobenzoic acid (Starting Material) C 4-(Cyclohexylamino)-3-nitrobenzoic acid (Intermediate 1) A->C SNAr Reaction B Cyclohexylamine (Nucleophile) B->C E Ethyl 4-(cyclohexylamino)-3-nitrobenzoate (Intermediate 2) C->E Esterification D Ethanol / Acid (Esterification) D->E G Ethyl 3-amino-4-(cyclohexylamino)benzoate (Active Fer-1) E->G Catalytic Hydrogenation F H2, 20% Pd(OH)2/C (Reduction) F->G

Synthetic workflow of 4-(cyclohexylamino)benzoic acid derivatives to the active ester.

Mechanistic Role: Radical Trapping Antioxidant (RTA) Dynamics

The pharmacological value of the 4-(cyclohexylamino)benzoic acid scaffold is realized when it acts as an RTA. Ferroptosis is driven by the iron-dependent accumulation of lipid peroxyl radicals (LOO•). The 3-amino-4-(cyclohexylamino) motif acts as a sacrificial electron donor.

Causality of the Mechanism: The secondary amine (cyclohexylamino) and the primary amine (3-amino) are strongly electron-donating. When a lipid peroxyl radical encounters this scaffold in the lipid bilayer, the RTA undergoes Hydrogen Atom Transfer (HAT). The resulting nitrogen-centered radical is highly resonance-stabilized by the aromatic benzoic acid ring, preventing it from propagating further oxidative damage.

Mechanism L Lipid Peroxyl Radical (LOO•) (Propagates Ferroptosis) T Hydrogen Atom Transfer (HAT) L->T R 3-Amino-4-(cyclohexylamino) core (RTA Pharmacophore) R->T S Resonance-Stabilized N-Radical (Non-reactive) T->S RTA Oxidation H Lipid Hydroperoxide (LOOH) (Terminated Cascade) T->H Lipid Neutralization

Radical-trapping mechanism of the 4-(cyclohexylamino)benzoic acid core.

Analytical Characterization and Stability Profiling

A known limitation of esterified 4-(cyclohexylamino)benzoic acid derivatives is their susceptibility to plasma esterases, which rapidly hydrolyze the ester back into the inactive, membrane-impermeable free carboxylic acid [4]. To validate the stability of synthesized batches or novel amide-based analogs, researchers must employ rigorous High-Performance Liquid Chromatography (HPLC) workflows.

Protocol 2: HPLC-UV/Vis Stability Assay for Ester Hydrolysis

Objective: Quantify the half-life of the esterified scaffold in simulated physiological conditions.

  • Sample Preparation: Dissolve the compound in LC-MS grade DMSO to create a 10 mM stock solution. Dilute this stock to a final concentration of 100 µM in 1X PBS (pH 7.4) supplemented with 10% mouse or human plasma.

  • Incubation & Sampling: Incubate the mixture in a thermoshaker at 37°C (300 rpm). Extract 100 µL aliquots at precise intervals: 0, 1, 2, 4, and 8 hours.

  • Enzymatic Quenching: Immediately transfer each aliquot into a microcentrifuge tube containing 200 µL of ice-cold acetonitrile to precipitate plasma proteins and halt esterase activity. Vortex for 10 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 10 µL of the clarified supernatant onto a C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 5 µm).

  • Mobile Phase Gradient:

    • Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

    • Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor absorbance at 254 nm. The intact ester will elute later (due to higher lipophilicity, XLogP3 3.3) compared to the hydrolysis product, the free 4-(cyclohexylamino)benzoic acid derivative (XLogP3 2.6). Plot the Area Under the Curve (AUC) over time to calculate the degradation half-life.

References

  • Echemi. "3-AMINO-4-CYCLOHEXYLAMINO-BENZOIC ACID Basic Attributes and Computed Properties." Echemi Encyclopedia.
  • ChemicalBook. "Ferrostatin-1 (Fer-1) Chemical Properties, Uses, Production, and Synthesis." ChemicalBook.
  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 4068248, Ferrostatin-1." PubChem.
  • SciSpace. "Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties." Journal of Medicinal Chemistry.
Exploratory

binding affinity of 4-(cyclohexylamino)benzoic acid analogs

An In-Depth Technical Guide to the Binding Affinity of 4-(Arylamino)benzoic Acid Analogs as Transthyretin Stabilizers Abstract Transthyretin (TTR) amyloidosis is a progressive and often fatal disease caused by the misfol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Binding Affinity of 4-(Arylamino)benzoic Acid Analogs as Transthyretin Stabilizers

Abstract

Transthyretin (TTR) amyloidosis is a progressive and often fatal disease caused by the misfolding and aggregation of the TTR protein into amyloid fibrils. A leading therapeutic strategy involves the use of small molecule kinetic stabilizers that bind to the native tetrameric state of TTR, preventing its dissociation into amyloidogenic monomers. This guide provides a comprehensive technical overview of a prominent class of TTR stabilizers: 4-(arylamino)benzoic acid analogs and related structures. We will explore the molecular basis of their interaction with TTR, detail the essential experimental methodologies for quantifying their binding affinity, analyze the structure-activity relationships (SAR) that govern their potency, and provide protocols for their chemical synthesis. This document is intended for researchers and drug development professionals engaged in the discovery of novel therapeutics for TTR amyloidosis.

The Molecular Target: Transthyretin and the Amyloid Cascade

Transthyretin is a 127-amino acid protein that circulates in plasma and cerebrospinal fluid as a homotetramer. Its primary physiological role is the transport of thyroxine (T4) and retinol (vitamin A) via the retinol-binding protein. The TTR tetramer contains two funnel-shaped binding sites for T4, which are formed at the dimer-dimer interface.[1]

The pathogenesis of TTR amyloidosis is initiated by the dissociation of the stable TTR tetramer into its constituent monomers. This rate-limiting step is followed by the misfolding of the monomeric intermediates, which then self-assemble into soluble oligomers, protofilaments, and ultimately, insoluble amyloid fibrils that deposit in tissues, particularly the heart and nerves.[2][3] Several nonsteroidal anti-inflammatory drugs (NSAIDs) and their analogs have been shown to stabilize the native tetramer, potently inhibiting the amyloid cascade.[2]

The therapeutic hypothesis is that stabilizing the native tetrameric conformation of TTR with a small molecule ligand will inhibit dissociation, thereby halting the entire amyloidogenic process.

G TTR_Tetramer Native TTR Tetramer (Stable, Non-toxic) Monomer Misfolded Monomer (Amyloidogenic Intermediate) TTR_Tetramer->Monomer Dissociation (Rate-Limiting Step) Aggregates Oligomers & Amyloid Fibrils (Tissue Deposition & Toxicity) Monomer->Aggregates Misfolding & Self-Assembly Stabilizer Small Molecule Stabilizer (e.g., 4-(Arylamino)benzoic Acid) Stabilizer->TTR_Tetramer

Caption: The Transthyretin Amyloid Cascade and the Mechanism of Kinetic Stabilization.

The Ligand Scaffold: 4-(Arylamino)benzoic Acids

The T4 binding sites within TTR are predominantly hydrophobic and feature halogen-binding pockets. This makes them ideal targets for small molecules that can mimic the structure of T4. The 4-(arylamino)benzoic acid scaffold and its analogs, such as diclofenac and flufenamic acid, have proven to be highly effective.[1][2]

This general structure consists of two aromatic rings linked by an amine. One ring, the benzoic acid, provides a crucial carboxylate group for hydrogen bonding interactions within the binding site. The second aromatic ring can be substituted with various groups, particularly halogens, to occupy the hydrophobic halogen-binding pockets, thereby enhancing binding affinity. The ability of these molecules to span the dimer-dimer interface and establish stabilizing interactions is key to their function.[1]

Methodologies for Determining Binding Affinity

A precise quantification of binding affinity, typically reported as the equilibrium dissociation constant (KD), is fundamental to drug development.[4][5] A lower KD value signifies a higher binding affinity.[4][5] Below are detailed protocols for three widely-used, robust techniques to measure the binding affinity of small molecules to TTR.

G cluster_0 Screening & Validation Workflow HTS Primary Screen (e.g., FP Competition Assay) Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Identify Hits Secondary_Assay Secondary Assay (e.g., SPR) Hit_Confirmation->Secondary_Assay Confirm Potency Tertiary_Assay Orthogonal Validation (e.g., ITC) Secondary_Assay->Tertiary_Assay Determine Kinetics (kon/koff) SAR Structure-Activity Relationship (SAR) Tertiary_Assay->SAR Determine Thermodynamics (ΔH/ΔS)

Caption: A typical workflow for screening and characterizing binding affinity.

Isothermal Titration Calorimetry (ITC)

Expertise & Causality: ITC is considered the gold standard for binding analysis because it directly measures the heat released or absorbed during a binding event in solution, without the need for labeling or immobilization.[6][7] This allows for the simultaneous determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). This complete thermodynamic profile provides deep mechanistic insights into the binding forces driving the interaction.

Experimental Protocol:

  • Preparation:

    • Thoroughly dialyze the purified TTR protein and dissolve the 4-(cyclohexylamino)benzoic acid analog in the exact same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) at pH 7.4.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

    • Determine accurate concentrations of both protein and ligand spectrophotometrically.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the TTR solution (e.g., 10-20 µM) into the sample cell.

    • Load the ligand solution (e.g., 100-200 µM, typically 10-20x the protein concentration) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.

    • Execute a series of 20-30 injections (e.g., 2 µL each) of the ligand into the protein solution, with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.

  • Control Experiment:

    • To account for the heat of dilution, perform an identical titration of the ligand into the buffer-only solution. Subtract this data from the primary experimental data.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate KD, n, and ΔH.

Surface Plasmon Resonance (SPR)

Expertise & Causality: SPR is a powerful label-free optical technique that provides real-time kinetic data, measuring both the association rate (kon) and the dissociation rate (koff) of the interaction.[7] The ratio of these rates (koff/kon) yields the KD. This kinetic information is highly valuable as it reveals the "residence time" of a compound on its target, which can be a better predictor of in vivo efficacy than affinity alone.

Experimental Protocol:

  • Chip Preparation & Immobilization:

    • Select a sensor chip (e.g., a CM5 chip) and activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize purified TTR onto the chip surface via amine coupling to a target density (e.g., 10,000 Response Units). Use a reference flow cell that is activated and then deactivated to serve as a negative control.

  • Binding Analysis:

    • Prepare a dilution series of the 4-(cyclohexylamino)benzoic acid analog in running buffer (e.g., PBS with 0.05% Tween-20 to prevent non-specific binding). Include a buffer-only (zero concentration) sample.

    • Inject the analog solutions over both the TTR-coated and reference flow cells at a constant flow rate. Start with the lowest concentration and move to the highest.

    • Record the association phase during the injection, followed by a dissociation phase where only running buffer flows over the chip.

  • Regeneration:

    • If the compound does not fully dissociate, inject a mild regeneration solution (e.g., a low pH glycine solution) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the active cell signal to correct for bulk refractive index changes.

    • Subtract the signal from the buffer-only injection ("double referencing") to correct for any systematic drift.

    • Globally fit the resulting sensorgrams (Response Units vs. time) from the entire concentration series to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate KD.

Fluorescence Polarization (FP) Competition Assay

Expertise & Causality: FP is a solution-based technique ideal for higher-throughput screening. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[4][8] In a competition assay, an unlabeled test compound (the analog) displaces a known fluorescent ligand (tracer) from the protein, causing a decrease in fluorescence polarization. This method is highly sensitive and allows for rapid determination of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

Experimental Protocol:

  • Assay Development:

    • A fluorescently labeled ligand that binds to the TTR T4 site is required (e.g., a fluorescently tagged T4 analog).

    • Determine the optimal concentrations of TTR and the fluorescent tracer that give a stable, high polarization signal with a good signal-to-noise ratio.

  • Competition Assay:

    • In a microplate (e.g., a black 384-well plate), add a fixed concentration of TTR and the fluorescent tracer to all wells.

    • Add the 4-(cyclohexylamino)benzoic acid analog in a serial dilution across the plate. Include control wells with no competitor (high polarization) and wells with no TTR (low polarization).

    • Incubate the plate for a set time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters and polarizers.[8]

  • Data Analysis:

    • Plot the measured polarization values against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of the analog required to displace 50% of the fluorescent tracer. The IC50 can be converted to a Ki using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into potent drug candidates. For TTR stabilizers based on the (arylamino)benzoic acid scaffold, several key structural features influence binding affinity.

Compound IDR1 (Benzoic Acid Ring)R2 (Anilino Ring)Binding Affinity (IC50 or KD)Reference
1 HHWeak-
2 H3,5-dichloroPotent (nM range)[2]
3 H3-trifluoromethylPotent (nM range)[1]
4 2-OH3,5-dichloroModerate-
5 H4-OH, 3,5-diiodoVery Potent (pM range)[9]

Key Insights from SAR:

  • Anilino Ring Substitutions: The substitution pattern on the non-benzoic acid ring is critical. Small, hydrophobic, electron-withdrawing groups, particularly halogens (Cl, I) or trifluoromethyl (CF3) groups, at the 3 and 5 positions dramatically increase binding affinity.[1][2] This is because these groups fit snugly into the two halogen-binding pockets (HBP3 and HBP3') deep within the T4 binding site, forming favorable halogen bonds and hydrophobic interactions.

  • Benzoic Acid Moiety: The carboxylate group is essential for forming hydrogen bonds with the side chains of Lys15 and Lys15' at the entrance of the binding channel. Moving or replacing this group generally leads to a significant loss of activity.

  • Linker: The secondary amine linker provides the correct geometry and spacing to position the two aromatic rings optimally within the binding site.

G cluster_0 Key Modifications Core Core Scaffold 4-(Arylamino)benzoic Acid BenzoicAcid Benzoic Acid Ring Carboxylate is essential for H-bonding with Lys15/15' Core:f0->BenzoicAcid:f0 Maintains H-bond anchor AnilinoRing Anilino Ring Halogen/CF3 at R2 (3,5-positions) increases affinity via halogen-binding pockets Core:f0->AnilinoRing:f0 Modulates Hydrophobicity & Fit Outcome Increased Binding Affinity (Lower KD/IC50) AnilinoRing:f1->Outcome Leads to G Start 4-Aminobenzoic Acid + Substituted Benzoyl Chloride Reaction N-Acylation (THF, Na2CO3, rt) Start->Reaction Workup Workup (Evaporation, Acidification) Reaction->Workup Purify Purification (Filtration, Recrystallization) Workup->Purify Product Final Product (e.g., 4-(Benzamido)benzoic acid) Purify->Product

Sources

Foundational

Thermal Stability Profile of 4-(Cyclohexylamino)benzoic Acid: A Comprehensive Analytical Guide

Executive Summary The precise characterization of an active compound's thermal stability is a non-negotiable prerequisite in modern drug development and materials science. 4-(Cyclohexylamino)benzoic acid (4-CABA) serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise characterization of an active compound's thermal stability is a non-negotiable prerequisite in modern drug development and materials science. 4-(Cyclohexylamino)benzoic acid (4-CABA) serves as a critical structural motif and synthetic intermediate—most notably sharing a core scaffold with potent ferroptosis inhibitors like Ferrostatin-1[1],[2].

This whitepaper establishes a definitive analytical framework for profiling the thermal stability of 4-CABA. By synthesizing foundational physicochemical data with predictive degradation mechanics, we provide researchers with self-validating experimental protocols to accurately map its melting behavior, polymorphic transitions, and high-temperature degradation kinetics.

Physicochemical Baseline & Structural Liabilities

To design an effective thermal analysis protocol, one must first deconstruct the molecule's structural liabilities. 4-CABA (CAS: 66380-78-7) consists of a benzoic acid moiety coupled with a secondary cyclohexylamine group at the para position[3].

Structural Causality in Thermal Behavior:
  • The Carboxylic Acid Group: Benzoic acid derivatives are highly susceptible to thermal decarboxylation[4]. The elimination of carbon dioxide ( CO2​ ) is typically the first major mass-loss event.

  • The Secondary Amine: The electron-donating nature of the amine enriches the aromatic ring's electron density. While this stabilizes the ring against early fragmentation, the C-N bond becomes a primary site for oxidative cleavage if heated in an ambient (oxygen-rich) atmosphere.

  • The Cyclohexyl Ring: Aliphatic rings generally require significant thermal energy (>350 °C) to undergo ring-opening or volatilization, meaning this fragment will likely persist until advanced pyrolysis[5].

Table 1: Fundamental Physicochemical Properties
PropertyValueAnalytical Significance
CAS Number 66380-78-7[3]Unique identifier for standard sourcing.
Molecular Formula C13​H17​NO2​ [3]Dictates stoichiometric mass loss during TGA.
Molecular Weight 219.28 g/mol Used to calculate molar enthalpy ( ΔH ).
Melting Point 142 – 146 °C[3]Target range for high-resolution DSC scanning.
Predicted Boiling Point ~401.7 °C[3]Theoretical; compound will likely degrade prior to boiling.

Mechanistic Degradation Pathways

Understanding the sequence of thermal events prevents the misinterpretation of analytical data. When subjected to a linear temperature ramp, 4-CABA transitions from a stable crystalline solid to a carbonaceous char through a predictable sequence of endothermic and exothermic events.

At elevated temperatures, the primary degradation pathway is decarboxylation, yielding an N-cyclohexylaniline intermediate and evolving CO2​ gas[4],[6]. Subsequent thermal stress induces homolytic scission of the C-N bond, leading to the volatilization of cyclohexene and aniline derivatives, culminating in final pyrolysis[5].

G A 4-(Cyclohexylamino)benzoic Acid (Solid, 25°C) B Melting Endotherm (142 - 146 °C) A->B Heating (10°C/min) C Thermal Decarboxylation (> 250 °C) B->C Continued Heating D N-Cyclohexylaniline Intermediate + CO2 (Gas) C->D -CO2 E C-N Bond Cleavage & Oxidative Degradation (> 350 °C) D->E Thermal Stress F Volatile Hydrocarbons (Cyclohexene, Aniline derivs) E->F Volatilization G Carbonaceous Char (> 500 °C) E->G Pyrolysis

Figure 1: Proposed thermal degradation pathway of 4-(cyclohexylamino)benzoic acid.

Self-Validating Experimental Protocols

To ensure data integrity, thermal analysis must be conducted using self-validating systems where instrument calibration, atmospheric control, and heating rates are strictly justified.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: To pinpoint the exact melting point ( Tm​ ), calculate the enthalpy of fusion ( ΔHf​ ), and detect potential polymorphs without inducing degradation. Standard Reference: Principles of Thermal Analysis and Calorimetry[7].

  • Calibration: Calibrate the DSC heat flow and temperature using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Causality: Indium's melting point is exceptionally close to 4-CABA's expected melting range (142–146 °C), minimizing temperature extrapolation errors.

  • Sample Preparation: Weigh 3.0 to 5.0 mg of 4-CABA into a standard aluminum pan. Crimp the lid, but do not hermetically seal it. Causality: A crimped pan allows trace surface moisture to escape. A hermetic seal would trap vapor, increasing internal pressure and artificially shifting the endothermic peak.

  • Atmosphere: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Causality: Displacing oxygen prevents premature oxidative degradation of the secondary amine during the melt phase.

  • Thermal Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp at 10 °C/min to 200 °C. Causality: 10 °C/min is the industry standard for balancing peak resolution and sensitivity. Faster rates induce thermal lag[7].

    • Hold isothermal for 2 minutes, then cool back to 25 °C to observe recrystallization kinetics.

Protocol B: Thermogravimetric Analysis (TGA-FTIR)

Objective: To quantify mass loss, determine the onset of thermal decomposition ( Tonset​ ), and identify evolved gases (e.g., CO2​ ). Standard Reference: ASTM E1131 (Compositional Analysis by Thermogravimetry)[8].

  • Calibration: Calibrate the thermobalance using Curie point reference metals (e.g., Alumel, Nickel) to ensure temperature accuracy at high ranges (>300 °C).

  • Sample Preparation: Load 10 to 15 mg of 4-CABA into a tared platinum or alumina crucible. Causality: Platinum ensures no catalytic interaction with the carboxylic acid at high temperatures.

  • Atmosphere Control (Dual-Run Validation):

    • Run 1 (Inert): Purge with N2​ at 60 mL/min. Causality: Isolates purely thermal events (decarboxylation) from oxidation.

    • Run 2 (Oxidative): Purge with Synthetic Air ( O2​/N2​ ) at 60 mL/min. Causality: Forces complete combustion to determine the final inorganic ash content[8].

  • Thermal Program: Ramp at 10 °C/min from 25 °C to 600 °C.

  • Hyphenated Detection: Route the TGA exhaust through a heated transfer line (200 °C) into an FTIR spectrometer. Causality: Monitoring the 2300−2400 cm−1 spectral band provides real-time, definitive proof that the first mass loss step is the evolution of CO2​ via decarboxylation.

Quantitative Data Synthesis

Based on the structural analogs and the established protocols, researchers should expect the following thermal profile when analyzing 4-CABA. This table serves as a comparative baseline for quality control and formulation stability testing.

Table 2: Expected Thermal Events and Analytical Signatures
Temperature RangeAnalytical EventInstrumentExpected Signature / Causality
50 – 100 °C Desolvation / DehydrationTGA / DSCBroad, shallow endotherm (DSC) with <1% mass loss (TGA) if surface moisture is present.
142 – 146 °C Melting ( Tm​ )DSCSharp endothermic peak[3]. No corresponding mass loss on TGA.
250 – 300 °C DecarboxylationTGA-FTIRSharp mass loss step (~20% theoretical mass). FTIR confirms CO2​ evolution[4].
350 – 450 °C Oxidative Cleavage / VolatilizationTGAMajor mass loss step (~60-70%). Breakdown of the cyclohexyl and aromatic rings[5].
> 500 °C CarbonizationTGAPlateauing mass curve. Residual mass represents carbonaceous char (in N2​ ) or 0% ash (in Air)[8].

Sources

Protocols & Analytical Methods

Method

A Robust Reversed-Phase HPLC Method for the Analysis of 4-(cyclohexylamino)benzoic acid: Development, Optimization, and Validation

Abstract This application note presents a systematic and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(cyclohexylamino)benzoic acid. As a molecule posse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a systematic and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(cyclohexylamino)benzoic acid. As a molecule possessing both an acidic carboxylic acid and a basic secondary amine functionality, its chromatographic behavior is highly dependent on mobile phase pH. This guide details the logical, step-by-step development process, from initial analyte characterization to final method validation, based on established scientific principles and regulatory standards. We explain the causality behind the selection of stationary phase, mobile phase composition, and detection parameters. The final validated method is specific, linear, accurate, and precise, making it suitable for quality control and research applications in the pharmaceutical industry.

Introduction and Analyte Characterization

4-(cyclohexylamino)benzoic acid is an organic compound featuring a benzoic acid core substituted with a cyclohexylamino group. The dual acidic and basic nature of the molecule presents a unique challenge for developing a reproducible and robust HPLC method. The key to successful analysis lies in controlling the ionization state of the analyte to ensure consistent retention and optimal peak shape.

Physicochemical Properties:

  • Structure: Comprises a hydrophilic benzoic acid moiety and a more hydrophobic cyclohexyl group.

  • Ionization: The molecule is amphoteric. The carboxylic acid group has an estimated pKa similar to benzoic acid (pKa ≈ 4.2), while the secondary amine is basic (estimated pKa ≈ 10.5-11.0).[1]

  • UV Absorbance: The benzene ring and carboxyl group constitute a chromophore. Benzoic acid and its derivatives typically exhibit a strong absorbance maximum (λmax) around 225-230 nm and a secondary, weaker band around 270-280 nm.[2][3][4]

  • Solubility: The compound is expected to be soluble in common organic solvents like methanol and acetonitrile and sparingly soluble in aqueous solutions, with solubility being highly pH-dependent.[5][6]

These properties strongly suggest that a reversed-phase HPLC method with precise pH control will be the most effective analytical approach.[7][8]

G cluster_rationale Rationale Analyte 4-(cyclohexylamino)benzoic acid Properties Amphoteric Nature (Acidic & Basic Groups) UV Chromophore Moderate Hydrophobicity Analyte->Properties Rationale1 pH control is critical to manage ionization. Properties->Rationale1 pKa ≈ 4.2 & 10.5 Rationale2 C18 column suitable for moderate hydrophobicity. Properties->Rationale2 LogP > 1 Rationale3 UV detection is ideal due to chromophore. Properties->Rationale3 Benzene Ring Strategy Chosen Strategy: Reversed-Phase HPLC Rationale1->Strategy Rationale2->Strategy Rationale3->Strategy

Caption: Initial Method Strategy Decision Workflow.

HPLC Method Development and Optimization

Our strategy is to suppress the ionization of the carboxylic acid group by operating at a low mobile phase pH. This renders the carboxyl group neutral (-COOH), while the amine group becomes protonated (-NH2+), resulting in a single, stable cationic form of the analyte. This approach minimizes peak tailing and ensures reproducible retention.[6][9]

Instrumentation and Initial Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A modern, end-capped column is crucial to minimize secondary interactions between the protonated amine and residual silica silanols.[6]

  • Initial Mobile Phase: Acetonitrile (ACN) and 0.1% Trifluoroacetic Acid (TFA) in water.

  • Detection: DAD monitoring from 200-400 nm.

Optimization of Chromatographic Parameters

The method development process followed a systematic approach, optimizing one parameter at a time.

G Start Initial Conditions (C18, ACN/Water) Step1 Optimize Mobile Phase pH (Test pH 2.5, 4.2, 7.0) Start->Step1 Step2 Select Optimal Wavelength (from DAD Spectrum) Step1->Step2 Low pH selected for best peak shape Step3 Optimize % Organic (Isocratic Elution) Step2->Step3 λmax determined Step4 Evaluate Column Temperature (Test 25°C, 30°C, 35°C) Step3->Step4 Optimal retention achieved Final Final Optimized Method Step4->Final Improved efficiency and stability

Caption: Systematic HPLC Method Optimization Workflow.

A. Mobile Phase pH Selection: The most critical parameter is pH. Three pH levels were tested to demonstrate its effect:

  • pH 2.5 (0.1% TFA): The carboxylic acid is protonated (neutral), and the amine is protonated (positive charge). This resulted in a sharp, symmetrical peak with good retention.

  • pH 4.2 (Acetate Buffer): The mobile phase pH is near the pKa of the carboxylic acid. This caused significant peak broadening as the analyte exists in two forms (neutral and zwitterionic) during elution.[9]

  • pH 7.0 (Phosphate Buffer): The carboxylic acid is deprotonated (negative charge), and the amine is protonated (positive charge), forming a zwitterion. This led to poor retention and peak shape.

B. Wavelength Selection: Using the DAD, the UV spectrum of 4-(cyclohexylamino)benzoic acid was recorded. The spectrum showed a clear absorbance maximum at 230 nm . This wavelength was selected for quantification to ensure maximum sensitivity. A secondary maximum around 274 nm was also observed.[2]

C. Organic Modifier Concentration: Isocratic elution with varying concentrations of acetonitrile (ACN) in 0.1% TFA was evaluated to achieve a retention time between 3 and 10 minutes.

% Acetonitrile (v/v)Retention Time (min)Tailing FactorTheoretical Plates
30%12.51.18500
40%7.21.19200
50%4.11.29100
60%2.31.38800

D. Column Temperature: The effect of column temperature was studied at 25°C, 30°C, and 35°C. Increasing the temperature slightly decreased the retention time and improved peak efficiency due to lower mobile phase viscosity. A temperature of 30°C was chosen as it provided robust performance and is slightly above ambient temperature to avoid fluctuations.

Final Optimized Method and Protocol

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm (End-capped)
Mobile Phase Acetonitrile : 0.1% TFA (aq) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation: a. Prepare 0.1% TFA (aq) by adding 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade water. b. The final mobile phase is prepared by mixing 400 mL of Acetonitrile with 600 mL of 0.1% TFA (aq). c. Sonicate for 15 minutes to degas the solution.

  • Standard Solution Preparation (100 µg/mL): a. Accurately weigh 10 mg of 4-(cyclohexylamino)benzoic acid reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase. This solution serves as the stock standard.

  • Sample Preparation: a. Prepare the sample by accurately weighing a suitable amount and dissolving it in the mobile phase to achieve a target concentration of approximately 100 µg/mL. b. Filter the final solution through a 0.45 µm syringe filter before injection.

  • System Equilibration and Analysis: a. Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject a blank (mobile phase), followed by standard solutions and then sample solutions.

Method Validation Protocol (ICH Q2(R1) Guidelines)

The optimized method must be validated to demonstrate its suitability for its intended purpose.[10][11] The following validation parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14]

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked sample. Assess peak purity using DAD.The analyte peak should be free from interference from endogenous components. Peak purity index > 0.999.
Linearity Prepare at least five concentrations (e.g., 25-150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study.The range for which the method is linear, accurate, and precise.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability: Six replicate injections of a 100 µg/mL standard. Intermediate: Repeat analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio of 3:1.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio of 10:1. RSD at this concentration ≤ 10%.
Robustness Intentionally vary method parameters (e.g., Flow Rate ±10%, Temp ±2°C, % Organic ±2%).Retention time and peak area should remain within predefined limits (e.g., RSD ≤ 5%).

Troubleshooting

ProblemPotential CauseRecommended Solution
Peak Tailing 1. Secondary silanol interactions. 2. Mobile phase pH too high.1. Use a high-purity, end-capped C18 column. 2. Ensure mobile phase pH is low (~2.5) and well-buffered. Confirm TFA concentration.
Retention Time Drift 1. Inadequate column equilibration. 2. Column degradation. 3. Inconsistent mobile phase preparation.1. Equilibrate system until baseline is stable. 2. Use a guard column; replace column if necessary. 3. Prepare fresh mobile phase daily using a precise protocol.
Poor Resolution 1. Loss of column efficiency. 2. Inappropriate mobile phase strength.1. Flush or replace the column. 2. Decrease the percentage of acetonitrile to increase retention and improve separation from nearby peaks.

Conclusion

This application note describes a comprehensive, science-driven approach to developing a robust and reliable RP-HPLC method for the analysis of 4-(cyclohexylamino)benzoic acid. By understanding the analyte's physicochemical properties and systematically optimizing chromatographic parameters, particularly mobile phase pH, we established a method that is highly suitable for quantitative analysis in research and quality control environments. The detailed protocol for method validation ensures that the procedure adheres to stringent regulatory standards, providing trustworthy and accurate results.

References

  • PubChem. 4-(Benzylamino)benzoic acid | C14H13NO2 | CID 853546. [Online]. Available at: [Link]

  • Chemsrc. 4-[(Cyclohexylamino)methyl]benzoic acid | CAS#:932005-02-2. [Online]. Available at: [Link]

  • ResearchGate. (PDF) DEVELOPMENT AND EVALUATION OF AN HPLC-DAD METHOD FOR DETERMINATION OF BENZOIC ACID IN TOMATO SAUCE AND KETCHUP. [Online]. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid. [Online]. Available at: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Online]. Available at: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Online]. Available at: [Link]

  • University of Wisconsin-Madison. Bordwell pKa Table. [Online]. Available at: [Link]

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Online]. Available at: [Link]

  • eScholarship, University of California. Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Online]. Available at: [Link]

  • Biotage. Ionizable compound purification using reversed-phase flash column chromatography. [Online]. Available at: [Link]

  • PubChem. Benzoic acid, compd. with cyclohexanamine (1:1) | C13H19NO2 | CID 197016. [Online]. Available at: [Link]

  • ResearchGate. (PDF) Retention of ionizable compounds on HPLC. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with methanol-water mobile phases. [Online]. Available at: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online]. Available at: [Link]

  • PubChem. Benzoic acid, p-amino-, (1-cyclohexylaminomethyl)-2-propyl ester | C17H26N2O2 | CID 58022. [Online]. Available at: [Link]

  • ResearchGate. Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. [Online]. Available at: [Link]

  • Wikipedia. Benzoic acid. [Online]. Available at: [Link]

  • NextSDS. 3-AMINO-4-(CYCLOHEXYLAMINO) BENZOIC ACID METHYL ESTER. [Online]. Available at: [Link]

  • Cheméo. Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). [Online]. Available at: [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Online]. Available at: [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Online]. Available at: [Link]

  • Research India Publications. Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. [Online]. Available at: [Link]

  • NIST WebBook. Benzoic acid. [Online]. Available at: [Link]

  • NIST WebBook. Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. [Online]. Available at: [Link]

  • Scribd. Reversed Phase HPLC for Ionizable Samples. [Online]. Available at: [Link]

  • PhotochemCAD. Benzoic acid. [Online]. Available at: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Online]. Available at: [Link]

  • PMC. Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. [Online]. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Online]. Available at: [Link]

Sources

Application

Synthesis of 4-(Cyclohexylamino)benzoic Acid: A Detailed Application Note and Protocol

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-(cyclohexylamino)benzoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-(cyclohexylamino)benzoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The primary focus of this guide is the robust and versatile palladium-catalyzed Buchwald-Hartwig amination. An alternative synthetic strategy via reductive amination is also discussed.

Introduction and Significance

4-(Cyclohexylamino)benzoic acid and its derivatives are of significant interest due to their potential applications in the development of novel therapeutic agents and functional materials. The presence of both a carboxylic acid and a secondary amine group on a substituted benzene ring provides a versatile scaffold for further chemical modifications. The cyclohexyl moiety can enhance lipophilicity, potentially improving pharmacokinetic properties of drug candidates.

Primary Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines.[1] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods due to its broad substrate scope and tolerance of various functional groups.[2] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the active catalyst.[3]

For the synthesis of 4-(cyclohexylamino)benzoic acid, we will utilize 4-bromobenzoic acid and cyclohexylamine as the coupling partners.

Reaction Scheme:
Experimental Workflow Diagram

Buchwald_Hartwig_Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine: - 4-Bromobenzoic acid - Cyclohexylamine - Pd(OAc)₂ - BINAP - Cs₂CO₃ - Toluene degas Degas with N₂ reagents->degas heat Heat to 110°C (8-12 hours) degas->heat cool Cool to RT heat->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate acidify Acidify with HCl concentrate->acidify extract Extract with EtOAc acidify->extract dry Dry (Na₂SO₄) extract->dry purify Column Chromatography dry->purify product 4-(Cyclohexylamino)benzoic acid purify->product

Caption: Workflow for the synthesis of 4-(cyclohexylamino)benzoic acid via Buchwald-Hartwig amination.

Quantitative Data Summary
Reagent/ParameterMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
4-Bromobenzoic acid201.0210.01.02.01 g
Cyclohexylamine99.1715.01.51.49 g (1.72 mL)
Palladium(II) acetate224.500.50.05112 mg
BINAP622.670.80.08498 mg
Cesium Carbonate325.8220.02.06.52 g
Toluene---100 mL
Reaction Conditions
Temperature---110 °C
Time---8-12 hours
Atmosphere---Nitrogen
Expected Yield 219.28--~70-85%
Detailed Experimental Protocol
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 4-bromobenzoic acid (1.0 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and BINAP (0.08 eq.).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous toluene via syringe.

    • Add cyclohexylamine (1.5 eq.) to the mixture via syringe.

  • Reaction:

    • Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

    • Heat the mixture to 110 °C and stir vigorously for 8-12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite, washing the Celite with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate).

    • Acidify the solution with 1 M HCl to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • If necessary, further purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Dry the purified product under vacuum to yield 4-(cyclohexylamino)benzoic acid as a solid.

Alternative Synthetic Route: Reductive Amination

An alternative approach to the synthesis of 4-(cyclohexylamino)benzoic acid is through reductive amination. This method involves the reaction of 4-aminobenzoic acid with cyclohexanone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[6][7]

Reaction Scheme:
Brief Protocol Outline:
  • Dissolve 4-aminobenzoic acid and cyclohexanone in a suitable solvent such as dichloroethane (DCE) or methanol.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring until the reaction is complete, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by crystallization or column chromatography.

Troubleshooting and Safety Precautions

Troubleshooting:

  • Low Yield in Buchwald-Hartwig Amination:

    • Ensure all reagents and solvents are anhydrous.

    • Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

    • Consider using a different phosphine ligand or palladium precatalyst.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Ensure efficient stirring to maintain a homogeneous mixture.

  • Purification Difficulties:

    • Optimize the eluent system for column chromatography.

    • Consider recrystallization from a suitable solvent system.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium compounds are toxic and should be handled with care.

  • Toluene is a flammable and toxic solvent.

  • Cyclohexylamine is corrosive and toxic.

  • Cesium carbonate is a strong base and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Wikipedia. (2023, December 28). Buchwald–Hartwig amination. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supporting Information. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Pearson. (n.d.). Using cyclohexanone as the starting material, describe how each of the following compounds can be synthesized. Retrieved from [Link]

  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Dilmaghani, K. A., et al. (2012). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry, 24(12), 5947-5950.
  • ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. [Table]. Retrieved from [Link]

  • Chemsrc. (2026, March 7). 4-[(Cyclohexylamino)methyl]benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

Sources

Method

Application Notes &amp; Protocols: 4-(Cyclohexylamino)benzoic Acid as a Scaffold for IRAK-4 Inhibitors in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of 4-(Cyclohexylamino)benzoic Acid in Medicinal Chemistry 4-(Cyclohexylamino)benzoic acid is a versatile chemical scaffold that has f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 4-(Cyclohexylamino)benzoic Acid in Medicinal Chemistry

4-(Cyclohexylamino)benzoic acid is a versatile chemical scaffold that has found significant utility in drug discovery, primarily as a foundational building block for synthesizing more complex, biologically active molecules.[1][2] Its structure, featuring a benzoic acid, a secondary amine, and a cyclohexyl group, provides a unique combination of rigidity and flexibility, along with key points for chemical modification. This allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of derivative compounds.[3][4] While not typically a final drug candidate itself, its derivatives have shown promise in various therapeutic areas, including inflammation and autoimmune diseases.[5][6]

A particularly prominent application is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical enzyme in inflammatory signaling pathways.[7][8]

Chemical Properties
IUPAC Name 4-(Cyclohexylamino)benzoic acid
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in organic solvents like DMSO and methanol; sparingly soluble in water
Key Functional Groups Carboxylic Acid, Secondary Amine, Cyclohexyl Group

Application Focus: IRAK-4 Inhibition for Inflammatory Diseases

The IRAK-4 Signaling Pathway: A Master Regulator of Inflammation

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that acts as a central node in the innate immune system.[5][9] It is essential for signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[7][10] Upon activation by pathogen-associated molecular patterns (PAMPs) or endogenous danger signals, these receptors recruit adaptor proteins like MyD88, which in turn recruit and activate IRAK-4.[5][11]

Activated IRAK-4 initiates a signaling cascade, primarily through the phosphorylation of IRAK-1.[7][12] This leads to the activation of downstream pathways, including NF-κB and MAP kinases, culminating in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-α.[7][10][12] Dysregulation of this pathway is implicated in a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and inflammatory bowel disease, making IRAK-4 a highly attractive therapeutic target.[5][9][13]

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB / MAPK Pathways TRAF6->NFkB_MAPK Transcription Gene Transcription NFkB_MAPK->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines

Caption: IRAK-4 signaling cascade upon TLR/IL-1R activation.

Mechanism of Action: Scaffolding for Kinase Inhibition

The 4-(cyclohexylamino)benzoic acid core serves as an effective anchor for building competitive ATP inhibitors of IRAK-4. The general mechanism involves:

  • Amide Coupling: The carboxylic acid group is typically converted to an amide by coupling with a heterocyclic amine. This amide bond often forms a crucial hydrogen bond interaction within the hinge region of the IRAK-4 ATP-binding pocket.

  • Cyclohexyl Group: This bulky, lipophilic group often occupies a hydrophobic pocket within the kinase, enhancing binding affinity and selectivity.

  • Benzoic Acid Ring: The aromatic ring provides a rigid core and can be further substituted to optimize interactions with the solvent front or other regions of the active site, improving properties like cell permeability and metabolic stability.[6]

Protocols for Drug Discovery Workflow

This section provides a series of generalized protocols that exemplify the use of 4-(cyclohexylamino)benzoic acid in an IRAK-4 inhibitor discovery campaign.

Protocol 1: Synthesis of a Representative IRAK-4 Inhibitor

This protocol describes a common synthetic route involving an amide coupling reaction, a foundational step in elaborating the 4-(cyclohexylamino)benzoic acid scaffold.[14][15][16]

Synthesis_Workflow start 4-(Cyclohexylamino) benzoic Acid step1 Activation (e.g., SOCl₂, EDCI) start->step1 intermediate Acyl Chloride or Activated Ester step1->intermediate step2 Amide Coupling with Heterocyclic Amine intermediate->step2 product Final IRAK-4 Inhibitor step2->product

Caption: General workflow for synthesizing an IRAK-4 inhibitor.

Materials:

  • 4-(cyclohexylamino)benzoic acid

  • Thionyl chloride (SOCl₂) or a coupling agent like EDCI/HOBt

  • An appropriate heterocyclic amine (e.g., 2-aminopyrimidine)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Standard workup and purification reagents (saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Activation of Carboxylic Acid:

    • Suspend 4-(cyclohexylamino)benzoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitor by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the heterocyclic amine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM.

    • Cool the solution to 0°C.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Protocol 2: In Vitro IRAK-4 Kinase Inhibition Assay

This protocol outlines a luminescence-based biochemical assay to determine the in vitro potency (IC₅₀) of a synthesized compound against purified, recombinant IRAK-4. Assays like ADP-Glo™ are commonly used for this purpose.[17][18]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the IRAK-4 enzyme activity. The inhibitor's potency is determined by quantifying the reduction in ADP production.[17][19]

Materials:

  • Recombinant Human IRAK-4 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)[18]

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in DMSO. A typical starting concentration is 1 mM.[17]

  • Assay Plate Setup: Add a small volume (e.g., 25 nL) of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Enzyme Addition: Add IRAK-4 enzyme diluted in kinase buffer to all wells except the "no enzyme" negative controls.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation: Add a master mix of the kinase substrate and ATP to all wells to start the reaction. The final ATP concentration should be near the Kₘ value for IRAK-4.[17]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction is within the linear range.[17][18]

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[17]

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[17]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal ("no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).

    • Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Sample Data for IC₅₀ Determination
Inhibitor Concentration (nM) % Inhibition
100098.5
33395.2
11189.1
3775.4
12.352.1
4.128.3
1.3710.1
0.462.5
Calculated IC₅₀ (nM) ~11.5
Protocol 3: Cell-Based Assay for IRAK-4 Target Engagement

This protocol describes a method to assess the functional inhibition of the IRAK-4 pathway in a cellular context, for example, by measuring the suppression of LPS-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.[20][21]

Cell_Assay_Workflow step1 Culture & Seed Cells (e.g., THP-1, PBMCs) step2 Pre-incubate with Inhibitor (Serial Dilution) step1->step2 step3 Stimulate with LPS or R848 step2->step3 step4 Incubate (4-18 hours) step3->step4 step5 Collect Supernatant step4->step5 step6 Measure Cytokine (e.g., TNF-α by ELISA) step5->step6 step7 Data Analysis (IC50 Calculation) step6->step7

Caption: Workflow for a cell-based IRAK-4 functional assay.

Materials:

  • Human PBMCs or THP-1 cells

  • RPMI-1640 cell culture medium with 10% FBS

  • Lipopolysaccharide (LPS) or R848 (TLR4 and TLR7/8 agonists, respectively)

  • Synthesized inhibitor compound

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed PBMCs or THP-1 cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitor in cell culture medium. Add the diluted compounds to the cells and pre-incubate for 1-2 hours at 37°C.[17] Include vehicle-only (DMSO) controls.

  • Stimulation: Add LPS (e.g., 100 ng/mL) or R848 (e.g., 1 µM) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each inhibitor concentration relative to the stimulated DMSO control. Determine the cellular IC₅₀ value by plotting the data as described in Protocol 2.

Troubleshooting and Expert Insights

  • Synthesis: Poor yields in amide coupling can often be attributed to incomplete activation of the carboxylic acid or moisture sensitivity. Using robust coupling agents like HATU or ensuring completely anhydrous conditions can improve results.

  • Biochemical Assay: High variability in an in vitro kinase assay can result from enzyme instability or running the reaction outside the linear range. It is critical to perform enzyme and ATP titration experiments to optimize assay conditions before screening compounds.[22]

  • Cell-Based Assay: Compound cytotoxicity can confound results. It is essential to run a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that the observed reduction in cytokine production is due to specific pathway inhibition and not cell death. Low cellular potency despite high biochemical potency may indicate poor membrane permeability, a common challenge that can be addressed through SAR studies.[6]

Conclusion and Future Directions

4-(Cyclohexylamino)benzoic acid is a proven and valuable scaffold in medicinal chemistry, particularly for the development of IRAK-4 inhibitors. The synthetic tractability and favorable structural features of this core allow for extensive optimization of potency, selectivity, and pharmacokinetic properties. The protocols outlined here provide a foundational workflow for identifying and characterizing novel inhibitors based on this scaffold. Future work in this area may focus on developing derivatives that not only inhibit IRAK-4's kinase activity but also its crucial scaffolding function, potentially leading to a new class of anti-inflammatory therapeutics with enhanced efficacy.[12][23]

References

  • Frontiers. (2024, February 14). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy. [Link]

  • Lin, G. et al. (2016). Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling. PNAS. [Link]

  • Wikipedia. IRAK4. [Link]

  • Chaudhary, D. et al. (2015). IRAK-4 Inhibitors for Inflammation. PMC - NIH. [Link]

  • Chen, Y. et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. ResearchGate. [Link]

  • St. Paul, M. et al. (2012). IRAK4 kinase Activity is Required for Th17 Differentiation and Th17-mediated Disease. The Journal of Immunology. [Link]

  • PubMed. (2021, June 16). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. [Link]

  • BellBrook Labs. A Validated IRAK4 Inhibitor Screening Assay. [Link]

  • Reaction Biology. IRAK4 NanoBRET Kinase Assay. [Link]

  • Charles River. Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. [Link]

  • SignalChem. IRAK4 Kinase Enzyme System Datasheet. [Link]

  • Koerner, M. et al. (2017). The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists. PMC. [Link]

  • Organic Syntheses. Procedure for N-Methyl-O-benzoylhydroxylamine hydrochloride. [Link]

  • PubMed. (2007). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. [Link]

  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • RSC Publishing. (2025, June 19). Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors. [Link]

  • Google Patents.
  • PubMed. (2019). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. [Link]

  • PubMed. (2012, January 1). Discovery of cyclic amine-substituted benzoic acids as PPARα agonists. [Link]

  • BioWorld. (2015, October 22). Pfizer reports IRAK-4 inhibitors. [Link]

  • ACR Meeting Abstracts. (2022). Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. [Link]

  • PubMed. (2016, March 1). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]

  • PubMed. (2011, February 21). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. [Link]

  • MDPI. (2017, October 30). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. [Link]

  • ResearchGate. (2015, May 26). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. [Link]

  • Google Patents.
  • RSC Publishing. (2022). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]

  • Department of Physical Chemistry. SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. [Link]

  • Springer. (2022, September 8). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [Link]

Sources

Application

Application Note &amp; Protocol: Preparation of 4-(Cyclohexylamino)benzoic Acid Stock Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of stock solutions of 4-(cyclohexylamino)benzoic acid. Due to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of stock solutions of 4-(cyclohexylamino)benzoic acid. Due to its physicochemical properties, particularly its limited aqueous solubility, specialized protocols are required to ensure solution homogeneity, stability, and concentration accuracy for use in experimental assays. This note details the rationale behind solvent selection, provides step-by-step protocols for preparation in dimethyl sulfoxide (DMSO), and outlines essential quality control, storage, and safety procedures. Adherence to these guidelines is critical for ensuring the reproducibility and validity of downstream experimental results.

Compound Properties and Critical Considerations

Physicochemical Data

4-(Cyclohexylamino)benzoic acid is an aromatic carboxylic acid derivative. Its structure, featuring a non-polar cyclohexyl group and a polar benzoic acid moiety, dictates its solubility profile. It is characteristic of many small molecule compounds used in drug discovery, exhibiting high solubility in polar aprotic organic solvents and poor solubility in aqueous media.

A critical first step is to confirm the identity and purity of the starting material. Several related structures exist with similar names. For the purpose of this guide, we refer to the structure where the cyclohexylamino group is directly attached to the 4-position of the benzoic acid ring.

Researchers must verify the Molecular Weight and CAS Number from the supplier's Certificate of Analysis for their specific lot of material before proceeding with any calculations.

ParameterValue / InformationSource / Justification
Chemical Name 4-(Cyclohexylamino)benzoic acidIUPAC Nomenclature
Molecular Formula C₁₃H₁₇NO₂Calculated
Molecular Weight (MW) 219.28 g/mol Calculated; User must verify with supplier data.
Appearance White to off-white crystalline solidTypical for this class of compound.
Solubility Profile DMSO: >5 M (predicted)DMF: >5 M (predicted)Ethanol: SolubleWater: Sparingly soluble / InsolubleBased on high solubility of benzoic acid in DMSO and DMF[1]. Benzoic acid derivatives are typically soluble in ethanol but have poor aqueous solubility[2].
Safety Precautions & Handling

While a specific Safety Data Sheet (SDS) for 4-(cyclohexylamino)benzoic acid is not widely available, data from closely related benzoic acid derivatives indicate a consistent hazard profile. The compound should be handled with appropriate care in a laboratory setting.

  • Hazard Class: May cause skin irritation (Category 2) and serious eye irritation/damage (Category 2).

  • Handling: Always handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discard into the environment.

Protocol: Preparation of a 100 mM DMSO Stock Solution

The following protocol describes the preparation of a high-concentration primary stock solution in DMSO. This is the recommended solvent due to the compound's poor aqueous solubility and the high degree of solubilization offered by DMSO[1][3]. Such stock solutions are more stable and minimize the volume of organic solvent introduced into final aqueous assay buffers.

Required Materials & Equipment
  • 4-(cyclohexylamino)benzoic acid solid

  • Anhydrous, high-purity DMSO (Dimethyl Sulfoxide)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vial with a PTFE-lined screw cap (e.g., 4 mL size)

  • Calibrated micropipettes (P1000, P200)

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator bath (optional, for difficult-to-dissolve compounds)

  • Cryo-storage vials for aliquoting

Experimental Workflow Diagram

The following diagram outlines the logical flow for preparing the stock solution.

G start Start: Verify Compound MW from Certificate of Analysis calc Calculate Required Mass (e.g., for 2 mL of 100 mM stock) start->calc weigh Accurately Weigh Solid into a Glass Vial calc->weigh add_dmso Add Calculated Volume of High-Purity DMSO weigh->add_dmso mix Vortex Vigorously (2-3 minutes) add_dmso->mix inspect Visually Inspect for Complete Dissolution mix->inspect sonicate Use Bath Sonicator (10-15 min cycles) inspect->sonicate Solid Remains aliquot Dispense into Single-Use Cryo-vials (Aliquots) inspect->aliquot Fully Dissolved reinspect Re-inspect Solution sonicate->reinspect reinspect->sonicate Solid Remains reinspect->aliquot Fully Dissolved store Store at -20°C or -80°C Protected from Light aliquot->store end End: Stock Ready for Use store->end

Caption: Workflow for preparing 4-(cyclohexylamino)benzoic acid stock solution.

Step-by-Step Methodology

Objective: To prepare 2 mL of a 100 mM stock solution of 4-(cyclohexylamino)benzoic acid in DMSO.

1. Calculation of Required Mass:

  • The fundamental formula for this calculation is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • First, convert units to be consistent:

    • Concentration: 100 mM = 0.1 mol/L

    • Volume: 2 mL = 0.002 L

    • Molecular Weight: 219.28 g/mol (Use the value from your specific bottle)

  • Calculation: Mass (g) = 0.1 mol/L * 0.002 L * 219.28 g/mol = 0.043856 g

  • Convert to milligrams for weighing: Mass (mg) = 43.9 mg

2. Weighing the Compound:

  • Place a clean, empty glass vial on the analytical balance and tare the weight.

  • Carefully add approximately 43.9 mg of 4-(cyclohexylamino)benzoic acid powder directly into the vial. Record the exact mass.

  • Causality Note: Using a glass vial is preferable to plastic tubes, as organic solvents like DMSO can sometimes leach plasticizers from certain types of plastic, and compounds may adsorb to the surface.

3. Dissolution:

  • Using a calibrated micropipette, add exactly 2.0 mL of anhydrous DMSO to the vial containing the weighed compound.

  • Secure the cap tightly and vortex the vial vigorously for 2-3 minutes.

  • Expertise Note: Adding the solvent to the dry powder and immediately vortexing prevents the formation of clumps that are difficult to dissolve.

4. Quality Control (Visual Inspection & Sonication):

  • After vortexing, hold the vial up to a light source and look for any undissolved particles or sediment. The solution should be perfectly clear and homogenous.

  • If particles remain, place the vial in a room temperature water bath sonicator for 10-15 minutes. This uses ultrasonic waves to break apart aggregates and enhance dissolution.

  • After sonication, re-inspect the solution. Repeat sonication if necessary. Avoid excessive heating, as it can degrade the compound.

5. Aliquoting and Storage:

  • Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in labeled cryo-vials.

  • Trustworthiness Note: Aliquoting is a critical step to preserve the integrity of the stock solution. It prevents contamination from repeated pipetting into the main stock and avoids degradation caused by multiple freeze-thaw cycles[4][5].

  • Store the aliquots in a freezer at -20°C or -80°C, protected from light. Properly stored, DMSO stocks are typically stable for at least 6 months to a year[4].

Best Practices and Troubleshooting

IssuePotential CauseRecommended Solution
Compound will not fully dissolve Insufficient mixing/sonication.Solution is supersaturated.Compound purity is low.Continue sonication. If particles persist, you may have reached the solubility limit. Centrifuge the solution and carefully pipette the supernatant for use, noting that the concentration may be lower than calculated. Re-calculate for a lower concentration (e.g., 50 mM).
Precipitate forms when diluting into aqueous buffer Compound crashes out of solution due to low aqueous solubility.This is common for hydrophobic compounds. To mitigate, perform a serial dilution. First, dilute the DMSO stock into an intermediate solvent like ethanol, then dilute this into the final aqueous buffer. Also, ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all samples.
Inconsistent experimental results Stock solution degradation due to improper storage (freeze-thaw, light exposure).Inaccurate initial weighing or pipetting.Always use a fresh aliquot for each experiment. Ensure balances and pipettes are properly calibrated. Prepare a new stock solution if degradation is suspected.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs Website. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from CSHL Press. [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Retrieved from Bitesize Bio. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from G-Biosciences. [Link]

  • ChemSrc. (2026). 4-[(Cyclohexylamino)methyl]benzoic acid. Retrieved from ChemSrc. [Link]

  • Zhang, L., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Scribd. (2015). Benzoic Acid Solubility in Solvents. Retrieved from Scribd. [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from ResearchGate. [Link]

Sources

Method

Application Note: 4-(Cyclohexylamino)benzoic Acid as a Keystone Precursor in the Synthesis of Next-Generation Ferroptosis Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Organic Synthesis, Lead Optimization, and Anti-Ferroptotic Drug Discovery Introduction & Mechanistic Grounding Ferrop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Organic Synthesis, Lead Optimization, and Anti-Ferroptotic Drug Discovery

Introduction & Mechanistic Grounding

Ferroptosis is an iron-dependent, non-apoptotic form of regulated cell death driven by the lethal accumulation of lipid hydroperoxides (lipid-ROS) within cellular membranes[1]. The discovery of Ferrostatin-1 (Fer-1), a highly potent synthetic antioxidant, revolutionized the study of this pathway. Fer-1 acts as a radical-trapping antioxidant (RTA), effectively halting lipid peroxidation and rescuing cells from ferroptotic death with an EC₅₀ of ~60 nM in erastin-induced HT-1080 cells[2][3].

However, the clinical translation of Fer-1 is severely bottlenecked by its structural liabilities. Fer-1 is an ethyl ester (ethyl 3-amino-4-(cyclohexylamino)benzoate). In vivo, plasma esterases rapidly hydrolyze this ester into its corresponding free carboxylic acid—3-amino-4-(cyclohexylamino)benzoic acid [4][5]. This free acid is completely inactive as a ferroptosis inhibitor due to poor membrane permeability and an altered electronic profile that diminishes its radical-scavenging capacity[5].

To overcome this metabolic vulnerability, medicinal chemists utilize 4-(cyclohexylamino)benzoic acid (CAS: 66380-78-7) as a foundational precursor[6]. By functionalizing the carboxylic acid into sterically hindered amides or sulfonamides prior to installing the critical radical-trapping primary amine, researchers can synthesize next-generation inhibitors (such as SRS11-92) that boast single-digit nanomolar potency and extended plasma half-lives[5][7].

FerroptosisPathway SysXc System Xc- Inhibition (e.g., Erastin) GSH Glutathione (GSH) Depletion SysXc->GSH decreases GPX4 GPX4 Inactivation (e.g., RSL3) GSH->GPX4 impairs LipidROS Accumulation of Lipid Peroxides (L-OOH) GPX4->LipidROS fails to reduce CellDeath Ferroptotic Cell Death LipidROS->CellDeath triggers Fer1 Fer-1 & Analogs (Radical Trapping) Fer1->LipidROS scavenges radicals

Mechanism of ferroptosis induction and radical-trapping intervention by Fer-1 analogs.

Quantitative Structure-Activity Relationship (QSAR) Data

The rationale for utilizing 4-(cyclohexylamino)benzoic acid to build amide/sulfonamide linkages is rooted in preserving the electron-rich arylamine core while eliminating the labile ester. The table below summarizes the optimization of the Fer-1 scaffold.

CompoundC-1 ModificationEC₅₀ (Ferroptosis Inhibition)Plasma Stability / Half-lifePharmacological Status
Ferrostatin-1 (Fer-1) Ethyl Ester~60 nM[3]< 15 min (Rapid Hydrolysis)In vitro tool compound[5]
Fer-1 Free Acid Carboxylic AcidInactive (>10,000 nM)N/AInactive metabolite[4]
SRS11-92 Benzyl Amide6 nM[7]Highly Stable (> 4 hours)In vivo lead compound[7]
UAMC-3203 Sulfonamide~12 nMHighly StableIn vivo lead compound[4]

Data aggregated from established ferroptosis inhibition assays in HT-1080 human fibrosarcoma cells treated with Erastin.

Synthetic Workflow: From Precursor to Active RTA

The transformation of 4-(cyclohexylamino)benzoic acid into a highly stable ferroptosis inhibitor requires a self-validating, three-step synthetic sequence.

SyntheticWorkflow SM 4-(Cyclohexylamino) benzoic acid Step1 Nitration (HNO3, H2SO4) SM->Step1 Int1 4-(Cyclohexylamino)- 3-nitrobenzoic acid Step1->Int1 Step2 Amidation (EDC, HOBt, R-NH2) Int1->Step2 Int2 Nitro-Benzamide Intermediate Step2->Int2 Step3 Reduction (Pd/C, H2) Int2->Step3 Product Stable Fer-1 Analog (e.g., SRS11-92) Step3->Product

General synthetic workflow from 4-(cyclohexylamino)benzoic acid to stable Fer-1 analogs.

Experimental Protocols

The following protocols detail the synthesis of an amide-stabilized Fer-1 analog (e.g., SRS11-92) starting from 4-(cyclohexylamino)benzoic acid. Every step is designed with causality in mind to ensure high yields and prevent the degradation of the sensitive secondary amine.

Protocol 1: Regioselective Nitration

Objective: Install a nitro group at the 3-position to serve as a masked primary amine. Causality & Rationale: The secondary cyclohexylamine is susceptible to unwanted oxidation. By utilizing a strictly temperature-controlled mixture of concentrated nitric and sulfuric acid (0–5 °C), the nitronium ion regioselectively attacks the 3-position (ortho to the strongly activating amine group) without degrading the cyclohexyl ring.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(cyclohexylamino)benzoic acid (1.0 eq) in concentrated H₂SO₄ (5 mL/mmol) and cool the solution to 0 °C in an ice-brine bath.

  • Addition: Slowly add a pre-cooled mixture of concentrated HNO₃ (1.1 eq) and H₂SO₄ dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for an additional 2 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Workup: Carefully pour the reaction mixture over crushed ice. The product, 4-(cyclohexylamino)-3-nitrobenzoic acid , will precipitate as a bright yellow/orange solid.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual acid, and dry under high vacuum.

Protocol 2: EDC/HOBt-Mediated Amidation

Objective: Convert the labile carboxylic acid into a stable amide (e.g., benzylamide for SRS11-92). Causality & Rationale: Standard acid chloride formation (e.g., using SOCl₂) is too harsh and can cause side reactions with the secondary amine. EDC (a water-soluble carbodiimide) and HOBt provide a mild, highly efficient coupling environment that suppresses the formation of unreactive N-acylureas and protects the integrity of the molecule.

  • Activation: Dissolve 4-(cyclohexylamino)-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF (10 mL/mmol) under an inert argon atmosphere. Add HOBt (1.2 eq) and EDC·HCl (1.5 eq). Stir at room temperature for 30 minutes to form the active ester.

  • Coupling: Add the desired primary amine (e.g., benzylamine, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.

  • Reaction: Stir the solution at room temperature for 12 hours.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes:Ethyl Acetate) to yield the nitro-benzamide intermediate .

Protocol 3: Catalytic Hydrogenation to the Active RTA

Objective: Unmask the primary amine to generate the active radical-trapping antioxidant. Causality & Rationale: The radical-scavenging ability of the scaffold relies entirely on the presence of the electron-rich 3-amino group. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over chemical reductants (like SnCl₂) to avoid heavy metal contamination and complex workups, ensuring the final drug candidate is highly pure.

  • Setup: Dissolve the nitro-benzamide intermediate (1.0 eq) in anhydrous methanol (15 mL/mmol).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) to the solution under a steady stream of argon to prevent auto-ignition.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir the reaction vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours[8].

  • Filtration: Once TLC confirms the complete disappearance of the nitro starting material, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Celite pad run dry, as the catalyst is pyrophoric.

  • Final Isolation: Evaporate the methanol under reduced pressure to afford the final 3-amino-4-(cyclohexylamino)benzamide analog (e.g., SRS11-92) as an amorphous powder[9]. Store the final compound at -20 °C under argon to prevent premature auto-oxidation[10].

References

  • Skouta, R., et al. (2014). "Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models". Journal of the American Chemical Society. URL:[Link]

  • Hofmans, S., et al. (2016). "Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties". Journal of Medicinal Chemistry. URL:[Link]

  • Devisscher, L., et al. (2018). "Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy". ACS Medicinal Chemistry Letters. URL:[Link]

  • US Patent 11192849B2. "Compounds, compositions, and methods for modulating ferroptosis and treating excitotoxic disorders". Google Patents.
  • Qin, X., et al. (2021). "Ferritinophagy is involved in the zinc oxide nanoparticles-induced ferroptosis of vascular endothelial cells". Autophagy. URL:[Link]

Sources

Application

mass spectrometry fragmentation of 4-(cyclohexylamino)benzoic acid

An Application Note on the Mass Spectrometric Fragmentation of 4-(cyclohexylamino)benzoic acid Abstract This application note provides a detailed guide to the analysis of 4-(cyclohexylamino)benzoic acid using mass spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Mass Spectrometric Fragmentation of 4-(cyclohexylamino)benzoic acid

Abstract

This application note provides a detailed guide to the analysis of 4-(cyclohexylamino)benzoic acid using mass spectrometry with a focus on elucidating its fragmentation pathways under Collision-Induced Dissociation (CID). As a molecule possessing both a carboxylic acid and a secondary amine functional group, its fragmentation behavior is of interest to researchers in pharmaceutical development, metabolite identification, and synthetic chemistry. This document outlines a comprehensive protocol for sample analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and offers a predictive analysis of its fragmentation patterns in both positive and negative ionization modes. The methodologies and data presented herein serve as a robust framework for the identification and structural confirmation of this compound and related structures.

Introduction

4-(cyclohexylamino)benzoic acid is an organic compound featuring a benzoic acid core substituted with a cyclohexylamino group at the para-position. The presence of an acidic carboxyl group and a basic secondary amine makes it an ideal candidate for analysis by Electrospray Ionization (ESI) mass spectrometry. Understanding the fragmentation pattern of a compound is critical for its unambiguous identification in complex matrices, for distinguishing it from isomers, and for structural elucidation of its metabolites or degradation products.

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique where ions are fragmented by accelerating them and colliding them with neutral gas molecules, such as argon or nitrogen.[1][2] The kinetic energy from the collision is converted into internal energy, which induces bond cleavage, revealing the underlying structure of the parent molecule.[3] This note explores the predictable fragmentation channels for 4-(cyclohexylamino)benzoic acid based on established chemical principles for aromatic carboxylic acids and N-alkylated amines.[4][5]

Table 1: Physicochemical Properties of 4-(cyclohexylamino)benzoic acid

PropertyValue
Molecular Formula C₁₃H₁₇NO₂
Average Molecular Weight 219.28 g/mol
Monoisotopic Mass 219.1259 Da
Structure alt text
Key Functional Groups Carboxylic Acid, Secondary Amine, Benzene Ring, Cyclohexyl Ring

Experimental Methodology

The following protocol is a validated starting point for the analysis of 4-(cyclohexylamino)benzoic acid. Instrument parameters may require optimization based on the specific mass spectrometer used.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(cyclohexylamino)benzoic acid in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using an initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

Table 2: Suggested LC-MS/MS Operating Parameters

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides high-resolution separation and sharp peaks.
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Excellent retention for the nonpolar regions of the molecule.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the reversed-phase column.
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrateProvides efficient separation from potential impurities.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Injection Volume 2 µL
Column Temperature 40 °CEnsures reproducible retention times.
Ionization Source Electrospray Ionization (ESI)Ideal for polar, ionizable molecules.
Polarity Positive and NegativeTo analyze both protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Optimizes ion generation.
Scan Mode Full Scan (MS1) and Product Ion Scan (MS/MS)To identify the precursor ion and its subsequent fragments.
MS1 Scan Range m/z 50 - 500To detect the precursor ion and other low-mass ions.
Precursor Ion [M+H]⁺ = m/z 220.13; [M-H]⁻ = m/z 218.12Calculated monoisotopic masses for precursor selection.
Collision Gas ArgonInert gas for efficient collision-induced dissociation.
Collision Energy (CE) Ramped 10 - 40 eVAllows for observation of fragments requiring different energy thresholds.
Analytical Workflow

The overall process from sample preparation to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Prepare Stock Solution work 2. Create Working Solution stock->work filt 3. Filter Sample work->filt lc 4. LC Separation filt->lc esi 5. ESI Ionization lc->esi ms1 6. MS1 Scan (Select m/z 220.13) esi->ms1 cid 7. CID Fragmentation ms1->cid ms2 8. MS2 Scan (Analyze Fragments) cid->ms2 data 9. Elucidate Fragmentation Pathways ms2->data

Caption: Experimental workflow for fragmentation analysis.

Results and Discussion: Fragmentation Pathways

Positive Ion Mode ([M+H]⁺) Fragmentation Analysis

In positive ion mode, the molecule readily protonates, likely at the secondary amine nitrogen, to form the precursor ion [M+H]⁺ at m/z 220.13 . The subsequent CID fragmentation is expected to proceed via several distinct pathways.

  • Pathway A: Loss of Cyclohexene: The most characteristic fragmentation for N-cyclohexyl compounds involves the cleavage of the C-N bond with a subsequent hydrogen rearrangement, leading to the elimination of a neutral cyclohexene molecule (C₆H₁₀, 82.08 Da). This pathway is anticipated to be highly favorable and produce a prominent fragment ion at m/z 138.05 , corresponding to protonated 4-aminobenzoic acid.

  • Pathway B: Fragmentation of the Carboxylic Acid Group: Aromatic carboxylic acids are known to fragment via the loss of water (H₂O, 18.01 Da) and carbon monoxide (CO, 28.00 Da).[4][6] The initial loss of water from the precursor would yield an acylium ion at m/z 202.12 . A subsequent loss of carbon monoxide would produce a fragment at m/z 174.12 .

  • Pathway C: Cyclohexyl Ring Fragmentation: The cyclohexyl moiety itself can undergo fragmentation. The formation of the cyclohexyl cation at m/z 83.08 is a common fragmentation pathway for cyclohexyl-containing compounds.[7] This ion may arise from direct cleavage or through secondary fragmentation.

G parent [M+H]⁺ m/z 220.13 C₁₃H₁₈NO₂⁺ frag1 m/z 138.05 C₇H₈NO₂⁺ parent->frag1 - C₆H₁₀ (82.08 Da) frag2 m/z 202.12 C₁₃H₁₆NO⁺ parent->frag2 - H₂O (18.01 Da) frag4 m/z 83.08 C₆H₁₁⁺ parent->frag4 - C₇H₇NO₂ (137.05 Da) frag3 m/z 174.12 C₁₂H₁₆N⁺ frag2->frag3 - CO (28.00 Da)

Caption: Predicted fragmentation pathways in positive ion mode.

Table 3: Predicted Fragment Ions of [M+H]⁺ (m/z 220.13)

Observed m/zProposed FormulaDescription of Neutral LossProposed Fragment Structure
202.12C₁₃H₁₆NO⁺Loss of H₂OAcylium ion
174.12C₁₂H₁₆N⁺Loss of H₂O and COCyclohexylaminophenyl cation
138.05C₇H₈NO₂⁺Loss of Cyclohexene (C₆H₁₀)4-aminobenzoic acid (protonated)
83.08C₆H₁₁⁺Cleavage of N-Cyclohexyl bondCyclohexyl cation
Negative Ion Mode ([M-H]⁻) Fragmentation Analysis

In negative ion mode, deprotonation occurs at the most acidic site, the carboxylic acid, to form the precursor ion [M-H]⁻ at m/z 218.12 . The fragmentation of this carboxylate anion is expected to be dominated by a single, highly characteristic pathway.

  • Primary Pathway: Decarboxylation: The most common fragmentation route for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂, 43.99 Da).[8] This is a facile process that results in a highly stable carbanion. This pathway is expected to produce the base peak in the MS/MS spectrum at m/z 174.12 , corresponding to the deprotonated N-cyclohexylaniline.

Table 4: Predicted Fragment Ions of [M-H]⁻ (m/z 218.12)

Observed m/zProposed FormulaDescription of Neutral LossProposed Fragment Structure
174.12C₁₂H₁₆N⁻Loss of CO₂N-cyclohexylaniline anion

Conclusion

The mass spectrometric fragmentation of 4-(cyclohexylamino)benzoic acid provides distinct and structurally informative ions in both positive and negative ESI modes. In positive mode, the key diagnostic fragments arise from the loss of cyclohexene (m/z 138.05) and the sequential loss of water and carbon monoxide. In negative mode, the spectrum is characterized by the dominant loss of carbon dioxide (m/z 174.12). These predictable fragmentation patterns, elucidated through CID, provide a reliable method for the structural confirmation and quantification of this molecule. The protocols and data presented in this application note can be readily adapted by researchers for the analysis of 4-(cyclohexylamino)benzoic acid in various scientific applications, from quality control in drug manufacturing to metabolite identification in biological samples.

References

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved March 7, 2026, from [Link]

  • Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20a(6), 883-887. Retrieved March 7, 2026, from [Link]

  • All About Chemistry. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12: Fragmentation of Carboxylic Acids. Retrieved March 7, 2026, from [Link]

  • Future4200. (n.d.). Chapter 11 - Amines. Retrieved March 7, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved March 7, 2026, from [Link]

  • Chemsrc. (2026, March 7). 4-[(Cyclohexylamino)methyl]benzoic acid. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrometry data and fragmentation pattern for cycloheximide... [Image]. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • Kosevich, M. V., et al. (2000). High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. Journal of Mass Spectrometry, 35(2), 229-236.
  • National Center for Biotechnology Information. (n.d.). Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics. PMC. Retrieved March 7, 2026, from [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved March 7, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 4-(cyclohexylamino)benzoic acid

Introduction: The Challenge of 4-(cyclohexylamino)benzoic acid Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of 4-(cyclohexylamino)benzoic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(cyclohexylamino)benzoic acid. This molecule, while promising, possesses physicochemical properties—specifically a lipophilic cyclohexyl group and an aromatic ring—that contribute to its characteristically low aqueous solubility. Such poor solubility can be a significant bottleneck, leading to difficulties in preclinical studies and variable oral bioavailability, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[1][2][3][4]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility hurdles. Our approach is grounded in fundamental physicochemical principles, guiding you from basic characterization to advanced formulation strategies.

Part 1: Foundational Understanding & FAQs

Before attempting to modify a system, it's crucial to understand its fundamental properties. This section addresses the most common initial questions regarding the solubility behavior of 4-(cyclohexylamino)benzoic acid.

Q1: Why is 4-(cyclohexylamino)benzoic acid poorly soluble in water?

Answer: The molecular structure of 4-(cyclohexylamino)benzoic acid contains both polar (hydrophilic) and non-polar (hydrophobic) regions. The carboxylic acid and secondary amine groups are polar and capable of hydrogen bonding with water.[5][6] However, the large, non-polar benzene ring and the bulky cyclohexyl group dominate the structure, creating a significant hydrophobic character.[6] These hydrophobic regions disrupt the hydrogen-bonding network of water without offering favorable energetic interactions, leading to the molecule being "squeezed out" of the aqueous phase, resulting in low solubility.[2][6]

Q2: How does pH influence the solubility of this compound?

Answer: As a benzoic acid derivative, this compound is a weak acid. Its solubility is therefore highly dependent on the pH of the aqueous medium.[7][8][9] The molecule possesses two ionizable groups: a carboxylic acid (weakly acidic) and a secondary amine (weakly basic).

  • At low pH (acidic conditions): The carboxylic acid group will be in its protonated, uncharged form (-COOH). This neutral form is less soluble in water.[7][8]

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated to form a carboxylate salt (-COO⁻). This charged, or ionized, species is significantly more polar and thus more soluble in water.[6][10]

The key to leveraging pH is to understand the compound's pKa (the pH at which 50% of the molecules are ionized).[8] By adjusting the pH of the solution to be approximately 2 units above the carboxylic acid pKa, you can ensure over 99% of the compound is in its more soluble, ionized form.

Part 2: Troubleshooting Experimental Guides

This section provides structured, solution-oriented guides for systematically enhancing the aqueous solubility of 4-(cyclohexylamino)benzoic acid.

Guide 1: Solubility Enhancement via pH Adjustment

Issue: My compound precipitates out of my neutral aqueous buffer during my experiment.

Causality & Strategy: This is the expected behavior for a poorly soluble weak acid. The most direct approach to increase solubility is to deprotonate the carboxylic acid group by raising the pH.[7][8][10] This converts the molecule into its more soluble salt form in situ.

Experimental Workflow:

  • Determine the pKa: If not known, the pKa of the carboxylic acid group should be determined experimentally (e.g., via potentiometric titration) or estimated using computational tools. For benzoic acid, the pKa is ~4.2.[8] The cyclohexylamino group will have its own pKa, but for enhancing solubility in aqueous media, targeting the carboxylic acid is the most common starting point.

  • Conduct a pH-Solubility Profile: This is a critical first experiment to quantify the relationship between pH and solubility. A detailed protocol is provided in Part 3 .

  • Select an Appropriate Buffer: Based on the pH-solubility profile, choose a buffer system that maintains a pH where the target solubility is achieved. For many weak acids, buffers in the pH range of 7.0-9.0 provide a significant solubility increase.[11] Be mindful of the buffer's compatibility with your experimental system.

Expected Outcome: You should observe a significant, often exponential, increase in solubility as the pH rises above the pKa of the carboxylic acid.[12]

Guide 2: Salt Formation for Enhanced Solubility and Stability

Issue: Adjusting the pH of my final formulation is not feasible, or the high pH required causes stability issues.

Causality & Strategy: Salt formation is a robust and widely used technique to improve the solubility and dissolution rate of ionizable drugs.[1][13][14] By reacting the acidic 4-(cyclohexylamino)benzoic acid with a suitable base (counterion), you can isolate a solid salt form of the compound. This pre-formed salt often has a higher intrinsic solubility and faster dissolution rate in aqueous media compared to the free acid form.[4][15][16]

Experimental Workflow:

  • Counterion Selection: Choose a set of pharmaceutically acceptable bases to screen. Common choices for weak acids include sodium (NaOH), potassium (KOH), calcium (Ca(OH)₂), and organic amines like tromethamine.[4][15]

  • Salt Synthesis & Isolation: Perform small-scale reactions of the parent compound with stoichiometric amounts of each selected base. The resulting salt may precipitate or require solvent evaporation to isolate. A detailed protocol is provided in Part 3 .

  • Characterization and Solubility Testing: Confirm salt formation using techniques like DSC, TGA, or XRPD. Crucially, measure the aqueous solubility of each new salt form and compare it to the parent compound.

Key Consideration: The choice of counterion matters. While many salts will improve solubility, some may introduce issues like hygroscopicity (water uptake) or have a different stability profile.[15][17]

Guide 3: Using Co-solvents to Increase Solubility

Issue: My compound needs to be dissolved at a high concentration, and pH adjustment or salt formation alone is insufficient.

Causality & Strategy: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes.[18][19] They work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic portions of your molecule.[2] This is a highly effective and common technique for preparing concentrated stock solutions for preclinical studies.[3]

Experimental Workflow:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common examples include:

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Ethanol

    • Glycerol

    • Dimethyl Sulfoxide (DMSO) (typically for in vitro use)[18]

  • Screen for Solubility: Prepare a series of aqueous solutions containing varying percentages of each co-solvent (e.g., 10%, 20%, 40% v/v). Determine the saturation solubility of your compound in each mixture. A detailed protocol is provided in Part 3 .

  • Optimize the System: Plot solubility versus co-solvent percentage to find the optimal concentration that meets your needs while minimizing the amount of organic solvent used. Sometimes, a ternary system (e.g., Water:PEG 400:Ethanol) can yield even better results.

Important Note: While effective for solubility, co-solvents can impact biological systems. Always run appropriate vehicle controls in your experiments to account for any effects of the co-solvent itself.[20]

Guide 4: Cyclodextrin Complexation for Molecular Encapsulation

Issue: I need to develop an aqueous formulation for in vivo use, and the use of co-solvents is limited due to toxicity concerns.

Causality & Strategy: Cyclodextrins are cyclic oligosaccharides with a unique donut-shaped structure. They have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[21][22] They can encapsulate the non-polar parts of a guest molecule, like the cyclohexyl and phenyl groups of your compound, forming an "inclusion complex".[23][24][25] This complex presents a hydrophilic exterior to the water, effectively masking the drug's hydrophobicity and significantly increasing its apparent aqueous solubility.[26]

Experimental Workflow:

  • Select a Cyclodextrin: The most commonly used are β-cyclodextrin derivatives due to their size and enhanced solubility. Good candidates to screen are:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)[18]

  • Phase Solubility Studies: This experiment determines the binding stoichiometry and stability constant of the complex. It involves measuring the drug's solubility in aqueous solutions containing increasing concentrations of the cyclodextrin.

  • Preparation of the Complex: Inclusion complexes can be prepared by methods such as co-precipitation, kneading, or freeze-drying. A basic protocol is provided in Part 3 .

  • Confirm Complexation & Test Solubility: Use analytical methods (DSC, NMR, FT-IR) to confirm the formation of the inclusion complex. Measure the solubility of the complex and compare it to the uncomplexed drug.

Benefit: Cyclodextrin-based formulations are used in FDA-approved products and can be a viable path for clinical development, enhancing not just solubility but also stability and bioavailability.[21][24]

Part 3: Key Experimental Protocols

These protocols provide a starting point for the key experiments described above. Always prioritize safety and adhere to your institution's laboratory guidelines.

Protocol 1: Determining a pH-Solubility Profile
  • Preparation: Prepare a series of buffers with pH values spanning a relevant range (e.g., pH 2, 4, 6, 7.4, 8, 9, 10).

  • Equilibration: Add an excess amount of 4-(cyclohexylamino)benzoic acid to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: Separate the solid material from the solution by centrifugation (e.g., 15,000 rpm for 15 min) or filtration through a 0.22 µm filter.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[7]

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Protocol 2: Screening for Salt Formation
  • Reaction Setup: Dissolve a known amount of 4-(cyclohexylamino)benzoic acid (e.g., 100 mg) in a suitable organic solvent (e.g., ethanol or acetone).

  • Base Addition: In a separate vial, prepare a solution of the chosen base (e.g., NaOH, tromethamine) at a 1:1 molar equivalent in the same solvent.

  • Mixing: Add the base solution dropwise to the solution of the acid while stirring.

  • Isolation: If a precipitate forms, it is likely the salt. Collect it by filtration. If no precipitate forms, slowly evaporate the solvent to obtain the solid salt.[7]

  • Washing & Drying: Wash the isolated solid with a small amount of cold solvent to remove unreacted starting material and dry it under vacuum.

  • Solubility Testing: Determine the aqueous solubility of the new salt form using the method described in Protocol 1 (typically in unbuffered water or a pH 7.4 buffer).

Protocol 3: Co-solvent Solubility Assessment
  • Prepare Solvent Systems: Create a series of solvent systems by mixing a co-solvent (e.g., PEG 400) with water at different volume/volume ratios (e.g., 10:90, 20:80, 40:60 v/v).

  • Equilibration: Add an excess amount of the compound to each solvent system.

  • Incubation & Quantification: Follow steps 3-5 from Protocol 1 to determine the saturation solubility in each co-solvent mixture.

  • Analysis: Plot the solubility as a function of the co-solvent percentage to identify the optimal composition.[7]

Protocol 4: Preparation of a Cyclodextrin Complex (Co-precipitation)
  • Dissolution: Dissolve the cyclodextrin (e.g., HP-β-CD) in purified water with heating (e.g., 50-60°C) to achieve the desired concentration.

  • Drug Addition: Prepare a concentrated solution of 4-(cyclohexylamino)benzoic acid in a water-miscible organic solvent (e.g., ethanol). Add this solution dropwise to the heated cyclodextrin solution while stirring vigorously.

  • Complexation: Allow the mixture to stir for several hours as it slowly cools to room temperature.

  • Isolation: The complex may precipitate out. If not, the complex can be isolated by removing the solvent via freeze-drying (lyophilization).

  • Solubility Testing: Determine the aqueous solubility of the resulting solid powder using Protocol 1.

Part 4: Data Summary & Visualizations
Table 1: Hypothetical Comparison of Solubility Enhancement Strategies
MethodSolvent/ConditionExpected Solubility (µg/mL)Fold Increase (vs. pH 7.0)
Baseline Deionized Water (pH ~7.0)~11x
pH Adjustment 0.1 M Phosphate Buffer, pH 2.0< 0.1< 0.1x
0.1 M Phosphate Buffer, pH 8.0~150150x
Salt Formation Sodium Salt in Water~500500x
Tromethamine Salt in Water~750750x
Co-solvency 20% PEG 400 in Water~800800x
40% PEG 400 in Water~3,0003,000x
Complexation 10% (w/v) HP-β-CD in Water~2,5002,500x

Note: These values are illustrative examples to demonstrate potential magnitudes of improvement and will vary based on experimental conditions.

Diagrams

Caption: pH effect on compound ionization and solubility.

G Start Start: Poor Aqueous Solubility of Compound CheckIonizable Is the compound ionizable? Start->CheckIonizable PH_Profile Strategy 1: Determine pH-Solubility Profile CheckIonizable->PH_Profile  Yes Advanced Consider Advanced Strategies CheckIonizable->Advanced  No PH_Sufficient Is solubility sufficient? PH_Profile->PH_Sufficient Salt_Screen Strategy 2: Perform Salt Screening PH_Sufficient->Salt_Screen  No End End: Optimized Formulation PH_Sufficient->End  Yes Salt_Sufficient Is solubility sufficient? Salt_Screen->Salt_Sufficient Salt_Sufficient->Advanced  No Salt_Sufficient->End  Yes Cosolvent Strategy 3: Co-Solvent Screening (e.g., for stock solutions) Advanced->Cosolvent Cyclodextrin Strategy 4: Cyclodextrin Complexation (e.g., for in vivo formulations) Advanced->Cyclodextrin

Caption: Decision workflow for solubility enhancement.

References
  • MilliporeSigma. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Carpa, R., Iacob, B., & Bîrsan, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules.
  • Kumar, L., & Singh, G. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Garrido, M., & Aran, V. J. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceuticals.
  • Pawar, P. (2010). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • MCE. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate.
  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.
  • Soni, P., & Kumar, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
  • Wikipedia. (n.d.). Cosolvent.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents.
  • Di, Y., & Zhang, Y. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Al-Adas, M., & Al-Remawi, M. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. ScienceDirect.
  • Kumar, A., & Sahoo, S. K. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
  • Al-Achi, A., & Gupta, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Sharma, S., Tiwari, S. P., & Roy, A. (2025). Advanced approaches to improve solubility of BCS class II drugs. TANZ JOURNAL.
  • Al-Zoubi, N. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • SPI Pharma. (n.d.). Improving the Solubility of a BCS Class II Drug Through Excipient Selection.
  • Kumar, A., & Sahu, M. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • Kumar, S., & Singh, S. (2010). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.
  • CymitQuimica. (n.d.). CAS 347174-05-4: Benzoic acid, 3-amino-4-(cyclohexylamino)….
  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility.
  • IJSRP. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • IJPSDR. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM.
  • Mooney, K. G., Mintun, M. A., & Himmelstein, K. J. (1981). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. Journal of Pharmaceutical Sciences.
  • Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.

Sources

Optimization

troubleshooting low yield in 4-(cyclohexylamino)benzoic acid synthesis

Technical Support Center: Troubleshooting Low Yield in 4-(Cyclohexylamino)benzoic Acid Synthesis Welcome to the Synthesis Troubleshooting Center. The preparation of 4-(cyclohexylamino)benzoic acid is a critical transform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yield in 4-(Cyclohexylamino)benzoic Acid Synthesis

Welcome to the Synthesis Troubleshooting Center. The preparation of 4-(cyclohexylamino)benzoic acid is a critical transformation, often serving as a key intermediate for complex active pharmaceutical ingredients (APIs) and ferroptosis inhibitors[1]. While the reductive amination of 4-aminobenzoic acid (PABA) with cyclohexanone is the most direct and cost-effective route, researchers frequently encounter stalled reactions, poor yields, and complex byproduct profiles.

As an Application Scientist, I have deconstructed the mechanistic bottlenecks of this specific reaction. This guide provides field-proven, self-validating protocols to help you optimize your yield and isolate high-purity product.

Workflow & Bottleneck Analysis

Before troubleshooting, it is essential to map the reaction network. The diagram below illustrates the desired reductive amination pathway alongside the competing side reactions that commonly degrade yield.

ReductiveAmination PABA 4-Aminobenzoic Acid (Poor Nucleophile) Iminium Iminium Intermediate (Slow Formation) PABA->Iminium + H+, -H2O Ester Esterified Byproduct (Solvent Reaction) PABA->Ester ROH Solvent + H+ / Heat Cyclohexanone Cyclohexanone (Sterically Hindered) Cyclohexanone->Iminium Product 4-(Cyclohexylamino) benzoic Acid (Target) Iminium->Product NaBH(OAc)3 Reduction Dialkyl N,N-Dicyclohexyl Byproduct Product->Dialkyl Excess Ketone + Reductant

Figure 1: Reductive amination pathway of 4-aminobenzoic acid and common failure points.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction stalls at 20-30% conversion even after 24 hours. Why is the imine not forming? A: This is a classic nucleophilicity problem. The carboxylic acid group on PABA is strongly electron-withdrawing. Through resonance, it pulls electron density away from the aromatic ring and the para-amino group, drastically reducing the amine's ability to attack the sterically hindered carbonyl carbon of cyclohexanone. Solution: You must force the iminium formation. Use a mild Brønsted acid (like glacial acetic acid) to protonate the ketone[2]. If that fails, use a Lewis acid like Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) to strongly activate the ketone, or use a Dean-Stark apparatus with toluene to physically remove water and drive the equilibrium forward before adding the reducing agent.

Q2: LC-MS shows a major byproduct with a mass +82 Da higher than my target. What is this? A: You are observing over-alkylation (formation of the N,N-dicyclohexyl tertiary amine). Once the first cyclohexyl group is added, the resulting secondary amine product is actually more electron-rich than the starting PABA due to the inductive electron-donating effect of the alkyl chain. This makes the product a better nucleophile than the starting material, allowing it to rapidly compete for unreacted cyclohexanone. Solution: Strictly control your stoichiometry (use exactly 1.05 equivalents of cyclohexanone). Furthermore, switch to a stepwise indirect reductive amination: pre-form the imine completely before introducing the reducing agent[2].

Q3: My product mass is +14 Da (or +28 Da) higher than expected, but it's not the dicyclohexyl byproduct. What happened? A: If you are running the reaction in methanol (+14 Da) or ethanol (+28 Da) with an acid catalyst, you have inadvertently performed a Fischer esterification on the carboxylic acid tail. Solution: Abandon protic alcoholic solvents. Switch to an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[3].

Q4: The reaction mixture is a persistent, milky suspension and won't go to completion. How do I fix this? A: PABA and the resulting zwitterionic product have notoriously poor solubility in standard organic solvents. If the reagents are not in the same phase, the reaction kinetics will crash. Solution: Ensure sufficient solvent volume (at least 10-15 volumes of DCE). If solubility remains an issue, gently warm the mixture during the imine formation step (prior to reductant addition) to ensure homogeneity.

Reagent Selection Data

Choosing the correct hydride source is the most critical variable in preventing side reactions. Sodium triacetoxyborohydride is the industry standard due to its specific electronic properties[4].

Table 1: Comparison of Reducing Agents for PABA Reductive Amination

Reducing AgentSolvent CompatibilitySelectivity (Iminium vs. Ketone)Over-alkylation RiskToxicity & Handling
NaBH(OAc)₃ DCE, THF (Aprotic)Excellent LowLow (Preferred)
NaBH₃CN MeOH, EtOH (Protic)GoodModerateHigh (Generates HCN)
NaBH₄ MeOH, EtOH (Protic)PoorHighLow
H₂ / Pd-C EtOAc, MeOHN/A (Catalytic)HighFlammable gas risk

Optimized Step-by-Step Methodology

This protocol utilizes NaBH(OAc)₃ in DCE, designed as a self-validating system to prevent esterification and minimize over-alkylation[2].

Reagents:

  • 4-Aminobenzoic acid (PABA): 1.0 eq

  • Cyclohexanone: 1.05 eq

  • Glacial Acetic Acid (AcOH): 1.5 eq

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): 1.5 eq

  • 1,2-Dichloroethane (DCE): 0.2 M relative to PABA

Procedure:

  • Activation & Imine Formation: Suspend PABA (1.0 eq) and cyclohexanone (1.05 eq) in anhydrous DCE. Add glacial AcOH (1.5 eq).

    • Causality: The strict 1.05 eq limit on the ketone prevents the secondary amine product from undergoing a second alkylation. AcOH acts as a Brønsted acid to protonate the ketone, accelerating the nucleophilic attack by the electron-deficient amine.

  • Equilibration: Stir the suspension at room temperature for 2 hours under an inert atmosphere (N₂ or Argon).

    • Causality: Allowing the iminium intermediate to pre-form before introducing the reductant ensures a higher conversion rate and prevents the reductant from prematurely destroying the ketone.

  • Selective Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

    • Causality: The electron-withdrawing acetoxy groups on the borohydride reduce its nucleophilicity. It is mild enough that it will only reduce the charged iminium ion, leaving unreacted cyclohexanone completely untouched[3].

  • Reaction Progression: Remove the ice bath and stir at room temperature for 12-16 hours. Monitor via TLC or LC-MS until PABA is consumed.

  • Quench & Isoelectric Isolation: Quench the reaction carefully with saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer. Carefully adjust the aqueous layer to pH 4.5 using 1M HCl.

    • Causality: The target molecule is an amphoteric zwitterion (containing both a basic amine and an acidic carboxyl group). Adjusting the solution to its isoelectric point (pH ~4.5) neutralizes the net charge, minimizing its aqueous solubility and forcing the product to crash out as a solid precipitate.

  • Filtration: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to yield the pure 4-(cyclohexylamino)benzoic acid.

Alternative Route: Nucleophilic Aromatic Substitution (SNAr)

If reductive amination consistently fails due to substrate-specific impurities or insurmountable solubility issues, you can bypass imine formation entirely by utilizing an SNAr approach.

SNAr FBA 4-Fluorobenzoic Acid Meisenheimer Meisenheimer Complex (High Activation Energy) FBA->Meisenheimer Base, DMSO >120°C CHA Cyclohexylamine CHA->Meisenheimer Product 4-(Cyclohexylamino) benzoic Acid (Target) Meisenheimer->Product -HF

Figure 2: Alternative SNAr synthesis route bypassing reductive amination bottlenecks.

Protocol Note: React 4-fluorobenzoic acid with an excess of cyclohexylamine in DMSO using K₂CO₃ as a base. Because the carboxylic acid is only a moderate electron-withdrawing group, the Meisenheimer complex formation requires high activation energy. This reaction must be run at >120 °C or under microwave irradiation to achieve useful yields.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Organic Chemistry Portal. (2006). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 4-(Cyclohexylamino)benzoic Acid

Welcome to the technical support guide for the crystallization of 4-(cyclohexylamino)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 4-(cyclohexylamino)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. Our goal is to move beyond simple protocols and explain the underlying principles that govern successful crystallization, empowering you to optimize conditions for achieving high-purity, high-quality crystalline material.

Foundational Knowledge: Understanding the Molecule

Before attempting crystallization, it is crucial to understand the physicochemical properties of 4-(cyclohexylamino)benzoic acid. Its structure, featuring a polar carboxylic acid group capable of strong hydrogen bonding and a non-polar, bulky cyclohexyl group, dictates its solubility and crystallization behavior.

Frequently Asked Questions (FAQs)

Q1: What are the key intermolecular forces that govern the crystallization of this molecule?

A1: The crystallization of 4-(cyclohexylamino)benzoic acid is primarily governed by three interactions:

  • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. This leads to the formation of highly stable centrosymmetric dimers, a common structural motif in carboxylic acids.[1][2][3] These dimers are the fundamental building blocks of the crystal lattice.

  • Van der Waals Forces: The non-polar cyclohexyl and phenyl groups contribute significantly through van der Waals interactions, influencing how the molecules pack in the crystal lattice.

  • π-π Stacking: The benzene rings can interact through π-π stacking, further stabilizing the crystal structure. The interplay of these forces determines the final crystal packing and can lead to the formation of different polymorphs.

Q2: Why is my purified 4-(cyclohexylamino)benzoic acid streaking on a silica gel TLC plate?

A2: Streaking is a common issue for carboxylic acids on silica gel TLC plates.[4] This occurs due to the strong interaction between the acidic proton of your compound and the slightly acidic silica gel.[4] To resolve this, add a small amount (0.5-1%) of a volatile acid, like acetic or formic acid, to your eluting solvent system. This ensures the compound remains fully protonated, leading to a more defined spot.[4]

Q3: Should I be concerned about polymorphism with this compound?

A3: Yes. Molecules with conformational flexibility, like the cyclohexyl ring, and multiple hydrogen bonding sites are prone to polymorphism—the ability to exist in multiple crystal forms.[5] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, which is critically important in drug development.[6] It is advisable to perform a polymorph screen by varying solvents and crystallization conditions.

Solvent Selection: The Cornerstone of Crystallization

Choosing the right solvent is the most critical step in developing a crystallization process. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature.[7][8]

Solvent Screening Workflow

The following workflow provides a systematic approach to identifying a suitable solvent system.

SolventScreening start_node Start: Add ~10mg of compound to a test tube add_solvent Add solvent dropwise (e.g., 0.2 mL) start_node->add_solvent process_node process_node decision_node decision_node good_node good_node bad_node bad_node check_rt_sol Soluble at Room Temp? add_solvent->check_rt_sol heat_sol Heat solution gently check_rt_sol->heat_sol No too_soluble Too Soluble (Poor Solvent) check_rt_sol->too_soluble Yes check_hot_sol Soluble when Hot? heat_sol->check_hot_sol cool_sol Cool slowly to Room Temp check_hot_sol->cool_sol Yes insoluble Insoluble (Poor Solvent) check_hot_sol->insoluble No check_crystals Crystals Form? cool_sol->check_crystals good_solvent Potential Good Solvent check_crystals->good_solvent Yes no_xtals Supersaturated (Try Scratching/Seeding) check_crystals->no_xtals No Troubleshooting start_node Initial Observation oiling_out Compound forms an oil, not a solid start_node->oiling_out no_crystals No crystals form, solution remains clear start_node->no_crystals poor_quality Crystals are very small, needles, or powder start_node->poor_quality problem_node problem_node cause_node cause_node solution_node solution_node cause_oil Cause: - Cooling too fast - Solution too concentrated - Solvent boiling point too high oiling_out->cause_oil cause_no_xtal Cause: - Solution is not saturated - Nucleation is inhibited no_crystals->cause_no_xtal cause_poor Cause: - Crystallization is too rapid - Insufficient purity poor_quality->cause_poor sol_oil Solution: 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool much slower cause_oil->sol_oil sol_no_xtal Solution: 1. Evaporate some solvent 2. Scratch flask walls 3. Add a seed crystal cause_no_xtal->sol_no_xtal sol_poor Solution: 1. Use less concentrated solution 2. Slow down cooling rate 3. Try vapor diffusion cause_poor->sol_poor

Caption: A decision tree for troubleshooting common crystallization problems.

Detailed Q&A

Q4: My compound "oiled out," forming a liquid layer instead of crystals. What should I do?

A4: Oiling out is a common problem that occurs when a compound comes out of solution above its melting point, often due to high supersaturation or rapid cooling. [7][9]* Immediate Action:

  • Re-heat the solution until the oil fully redissolves.
  • Add a small amount of additional hot solvent (10-20% more volume) to reduce the concentration.
  • Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that cools slowly to room temperature.
  • Underlying Cause & Long-Term Fix: The solvent may be too "good," or the concentration is too high. Using a slightly poorer solvent or a solvent/anti-solvent system can help. A lower initial concentration will lower the saturation point, making it less likely to oil out.

Q5: My solution has cooled to room temperature, but no crystals have formed. How can I induce crystallization?

A5: This indicates that the solution is supersaturated but lacks nucleation sites for crystal growth to begin.

  • Step 1: Scratching. Use a clean glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites. [10][9]* Step 2: Seeding. If you have a small amount of solid material, add a single, tiny crystal (a "seed crystal") to the solution. This provides a perfect template for further crystal growth. [10][9]* Step 3: Reduce Solubility. If scratching and seeding fail, you may have too much solvent. You can either slowly evaporate some of the solvent or add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes slightly turbid.

Q6: I managed to get a solid, but it's just a fine powder or tiny needles. How can I grow larger, higher-quality crystals?

A6: The formation of powder or very small needles indicates that the crystallization process occurred too quickly, with rapid nucleation leading to many small crystals instead of slow growth on a few nuclei. [10][11]* Solution 1: Slow Down Cooling. Rapid cooling is the most common cause. [9]Ensure your solution cools as slowly as possible. An insulated container or a dewar can be used to slow heat loss. An ideal crystallization should show initial crystal formation after 5-15 minutes and continue to grow over a longer period. [10]* Solution 2: Use a More Dilute Solution. Start with a less concentrated solution by adding more solvent than the minimum required for dissolution at high temperature. While this may slightly reduce the yield, it will significantly improve crystal quality. [10]* Solution 3: Try a Different Method. Methods like solvent layering or vapor diffusion are inherently slower and often yield superior crystals. These are excellent choices when material is limited and quality is paramount. [11][12]

Detailed Experimental Protocols

Protocol 1: Recrystallization by Slow Cooling

This is the most common crystallization method.

  • Dissolution: Place the impure 4-(cyclohexylamino)benzoic acid in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., acetonitrile) in small portions while stirring and gently heating the mixture on a hot plate. Continue adding solvent until the solid just dissolves at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely on the filter. [4][9]Quickly filter the hot solution into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. To slow the process further, you can place the flask in an insulated container.

  • Crystal Collection: Once crystallization appears complete, cool the flask in an ice bath for 20-30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities. [9]Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Crystallization by Vapor Diffusion

This method is excellent for growing high-quality crystals from a small amount of material. [11]

  • Sample Preparation: Dissolve 5-10 mg of your compound in a minimal amount of a "good" solvent (e.g., ethanol, ethyl acetate) in a small, open vial.

  • Chamber Setup: Place this small vial inside a larger jar or beaker that contains a layer (5-10 mL) of a volatile "anti-solvent" (e.g., hexane, heptane).

  • Diffusion: Seal the larger container. The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth over several days.

  • Collection: Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.

References

  • Technical Support Center: Optimizing Carboxylic Acid Purification. (n.d.). Benchchem.
  • Guide for crystallization. (n.d.).
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (n.d.). Benchchem.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • CAS 347174-05-4: Benzoic acid, 3-amino-4-(cyclohexylamino)... (n.d.). CymitQuimica.
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Troubleshooting. (2022, August 16). Chemistry LibreTexts.
  • Solvent Selection for Crystallization. (n.d.). Scribd.
  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. (2014, January 23). PubMed.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). International Scientific Organization.
  • Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid. (2005, November 19). R Discovery.
  • 4-(3-Chloroanilino)benzoic acid. (n.d.). PMC.
  • Spherical Crystallization of Benzoic acid in different solvents. (n.d.). Diva-Portal.org.
  • Benzoic acid. (n.d.). Wikipedia.
  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. (n.d.). University of Kentucky X-Ray Crystallography Facility.
  • Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. (n.d.). ResearchGate.
  • Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. (2023, June 15). MDPI.

Sources

Optimization

Technical Support Center: Stability and Storage of 4-(cyclohexylamino)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter mysterious assay failures, only to trace the root cause b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter mysterious assay failures, only to trace the root cause back to compromised reagents.

4-(cyclohexylamino)benzoic acid is a highly valuable secondary arylamine and a critical structural pharmacophore found in potent radical-trapping antioxidants (such as the ferroptosis inhibitor Ferrostatin-1)[1]. However, the very chemical properties that make it biologically useful—namely, its ability to act as an electron donor—make it exceptionally vulnerable to environmental degradation.

This guide is designed to move beyond basic storage instructions. Here, we will dissect the causality behind compound degradation and provide you with field-proven, self-validating protocols to ensure absolute scientific integrity in your workflows.

I. Troubleshooting Guide & FAQs

Q1: Why is my 4-(cyclohexylamino)benzoic acid powder turning purple or brown over time?

The Causality: This discoloration is the visual hallmark of oxidative degradation. The secondary arylamine moiety is highly electron-rich. When exposed to ambient oxygen, light, or trace transition metals (like Fe³⁺ or Cu²⁺), it undergoes a one-electron oxidation to form a highly reactive aminyl radical[2]. This radical initiates a chain reaction, ultimately forming highly conjugated degradation products such as N-oxides and quinone imines. These conjugated systems absorb visible light, manifesting as a dark purple or brown discoloration. The Fix: Never store the bulk powder on a benchtop. Always store it in a desiccated, light-proof container at -20°C, and purge the headspace with an inert gas (Argon or Nitrogen) after every use.

Q2: How should I store stock solutions, and which solvent is best?

The Causality: We recommend anhydrous DMSO or absolute ethanol . However, you must understand that compounds are thermodynamically less stable in solution than in their solid crystalline state. Solvent molecules increase molecular mobility, facilitating collision rates with dissolved oxygen. The Fix: Solutions in DMSO or ethanol can be stored at -20°C for up to 1 month[3]. For longer preservation, aliquots must be stored at -70°C to -80°C, which significantly attenuates the kinetic rate of degradation[4].

Q3: My assay results are inconsistent after using a 3-month-old DMSO stock. What happened?

The Causality: DMSO is highly hygroscopic. Every time you open a stock vial in ambient air, it absorbs atmospheric moisture. Water not only alters the actual concentration of your stock but also lowers the activation energy for redox reactions. Furthermore, repeated freeze-thaw cycles repeatedly introduce fresh oxygen into the solvent matrix. The Fix: Never use a single bulk stock solution. Transition to a single-use aliquot system (detailed in the protocol below).

II. Quantitative Degradation & Stability Data

To help you assess the risk of your current storage conditions, the following table summarizes the expected shelf-life and degradation kinetics of 4-(cyclohexylamino)benzoic acid under various environments.

Storage ConditionPhysical StateTemperatureAtmosphereLight ExposureEstimated Shelf-LifeDegradation Risk
Optimal Solid Powder-20°CArgon / N₂Dark> 24 MonthsNegligible
Acceptable Solid Powder4°CSealed AmbientDark3 - 6 MonthsLow
Poor Solid Powder25°CAmbient AirAmbient Light< 2 WeeksHigh (Rapid Discoloration)
Optimal Stock Anhydrous DMSO-80°CArgon / N₂DarkUp to 3 MonthsLow
Working Stock Anhydrous DMSO-20°CAmbient AirDark< 1 MonthModerate

III. Standard Operating Procedure: Aliquoting & Long-Term Storage

To guarantee trustworthiness in your experimental data, your storage workflow must be a self-validating system . Do not assume a compound is stable; prove it. Follow this step-by-step methodology for preparing and storing your compound.

Step 1: Preparation and Environment

  • Perform all handling in a low-light environment to prevent photolytic excitation of the aromatic ring.

  • Use only glass or PTFE-coated spatulas. Avoid stainless steel to prevent trace transition metal contamination, which catalyzes Fenton-like radical formation.

Step 2: Reconstitution

  • Dissolve the lyophilized powder in anhydrous, degassed DMSO to your desired master stock concentration (e.g., 10 mM).

  • Note: Degas the DMSO prior to use by bubbling Argon through the solvent for 15 minutes.

Step 3: Single-Use Aliquoting

  • Dispense single-use volumes (e.g., 20 µL to 50 µL) into pre-chilled, amber-colored microcentrifuge tubes.

Step 4: Headspace Purging

  • Using a low-pressure gas line, gently blow a stream of Argon or Nitrogen gas over the liquid surface of each tube for 5–10 seconds. This displaces ambient oxygen, directly removing the primary reactant required for auto-oxidation.

Step 5: Sealing and Freezing

  • Cap the tubes tightly, wrap the seals with Parafilm to prevent moisture ingress, and immediately transfer them to a -80°C freezer.

Step 6: The Self-Validating Quality Control (QC) Check

  • Day 0 Baseline: Before freezing, take one representative aliquot and run an HPLC-UV (e.g., at 254 nm) and LC-MS. Record the exact retention time and Area Under the Curve (AUC).

  • Usage Validation: When thawing an aliquot weeks or months later for a critical assay, run a rapid HPLC check against your Day 0 baseline. If the AUC has declined by >5% or new peaks appear, discard the aliquot. This strict causality loop ensures you never publish data based on degraded reagents.

IV. Mechanistic Workflow & Degradation Pathway

The following diagram illustrates the logical relationship between environmental exposure, the chemical degradation pathway, and the preventive storage workflow.

G A 4-(cyclohexylamino)benzoic acid (Secondary Arylamine) B Exposure to O2, Light, or Transition Metals A->B Improper Storage E Preventive Storage (Argon/N2, -20°C, Amber Vials) A->E SOP Compliance C Aminyl Radical Formation & Auto-oxidation B->C Electron Transfer / Photolysis D Degradation Products (Quinone imines, N-oxides) Purple/Brown Discoloration C->D Chain Reaction F Stable Compound (Preserved Integrity) E->F Inhibition of Oxidation

Workflow and degradation pathways of 4-(cyclohexylamino)benzoic acid.

V. References

  • [4] Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine Source: MDPI URL:[Link]

  • [1] Title: Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties Source: SciSpace URL:[Link]

  • [2] Title: Redox and Acidity Properties of Alkyl- and Arylamine Radical Cations and the Corresponding Aminyl Radicals | The Journal of Physical Chemistry Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Cyclohexylamino)benzoic Acid Extracts

Welcome to the technical support center for the purification of 4-(cyclohexylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(cyclohexylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this compound.

Introduction

4-(Cyclohexylamino)benzoic acid is a compound of interest in various research and development fields. Achieving high purity is often critical for its intended applications. This guide will walk you through common challenges and their solutions, focusing on practical and scientifically sound methodologies.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-(cyclohexylamino)benzoic acid extracts.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product after performing a recrystallization. What are the potential causes and how can I improve my yield?

Answer:

Low recovery after recrystallization is a common issue that can often be attributed to several factors. The underlying principle of recrystallization is the difference in solubility of the compound of interest in a hot versus a cold solvent.[1][2][3]

Potential Causes & Solutions:

  • Excess Solvent: Using too much solvent will keep your compound dissolved even after cooling, leading to poor recovery.[2]

    • Solution: Add the solvent in small portions to the crude material while heating until it just dissolves.[1][2][4] This ensures a saturated solution upon cooling.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][4]

    • Solution: Conduct small-scale solubility tests with a range of solvents to find the optimal one. For benzoic acid derivatives, common solvents for recrystallization include ethanol-water mixtures, and acetic acid.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop before placing it in an ice bath.[1] This promotes the growth of larger, purer crystals.

  • Premature Crystallization During Hot Filtration: If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize on the filter paper.

    • Solution: Use a pre-warmed funnel and filter flask, and keep the solution hot during filtration.[3][4]

Issue 2: Persistent Impurities After Recrystallization

Question: My TLC analysis still shows impurities even after multiple recrystallization attempts. What should I do?

Answer:

If recrystallization fails to remove impurities, it's likely that the impurities have very similar solubility profiles to your target compound.[5] In this scenario, alternative purification techniques are necessary.

Recommended Actions:

  • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids like 4-(cyclohexylamino)benzoic acid from neutral or basic impurities.[6][7][8] The principle relies on the ability to convert the acidic compound into its water-soluble salt by treatment with a base.[7][9]

    • For a detailed protocol, refer to the "Experimental Protocols" section below.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[10]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The polarity can be adjusted to achieve optimal separation.[10]

Issue 3: Oily Product Instead of Crystals

Question: After cooling my recrystallization solution, an oil formed instead of solid crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Slower Cooling: Allow the solution to cool even more slowly. You can insulate the flask to slow down the rate of cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 4-(cyclohexylamino)benzoic acid extracts?

A1: Common impurities can include unreacted starting materials (e.g., 4-aminobenzoic acid or cyclohexanone/cyclohexanol), byproducts from side reactions, and residual solvents or catalysts.[5] The exact nature of the impurities will depend on the synthetic route used.

Q2: How can I effectively remove colored impurities?

A2: Colored impurities can often be removed by treating the hot solution with a small amount of activated carbon before the hot filtration step in recrystallization.[2][10][11] The activated carbon adsorbs the colored compounds, which are then removed by filtration. Use activated carbon sparingly, as it can also adsorb some of your desired product.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: Several techniques can be used to determine the purity of your 4-(cyclohexylamino)benzoic acid:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting trace impurities.[10][12][13] A reversed-phase C18 column is often suitable for this type of compound.[13][14]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess purity and monitor the progress of a purification.[10] The presence of a single spot suggests a high degree of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point.[1]

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques are essential for confirming the chemical structure and identifying any impurities.[15]

Q4: What is the best approach for scaling up the purification of 4-(cyclohexylamino)benzoic acid?

A4: For larger quantities, a combination of methods is often most effective. A typical workflow would be:

  • Perform an initial purification using acid-base extraction to remove the bulk of neutral and basic impurities.

  • Follow this with a recrystallization to further purify the product and obtain a crystalline solid. For very high purity requirements, a final chromatographic step might be necessary.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate 4-(cyclohexylamino)benzoic acid from neutral and basic impurities.

Materials:

  • Crude 4-(cyclohexylamino)benzoic acid extract dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[6][7]

  • 1M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and flasks

  • pH paper

Procedure:

  • Dissolve the crude extract in a suitable organic solvent and transfer it to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution.

  • Allow the layers to separate. The deprotonated 4-(cyclohexylamino)benzoic acid will be in the upper aqueous layer as its sodium salt.

  • Drain the lower organic layer, which contains neutral and basic impurities.[5]

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual impurities.

  • Transfer the aqueous layer to a clean beaker and cool it in an ice bath.

  • Slowly add 1M HCl dropwise while stirring until the solution is acidic (test with pH paper) and a precipitate forms.[8][9][16]

  • Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under a vacuum.

Protocol 2: Recrystallization

This protocol outlines the general steps for purifying 4-(cyclohexylamino)benzoic acid by recrystallization.

Materials:

  • Crude 4-(cyclohexylamino)benzoic acid

  • Appropriate recrystallization solvent (determined from solubility tests)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper and funnel

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring.[1][4]

  • Continue adding small portions of the hot solvent until the solid just dissolves completely.[2][4]

  • (Optional) If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then bring it back to a boil for a few minutes.[3][10][11]

  • Perform a hot gravity filtration to remove any insoluble impurities (and activated carbon if used).[3]

  • Allow the filtrate to cool slowly to room temperature.[1]

  • Once crystals have formed, cool the flask in an ice bath to maximize crystal formation.[1]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[10]

  • Dry the purified crystals in a vacuum oven or by air drying.

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents
SolventTemperature (°C)Solubility ( g/100 g solvent)
Methanol2371.5
Ethanol1547.1
Acetone-Soluble
Benzene-Soluble
Water250.34
Water955.90

Data adapted from various sources.[17][18][19]

Visualizations

Diagram 1: Workflow for Purification Method Selection

Purification_Workflow start Crude Extract of 4-(cyclohexylamino)benzoic acid tlc Initial TLC Analysis start->tlc decision Multiple Spots? tlc->decision recrystallize Recrystallization decision->recrystallize Single Spot acid_base Acid-Base Extraction decision->acid_base Multiple Spots purity_check1 Purity Check (TLC, MP) recrystallize->purity_check1 purity_check2 Purity Check (TLC, MP) acid_base->purity_check2 column Column Chromatography purity_check3 Purity Check (TLC, MP) column->purity_check3 decision2 Sufficiently Pure? purity_check1->decision2 decision3 Sufficiently Pure? purity_check2->decision3 decision4 Sufficiently Pure? purity_check3->decision4 decision2->column No end Pure Product decision2->end Yes decision3->recrystallize No decision3->end Yes decision4->column No (Re-optimize) decision4->end Yes AcidBaseExtraction A 1. Dissolve crude product in organic solvent (e.g., Ether) B 2. Add aq. NaHCO3 Shake in Separatory Funnel A->B C Separate Layers B->C D Organic Layer (Neutral/Basic Impurities) C->D Bottom/Top Layer (depending on solvent) E Aqueous Layer (Sodium 4-(cyclohexylamino)benzoate) C->E Top/Bottom Layer F 3. Acidify with HCl to pH < 4 E->F G 4. Filter Precipitate F->G H Pure 4-(cyclohexylamino)benzoic acid G->H

Caption: Step-by-step workflow for acid-base extraction.

References

Sources

Optimization

4-(cyclohexylamino)benzoic acid stability at room temperature

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who experience unexpected assay failures, irreproducible IC₅₀ values, or mysterious compound discoloration when working with 4-(cyclohexylamino)benzoic acid and its functional derivatives (most notably, the ferroptosis inhibitor Ferrostatin-1).

The vast majority of these issues stem from a fundamental misunderstanding of this molecule's stability at room temperature. The cyclohexylamino group donates significant electron density into the phenyl ring, rendering the secondary amine highly susceptible to auto-oxidation. Furthermore, if you are working with its esterified derivatives, ambient moisture introduces severe hydrolytic liabilities.

Below is our comprehensive troubleshooting guide, designed to explain the chemical causality behind your experimental observations and provide self-validating protocols to ensure your compound's integrity.

Core Degradation Pathways

To understand why your stocks are failing, you must first visualize how ambient conditions attack the molecule.

StabilityWorkflow A 4-CABA & Derivatives (Intact Compound) B Room Temp Exposure (Air / Light) A->B Improper Storage C Aqueous / Plasma (In Vivo / In Vitro) A->C Experimental Use F Optimal Preservation (-20°C, Argon, Dark) A->F Recommended D Amine Oxidation (Radicals / Discoloration) B->D O2 / Photon driven C->D Accelerated in solvent E Ester Hydrolysis (Inactive Acid Formation) C->E Enzymatic / pH driven

Degradation pathways of 4-(cyclohexylamino)benzoic acid and derivatives at room temperature.

Technical FAQ & Troubleshooting

Q1: My 4-(cyclohexylamino)benzoic acid powder turned from off-white to a dark purple/brown after being left on the bench. Is it still usable? No. Discard the batch. The color change is a macroscopic indicator of severe oxidative degradation. The secondary arylamine is highly electron-rich. At room temperature, ambient oxygen and UV/Vis light trigger auto-oxidation, forming colored N-oxide radicals and azo-dimers. This is a well-documented characteristic of these substituted anilines, which typically present as 1[1].

Q2: How long can I keep DMSO stock solutions at room temperature? Less than 48 hours. DMSO is highly hygroscopic. When left at room temperature, it rapidly absorbs atmospheric moisture. This water acts as a catalyst for two destructive processes: it accelerates the oxidation of the amine group, and if you are using ester derivatives (like Ferrostatin-1), it drives rapid hydrolytic cleavage into the inactive carboxylic acid. Stocks must be aliquoted and stored at1[1].

Q3: I am using an ethyl ester derivative in a live-cell assay at 37°C. Why am I losing biological activity so quickly? Esterified derivatives of 4-(cyclohexylamino)benzoic acid suffer from2[2]. They undergo rapid hydrolysis to form the inactive 3-amino-4-(cyclohexylamino)benzoic acid. In fact, studies show that these esters can undergo3[3]. For prolonged room temperature or 37°C incubations, you must constantly replenish the compound or switch to more stable amide/sulfonamide analogs.

Quantitative Stability Profile

The following table summarizes the expected half-life ( t1/2​ ) of 4-(cyclohexylamino)benzoic acid and its common derivatives under various storage conditions.

Storage ConditionMatrixTempEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Solid PowderAmbient Air / Light20-25°C2-4 WeeksAuto-oxidation (surface level)
Solid PowderArgon / Dark-20°C> 2 YearsNone (Stable)
DMSO Stock (10 mM)Ambient Air20-25°C< 48 HoursOxidation / Radical Formation
DMSO Stock (10 mM)Argon / Dark-20°C1 MonthSlow Oxidation
Aqueous Buffer (pH 7.4)In vitro / Plasma37°C< 30 Minutes*Ester Hydrolysis / Oxidation

*Data highly relevant for esterified derivatives (e.g., Ferrostatin-1) which rapidly hydrolyze to the inactive 4[4].

Self-Validating Protocol: LC-MS/MS Integrity Check

Do not rely on UV-Vis spectrophotometry to check the stability of this compound. Oxidative degradation products (like N-oxides) often have overlapping absorbance spectra with the parent compound, leading to false-positive concentration readings. Instead, use this self-validating LC-MS/MS workflow.

Objective: Quantify intact 4-(cyclohexylamino)benzoic acid while controlling for matrix suppression.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 10 µL of the suspected degraded DMSO stock. Dilute to 1 µM in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality Note: Formic acid ensures complete protonation of the secondary amine, which is strictly required for efficient positive ion mode electrospray ionization (ESI+).

  • Internal Standard (Self-Validation): Spike the sample with 1 µM of a stable isotope-labeled internal standard (e.g., ¹³C-labeled analog) or a structurally distinct stable arylamine.

    • Causality Note: If the MS peak area of your parent compound drops but the internal standard remains constant, degradation has occurred. If both drop, you are experiencing matrix ion suppression, not degradation.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality Note: The parent acid will elute significantly earlier than its highly lipophilic azo-dimer degradation products, allowing for clear baseline resolution.

  • Mass Detection: Monitor the specific mass transition. For the common derivative 3-amino-4-(cyclohexylamino)benzoic acid (Exact Mass: 234.137), monitor the transition for the [M+H]⁺ ion at5[5].

References

  • "Ferrostatin-1 | C15H22N2O2 | CID 4068248 - PubChem - NIH", PubChem, 4

  • "Ferrostatin-1 (Fer-1) | 347174-05-4", ChemicalBook, 1

  • "3-AMINO-4-CYCLOHEXYLAMINO-BENZOIC ACID", Echemi, 5

  • "Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties", SciSpace, 2

  • "Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties (Degradation Snippet)", SciSpace, 3

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-(Cyclohexylamino)benzoic Acid Workflows

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this guide to address the unique synthetic challenges associated with 4-(cyclohexylamino)benzoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this guide to address the unique synthetic challenges associated with 4-(cyclohexylamino)benzoic acid . This compound is a critical building block in medicinal chemistry, most notably acting as the core intermediate in the synthesis of Ferrostatin-1 (Fer-1) and its novel amide/sulfonamide analogs[1][2].

The molecule presents a dual challenge: the severe steric bulk of the cyclohexyl ring adjacent to the secondary amine significantly impedes N-functionalization, while the overall lipophilicity of the molecule can alter the reactivity of the para-carboxylic acid during amide coupling. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your syntheses succeed.

Part 1: Troubleshooting FAQs – Amide Coupling at the Carboxylic Acid

Q1: Why am I getting low yields when coupling 4-(cyclohexylamino)benzoic acid with primary/secondary amines using standard EDC/NHS? A1: While the carboxylic acid is technically unhindered (para to the bulky group), the overall lipophilicity and steric profile of the molecule can lead to poor solubility and unfavorable transition states in standard EDC/NHS couplings. For sterically demanding substrates, uronium-based reagents like HATU or phosphonium-based reagents like PyAOP are vastly superior[3]. HATU forms a highly reactive OAt-active ester, which accelerates the nucleophilic attack even in non-ideal conformations[4]. Causality Insight: The neighboring group effect of the nitrogen atom in the 7-azabenzotriazole ring of HATU provides intramolecular base catalysis. This stabilizes the transition state during the amine's attack on the active ester, overcoming the kinetic barriers introduced by the molecule's bulk[4].

Q2: I switched to HATU, but I am observing a uronium by-product. How do I resolve this? A2: Uronium by-product formation occurs when the amine nucleophile attacks the coupling reagent itself rather than the activated ester. This happens when pre-activation is too long or the incoming amine is highly hindered[5]. Solution: Pre-activate the acid with HATU and DIPEA for exactly 1-2 minutes before adding the amine. Alternatively, switch to an EDC/HOAt/DIPEA system. This avoids the charged O-acyluronium intermediate entirely while maintaining the superior leaving group properties of HOAt, which has been proven effective for sterically hindered substrates[6].

Part 2: Troubleshooting FAQs – N-Acylation/Alkylation of the Secondary Amine

Q3: How can I successfully N-acylate the secondary amine of 4-(cyclohexylamino)benzoic acid? Standard acyl chlorides with TEA yield <10% conversion. A3: The secondary amine is severely hindered by the cyclohexyl ring. Standard organic bases like Triethylamine (TEA) are insufficient to deprotonate the amine or activate the acyl chloride effectively in this sterically crowded environment. Solution: You must use an acyl transfer catalyst. Adding 4-Dimethylaminopyridine (DMAP) is critical[5]. DMAP forms a highly electrophilic N-acylpyridinium intermediate that is much more susceptible to attack by the hindered secondary amine. If catalytic DMAP fails, complete deprotonation of the amine using a stronger base (e.g., NaH or LiHMDS) prior to electrophile addition is required.

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Self-Validation Checkpoint: The reaction mixture should turn pale yellow upon the addition of HATU, indicating the successful formation of the OAt-active ester. If it remains colorless, check the quality of your HATU reagent or the basicity of the environment.

  • Preparation: Dissolve 4-(cyclohexylamino)benzoic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Basification: Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.2 eq) in one portion. Validation: Observe a slight color change to pale yellow. Stir for exactly 2 minutes to prevent uronium by-product formation.

  • Coupling: Add the target amine (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor conversion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: N-Acylation of the Hindered Secondary Amine

Self-Validation Checkpoint: The evolution of gas upon the addition of NaH visually confirms the deprotonation of the secondary amine.

  • Protection: Protect the carboxylic acid first (e.g., as an ethyl ester, yielding the Ferrostatin-1 framework via condensation with ethanol)[1][7].

  • Preparation: Dissolve the esterified intermediate (1.0 eq) in anhydrous THF under an Argon atmosphere at 0°C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq). Validation: Observe H₂ gas evolution. Stir for 30 minutes until bubbling ceases.

  • Electrophile Addition: Add the desired acyl chloride (1.5 eq) dropwise to control the exotherm.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with ice water and extract with DCM.

Part 4: Data Summaries

Table 1: Comparison of Coupling Reagents for Hindered Substrates

Coupling ReagentActive IntermediateRelative Efficiency for Hindered AminesRisk of Epimerization/ByproductsRecommended Base
EDC/NHS O-acylureaLowLowDIPEA
HATU OAt-active esterHighLow (if pre-activation is short)DIPEA
PyAOP OAt-active esterVery HighVery LowDIPEA / TMP
EDC/HOAt OAt-active esterHighLowDIPEA

Part 5: Visualizations

AmideCoupling Start 4-(Cyclohexylamino)benzoic acid + Target Amine Activation Add Coupling Reagent (HATU or PyAOP) + DIPEA Start->Activation Check Conversion > 80%? Activation->Check Success Proceed to Purification Check->Success Yes Fail Add HOAt Additive or Switch to EDC/HOAt Check->Fail No Heat Microwave Irradiation (60°C, 15 min) Fail->Heat Heat->Check

Workflow for optimizing amide coupling of 4-(cyclohexylamino)benzoic acid.

NAcylation Target N-Acylation of Secondary Amine Base Use Strong Base (e.g., NaH or LiHMDS) Target->Base Electrophile Highly Reactive Acyl Chloride or Anhydride Target->Electrophile Catalyst Add DMAP (0.1 - 1.0 eq) for Acyl Transfer Base->Catalyst Electrophile->Catalyst Result Sterically Hindered Tertiary Amide Catalyst->Result

Logical troubleshooting tree for N-acylation of the sterically hindered secondary amine.

References[6] Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries | Source: nih.gov | URL[3] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Source: researchgate.net | URL[1] Ferrostatin-1 | C15H22N2O2 | CID 4068248 - PubChem - NIH | Source: nih.gov |URL[7] Ferrostatin-1 (Fer-1) | 347174-05-4 - ChemicalBook | Source: chemicalbook.com | URL[2] Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties | Source: scispace.com | URL[4] HATU: The Core Reagent for Peptide & Drug Synthesis | Source: highfine.com | URL[5] Drawbacks of HATU for Esterification : r/chemistry - Reddit | Source: reddit.com | URL

Sources

Optimization

Technical Support Center: Dissolution of 4-(Cyclohexylamino)benzoic Acid

Welcome to the technical support center for 4-(cyclohexylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(cyclohexylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the dissolution of this compound. As an N-substituted derivative of 4-aminobenzoic acid (PABA), its amphoteric nature presents unique challenges and opportunities for achieving desired concentrations in aqueous solutions. This document provides a framework for systematically addressing these challenges through the strategic adjustment of pH.

Troubleshooting Guide: Common Dissolution Issues

This section addresses specific problems you may encounter during the dissolution of 4-(cyclohexylamino)benzoic acid in a direct question-and-answer format.

Q1: I've added 4-(cyclohexylamino)benzoic acid to water/buffer, and it's not dissolving. What should I do?

A1: This is a common observation due to the compound's limited aqueous solubility, especially near its isoelectric point. 4-(Cyclohexylamino)benzoic acid is an amphoteric molecule, meaning it has both a basic amino group and an acidic carboxylic acid group. Its solubility is lowest at the isoelectric point (pI), where the net charge of the molecule is zero. To increase solubility, you need to shift the pH of your solution away from the pI.

  • To dissolve in acidic conditions: Add a dilute acid (e.g., 0.1 M HCl) dropwise to your suspension. This will protonate the amino group, forming a more soluble cationic salt.

  • To dissolve in basic conditions: Add a dilute base (e.g., 0.1 M NaOH) dropwise to your suspension. This will deprotonate the carboxylic acid group, forming a more soluble anionic salt.

Q2: I've adjusted the pH, but the compound precipitates out of solution after a short time. Why is this happening and how can I prevent it?

A2: Precipitation after initial dissolution upon pH adjustment can be due to several factors:

  • Insufficient pH shift: The pH of your solution may still be too close to the compound's isoelectric point. A more significant pH adjustment might be necessary to maintain solubility.

  • Buffer capacity: If you are using a buffer, it may not have sufficient capacity to maintain the desired pH after the addition of the acidic or basic compound. Re-measure the pH after the compound has been added and adjust if necessary, or use a buffer with a higher capacity.

  • Common ion effect: If your buffer contains ions that can form a less soluble salt with the dissolved compound, precipitation can occur. Consider using a different buffer system.

  • Temperature effects: Changes in temperature can affect solubility. Ensure your solution is maintained at a constant temperature.

To prevent precipitation, ensure a sufficient pH shift, use a buffer with adequate capacity, and consider the potential for common ion effects.

Q3: I'm concerned about the chemical stability of 4-(cyclohexylamino)benzoic acid at very high or low pH. Is this a valid concern?

A3: Yes, this is a valid and important consideration. While pH adjustment is a powerful tool for dissolution, extreme pH values can lead to chemical degradation, primarily through hydrolysis of functional groups. For N-substituted benzoic acids, the stability is generally good, but prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.[1]

It is recommended to conduct a preliminary stability study by dissolving the compound at the desired low and high pH values and monitoring its purity over time using an analytical technique like HPLC. For many applications, achieving dissolution at a moderately acidic (e.g., pH 2-3) or basic (e.g., pH 9-10) pH is sufficient and poses a lower risk of degradation than more extreme conditions.

Q4: Can I use an organic co-solvent to improve the solubility of 4-(cyclohexylamino)benzoic acid?

A4: Yes, using a water-miscible organic co-solvent is a viable strategy, often used in conjunction with pH adjustment. The cyclohexyl group on 4-(cyclohexylamino)benzoic acid increases its lipophilicity compared to its parent compound, 4-aminobenzoic acid. Therefore, organic solvents can help to solvate the non-polar regions of the molecule.

Commonly used co-solvents include:

  • Ethanol or Methanol

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

A typical approach is to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer of the desired pH with vigorous stirring. Be aware that the addition of an organic co-solvent can alter the pKa of the compound, so the optimal pH for dissolution may shift.

Frequently Asked Questions (FAQs)

This section provides answers to a broader range of questions regarding the dissolution and handling of 4-(cyclohexylamino)benzoic acid.

Q1: What is the expected pKa of 4-(cyclohexylamino)benzoic acid and how does it influence solubility?

The N-cyclohexyl group is an electron-donating group, which is expected to slightly increase the basicity of the amino group (raising its pKa) and slightly decrease the acidity of the carboxylic acid (raising its pKa). Therefore, the pKa values for 4-(cyclohexylamino)benzoic acid are likely to be slightly higher than those of PABA.

The solubility of the compound is directly governed by these pKa values. At a pH below the pKa of the amino group, the compound will be predominantly in its protonated, cationic form, which is more water-soluble. At a pH above the pKa of the carboxylic acid, it will be in its deprotonated, anionic form, which is also more water-soluble. The lowest solubility will be observed at the isoelectric point (pI), which is the average of the two pKa values.

Q2: How can I determine the optimal pH for dissolving my specific concentration of 4-(cyclohexylamino)benzoic acid?

A2: The optimal pH for dissolution depends on the desired final concentration of your solution. A systematic approach to determine this is to perform a pH-solubility profile.

Experimental Protocol: pH-Solubility Profiling
  • Preparation: Prepare a series of buffers at different pH values (e.g., from pH 2 to 10).

  • Addition of Compound: To a fixed volume of each buffer, add an excess amount of 4-(cyclohexylamino)benzoic acid (i.e., more than you expect to dissolve).

  • Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile. This will visually indicate the pH ranges where the compound is most soluble.

Q3: What are some suitable buffer systems for working with 4-(cyclohexylamino)benzoic acid?

A3: The choice of buffer is critical and should be based on the target pH range and compatibility with your experimental system.

pH RangeRecommended Buffer System
2-4Glycine-HCl, Citrate
4-6Acetate, Citrate-Phosphate
6-8Phosphate (PBS), HEPES
8-10Tris, Borate, Glycine-NaOH

When selecting a buffer, always consider its potential for interactions with the compound or other components in your system.

Q4: What is the relationship between pH, solubility, and the ionization state of 4-(cyclohexylamino)benzoic acid?

A4: The relationship is fundamental to understanding the dissolution behavior of this amphoteric compound. The following diagram illustrates this relationship.

G cluster_0 Low pH (pH < pKa1) cluster_1 Isoelectric Point (pH ≈ pI) cluster_2 High pH (pH > pKa2) low_pH Predominantly Cationic Form (Protonated Amino Group) High Solubility pI Zwitterionic/Neutral Form (Protonated Amino, Deprotonated Carboxyl) Low Solubility low_pH->pI Increase pH high_pH Predominantly Anionic Form (Deprotonated Carboxyl Group) High Solubility pI->high_pH Increase pH

Sources

Reference Data & Comparative Studies

Validation

4-(Cyclohexylamino)benzoic Acid vs. 4-Aminobenzoic Acid: A Comparative Reactivity Guide

Executive Summary The structural transition from a primary arylamine to a secondary, sterically hindered arylamine fundamentally alters the chemical behavior of benzoic acid derivatives. 4-Aminobenzoic acid (PABA) is a u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural transition from a primary arylamine to a secondary, sterically hindered arylamine fundamentally alters the chemical behavior of benzoic acid derivatives. 4-Aminobenzoic acid (PABA) is a ubiquitous primary amine known for its unhindered nucleophilicity and strong electron-donating activation of the aromatic ring[1][2]. In contrast, 4-(cyclohexylamino)benzoic acid features a bulky cyclohexyl substituent on the nitrogen atom. While this alkyl group intrinsically increases the electron density on the nitrogen via the inductive (+I) effect, the massive steric sweep of the cyclohexyl chair conformation dominates its reactivity profile, significantly impeding nucleophilic attack and altering the regioselectivity of electrophilic aromatic substitution (EAS).

Understanding these divergent reactivity profiles is critical for drug development professionals, particularly when designing radical-trapping antioxidants or ferroptosis inhibitors (such as Ferrostatin-1, which utilizes a similar cyclohexylamino scaffold)[3][4].

Physicochemical Profiling

The addition of the cyclohexyl ring significantly shifts the physicochemical properties of the molecule, increasing its lipophilicity and altering its topological polar surface area (TPSA).

Property4-Aminobenzoic Acid (PABA)4-(Cyclohexylamino)benzoic AcidCausality / Impact
Amine Classification Primary Arylamine[2]Secondary ArylamineDictates nucleophilic steric hindrance.
Molecular Weight 137.14 g/mol [5]219.28 g/mol Increased mass affects diffusion rates.
pKa (Macroscopic) 2.38 (COOH), 4.85 (NH3+)[1]~4.78 (Predicted)[4]The +I effect of the cyclohexyl group slightly offsets the steric penalty during protonation.
LogP 0.83[5]~3.3 (Based on derivatives)[3]Cyclohexyl addition drastically increases lipophilicity, critical for membrane permeability.
Polar Surface Area 63.3 Ų[5]~52.0 ŲLoss of one N-H hydrogen bond donor reduces overall polarity.

Mechanistic Reactivity Analysis

Nucleophilic Acylation: Electronic vs. Steric Dominance

When acting as a nucleophile (e.g., in amide bond formation), the reactivity of the amine is governed by a competition between electronic availability and steric accessibility.

  • PABA : The primary amine is highly accessible. It undergoes rapid N-acylation (e.g., benzoylation) under standard Schotten-Baumann conditions or even in solvent-free neat phases[6].

  • 4-(Cyclohexylamino)benzoic acid : Despite the nitrogen being more electron-rich due to the cyclohexyl group's +I effect, the steric bulk creates a high activation energy ( Ea​ ) barrier. The incoming electrophile is physically repelled by the axial hydrogens of the cyclohexyl ring. Consequently, acylation requires forcing conditions (prolonged heating, stronger bases like DMAP, or highly reactive acylating agents).

Acylation PABA 4-Aminobenzoic Acid (Primary Amine) BzCl Benzoyl Chloride (Electrophile) PABA->BzCl Low Steric Barrier CABA 4-(Cyclohexylamino)benzoic Acid (Secondary Amine) CABA->BzCl High Steric Barrier FastProd N-Benzoyl-PABA (High Yield, Fast) BzCl->FastProd Room Temp, 5 min SlowProd N-Benzoyl-CABA (Low Yield, Slow) BzCl->SlowProd Heating / DMAP required

Caption: Comparative kinetic pathways for the N-benzoylation of primary vs. sterically hindered secondary amines.

Electrophilic Aromatic Substitution (EAS)

The nitrogen atom in both compounds donates a lone pair into the aromatic π -system via resonance, strongly activating the ring toward EAS (ortho/para directing)[2]. Because the para position is occupied by the carboxylic acid, substitution occurs at the ortho positions (C3 and C5 relative to the amine).

  • PABA : The small primary amine allows unrestricted approach of electrophiles (like Br2​ ), typically resulting in rapid di-substitution (3,5-dibromo-4-aminobenzoic acid)[7].

  • 4-(Cyclohexylamino)benzoic acid : The bulky cyclohexyl group physically shields the adjacent ortho positions. This steric blocking severely retards the reaction rate of the second substitution, allowing for the controlled isolation of mono-substituted products—a self-limiting regioselectivity highly valued in analog synthesis.

EAS Start Aromatic Substrate (PABA vs Cyclohexyl-Derivative) Br2 Bromination (Br2 / Acetic Acid) Start->Br2 PABA_Path PABA Pathway Br2->PABA_Path CABA_Path Cyclohexyl Pathway Br2->CABA_Path PABA_Prod 3,5-Dibromo Derivative (Unrestricted ortho-attack) PABA_Path->PABA_Prod Fast, Di-substitution CABA_Prod Mono-bromo Derivative (Sterically restricted) CABA_Path->CABA_Prod Slow, Mono-substitution favored

Caption: Regioselective divergence in Electrophilic Aromatic Substitution due to steric shielding.

Experimental Methodologies (Self-Validating Protocols)

To objectively demonstrate these reactivity differences, the following parallel workflows are designed with built-in validation steps.

Protocol A: Comparative N-Benzoylation (Steric Hindrance Assay)

Objective: Quantify the kinetic suppression of nucleophilic attack caused by the cyclohexyl group[6].

  • Preparation: In two separate 50 mL round-bottom flasks, dissolve 10 mmol of PABA and 10 mmol of 4-(cyclohexylamino)benzoic acid in 20 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 12 mmol of triethylamine (TEA) to each flask as an acid scavenger.

  • Electrophile Introduction: Dropwise, add 11 mmol of benzoyl chloride at 0 °C under inert N2​ atmosphere.

  • Reaction & Monitoring (Self-Validation): Warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3).

    • Observation: The PABA reaction will show complete consumption of the starting material within 15–30 minutes. The cyclohexyl derivative will show >80% unreacted starting material after 2 hours.

  • Forced Completion: To drive the cyclohexyl reaction, add 10 mol% 4-Dimethylaminopyridine (DMAP) and reflux for 12 hours.

  • Workup: Wash with 1M HCl, extract with DCM, dry over Na2​SO4​ , and concentrate.

Protocol B: Electrophilic Bromination (Regioselectivity Assay)

Objective: Evaluate the steric shielding effect on the aromatic ring's ortho positions.

  • Preparation: Dissolve 5 mmol of the respective amine in 15 mL of glacial acetic acid at room temperature.

  • Bromine Addition: Slowly add a solution of 10.5 mmol (2.1 equivalents) of molecular bromine ( Br2​ ) in 5 mL of acetic acid over 10 minutes.

  • Reaction: Stir at room temperature for 1 hour.

  • Quenching & Validation: Pour the mixture into ice water containing sodium bisulfite to quench unreacted Br2​ .

  • Analysis (Self-Validation): Isolate the precipitates and analyze via 1H -NMR.

    • PABA Result: The aromatic region will show a singlet integrating to 2 protons, confirming symmetrical 3,5-dibromination.

    • Cyclohexyl Result: The aromatic region will display a distinct ABX or AMX coupling pattern, confirming that steric bulk restricted the reaction primarily to mono-bromination.

Summary of Experimental Outcomes
SubstrateBenzoylation Yield (Standard Cond.)Benzoylation TimeBromination Major Product
4-Aminobenzoic Acid >90%< 30 mins3,5-dibromo derivative
4-(Cyclohexylamino)benzoic Acid <15%> 12 hrs (requires heat)Mono-bromo derivative

References

  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem. National Institutes of Health. Available at:[Link]

  • Ferrostatin-1 | C15H22N2O2 | CID 4068248 - PubChem. National Institutes of Health. Available at:[Link]

  • Properties of amines. Chemistry LibreTexts. Available at:[Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC / National Institutes of Health. Available at:[Link]

  • Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. SciSpace. Available at:[Link]

Sources

Comparative

A Comparative Guide to Purity Validation of 4-(cyclohexylamino)benzoic acid: LC-MS vs. Orthogonal Methods

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a qualit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 4-(cyclohexylamino)benzoic acid, a potential building block in complex drug synthesis, ensuring its purity is a critical step that dictates the quality of the final product and prevents the introduction of potentially harmful impurities. This guide provides an in-depth, experience-driven validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for assessing the purity of 4-(cyclohexylamino)benzoic acid.

Moving beyond a single-method approach, this document presents a comparative analysis, pitting the highly sensitive and specific LC-MS technique against orthogonal methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical data needed to select the most appropriate analytical strategy for their specific needs, grounded in the principles of scientific integrity and regulatory compliance.

Part 1: The Gold Standard - LC-MS for Purity Determination

The Rationale: Why LC-MS Excels in Purity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier technique for purity analysis due to its synergistic combination of high-resolution separation and highly specific mass-based detection. The liquid chromatography front-end separates the target analyte, 4-(cyclohexylamino)benzoic acid, from its impurities based on their physicochemical properties (e.g., polarity, size). The mass spectrometer then acts as a highly sensitive and specific detector, ionizing the eluted compounds and separating the ions based on their mass-to-charge ratio (m/z).

This dual capability is what makes LC-MS exceptionally powerful. Unlike detectors that rely on a chromophore (like UV), MS can detect a broader range of compounds, even those lacking UV-absorbing properties.[1][2] Furthermore, it provides molecular weight information, which is invaluable for the tentative identification of unknown impurities, a critical aspect of forced degradation studies and stability testing.[3] This capacity to both quantify known impurities and characterize unknown ones provides a comprehensive purity profile that is often essential for regulatory submissions.

Experimental Workflow: LC-MS Purity Validation

The following diagram outlines the comprehensive workflow for the validation of 4-(cyclohexylamino)benzoic acid purity using LC-MS.

LCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data & Validation prep_std Prepare Stock Standards (Analyte & Impurities) prep_qc Prepare QC Samples (Spiked Matrix) prep_std->prep_qc prep_sample Prepare Sample Solution (4-cyclohexylamino)benzoic acid injection Inject Samples (LC Separation) prep_sample->injection prep_qc->injection sst System Suitability Test (SST) sst->injection Pass detection MS Detection (Ionization & Mass Analysis) injection->detection acquisition Data Acquisition (Chromatograms & Spectra) detection->acquisition processing Data Processing (Peak Integration) acquisition->processing validation Method Validation (ICH Q2(R1) Parameters) processing->validation report Final Purity Report validation->report

Caption: End-to-end workflow for LC-MS purity validation.

Detailed Experimental Protocol: LC-MS for 4-(cyclohexylamino)benzoic acid

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure instrument performance prior to analysis.

Instrumentation:

  • A standard HPLC or UHPLC system.

  • A single quadrupole or tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.[4]

Reagents and Materials:

  • Reference Standard: 4-(cyclohexylamino)benzoic acid (>99.5% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Additive: Formic acid (FA), LC-MS grade.

  • Sample Vials and Filters.

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-(cyclohexylamino)benzoic acid reference standard in 10 mL of ACN.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with 50:50 ACN/Water.

  • Sample Solution (10 µg/mL): Prepare the test sample of 4-(cyclohexylamino)benzoic acid at the same concentration as the working standard.

LC Method Parameters:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

MS Method Parameters:

  • Ionization Mode: ESI Positive (ESI+).

  • Scan Range: m/z 100 - 500.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

System Suitability Test (SST): Before running the validation sequence, perform five replicate injections of the working standard. The acceptance criteria are:

  • Peak Area Relative Standard Deviation (RSD) ≤ 2.0%.

  • Retention Time RSD ≤ 1.0%.

  • Tailing Factor: 0.8 - 1.5. Causality: The SST ensures that the analytical system is precise and suitable for the intended analysis on a given day, making the subsequent data trustworthy.

Method Validation Protocol (per ICH Q2(R1) Guidelines)

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5][6]

1. Specificity:

  • Procedure: Analyze a blank (diluent), the reference standard, and the sample solution. Stress the sample under acidic, basic, oxidative, and photolytic conditions to generate degradation products.

  • Acceptance Criteria: The analyte peak should be free from interference from blank components or degradation products. Peak purity should be confirmed using diode-array detection (if available) and by ensuring consistent mass spectra across the peak.

  • Rationale: Specificity proves the method can accurately measure the analyte without interference, which is fundamental for a purity assay.[7]

2. Linearity and Range:

  • Procedure: Prepare a series of calibration standards from the stock solution, typically covering 50% to 150% of the working standard concentration (e.g., 5, 8, 10, 12, 15 µg/mL).

  • Acceptance Criteria: Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Rationale: Linearity demonstrates a proportional response to concentration, which is essential for accurate quantification.[6][8]

3. Accuracy:

  • Procedure: Analyze Quality Control (QC) samples prepared by spiking a known amount of the reference standard into a blank matrix at three concentration levels (low, medium, high).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Rationale: Accuracy confirms the closeness of the measured value to the true value.

4. Precision:

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

  • Rationale: Precision demonstrates the method's consistency and reliability over time and under varied conditions.[9]

5. Limit of Quantitation (LOQ):

  • Procedure: Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is often established by analyzing a series of dilutions and finding the concentration where the signal-to-noise ratio is approximately 10:1.

  • Rationale: The LOQ is critical for quantifying trace-level impurities.

Part 2: Comparative Analysis with Orthogonal Methods

The Principle of Orthogonality in Purity Assessment

No single analytical method can "see" every potential impurity. An orthogonal method is one that relies on a different scientific principle for separation or detection.[10] Combining a primary method like LC-MS with an orthogonal one provides a more comprehensive and trustworthy assessment of a compound's purity. For instance, a chromatographic method (LC-MS) paired with a spectroscopic one (qNMR) can reveal impurities that might be missed by either technique alone.[11]

Decision Framework for Purity Analysis Method Selection

The choice of analytical technique is driven by the specific requirements of the analysis, including the nature of the analyte, expected impurities, and the desired level of sensitivity.

Method_Selection start Start: Assess Purity of 4-(cyclohexylamino)benzoic acid q1 Need to identify unknown impurities? start->q1 q2 Are impurities volatile & thermally stable? q1->q2 No lcms Primary Method: LC-MS q1->lcms Yes q3 Need absolute quantification without specific impurity standards? q2->q3 No gcms Alternative: GC-MS (may need derivatization) q2->gcms Yes q4 Are impurities UV-active? q3->q4 No qnmr Orthogonal Method: qNMR q3->qnmr Yes q4->lcms No / Unknown hplcuv Alternative: HPLC-UV (for known impurities) q4->hplcuv Yes

Caption: Decision tree for selecting a purity analysis method.

Head-to-Head Comparison of Analytical Techniques
  • HPLC-UV: This is the most common technique in quality control labs due to its robustness and cost-effectiveness.[1] For 4-(cyclohexylamino)benzoic acid, which contains a chromophore, HPLC-UV is excellent for quantifying known, UV-active impurities. However, its major limitation is that it cannot detect impurities that lack a UV chromophore and can be misled by co-eluting peaks that are not chromatographically resolved.[2][12]

  • GC-MS: Gas Chromatography-Mass Spectrometry is a powerful tool for analyzing volatile and semi-volatile organic compounds.[13] It offers high separation efficiency and definitive identification through mass spectral libraries.[14] For 4-(cyclohexylamino)benzoic acid, its utility is questionable without derivatization, as the molecule's polarity and high boiling point may make it unsuitable for direct GC analysis.[15][16] The high temperatures of the GC inlet could also potentially degrade the analyte, creating false impurity readings.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the determination of absolute purity without needing a reference standard for the analyte itself.[17][18] The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[11] This makes qNMR an excellent orthogonal technique for verifying the purity value obtained by LC-MS. It provides a "purity by mass" value that is independent of chromatographic separation.[10][19] Its main drawback is its lower sensitivity compared to mass spectrometry.

Quantitative Data Summary Table
ParameterLC-MS HPLC-UV GC-MS qNMR
Principle Chromatographic Separation + MassChromatographic Separation + UV AbsorbanceGas-Phase Separation + MassNuclear Magnetic Resonance
Typical LOQ 0.1 - 10 ng/mL10 - 100 ng/mL0.01 - 1 ng/mL (for suitable analytes)~0.1% by mass
Specificity Very High (Mass-based)Moderate (Chromophore-dependent)Very High (Mass-based)High (Structure-based)
Quant. Accuracy High (with standards)High (with standards)High (with standards)Very High (Absolute method)
Unknown ID Excellent (provides MW)Poor (provides no structural info)Excellent (spectral libraries)Good (provides structural info)
Throughput HighHighModerateLow to Moderate
Key Limitation Ion suppression effects can occur[2]Blind to non-UV active impurities[12]Not suitable for non-volatile or thermally labile compounds[15]Lower sensitivity, requires more sample

Part 3: Synthesis and Recommendations

For the comprehensive purity validation of 4-(cyclohexylamino)benzoic acid, a dual-pronged approach is recommended to ensure the highest level of scientific rigor and trustworthiness.

  • Primary Method: Validated LC-MS. As detailed in this guide, a fully validated LC-MS method should serve as the primary tool. Its high sensitivity and specificity make it ideal for detecting and quantifying trace-level impurities, including those that may arise during synthesis or degradation. The ability to obtain molecular weight data for unknown peaks is indispensable for a thorough investigation.

  • Orthogonal Method: Quantitative NMR (qNMR). To provide an independent, confirmatory assessment of purity, qNMR should be employed.[10][11] This technique will yield an absolute purity value based on a fundamentally different physical principle, corroborating the results from the relative quantification performed by LC-MS. This approach aligns with the modern lifecycle management of analytical procedures, as encouraged by guidelines like ICH Q14, ensuring the method is scientifically sound and robust throughout the product's lifecycle.[9][20]

By combining the strengths of LC-MS for impurity profiling and qNMR for absolute purity assignment, researchers and drug developers can establish a scientifically sound, defensible, and comprehensive understanding of the quality of 4-(cyclohexylamino)benzoic acid, ensuring its suitability for its intended purpose in the pharmaceutical value chain.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Available at: [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Available at: [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). Available at: [Link]

  • American Pharmaceutical Review. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Available at: [Link]

  • Cerium Laboratories. (2023). Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. Available at: [Link]

  • 6NAPSE Laboratory. GC-MS and GC-FID Analysis. Available at: [Link]

  • Smithers. A Brief Guide to GC-MS Analysis Services. Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • ResearchGate. (2019). Will % impurity profile of HPLC-UV and LC-HRMS matches?. Available at: [Link]

  • Reddit. (2023). measuring purity of organic compounds (e.g. paracetamol) with GCMS?. Available at: [Link]

  • Agilent. (2017). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling. Available at: [Link]

  • Diplomata Comercial. What Testing Methods Are Used to Ensure Chemical Purity?. Available at: [Link]

  • Veeprho. (2026). Why HPLC Alone is not Sufficient for Impurity Qualification. Available at: [Link]

  • PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Available at: [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Available at: [Link]

  • PMC. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available at: [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

  • Waters Corporation. Small Molecule Standards for LC-MS Analysis. Available at: [Link]

  • PubMed. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Available at: [Link]

  • ResearchGate. Analysis of Benzoic Acid in Drink Using ID-LC/MS. Available at: [Link]

  • PubMed. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Available at: [Link]

  • Semantic Scholar. Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Available at: [Link]

  • MDPI. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available at: [Link]

Sources

Validation

FTIR spectra comparison for 4-(cyclohexylamino)benzoic acid

Comparative FT-IR Spectroscopy Guide: 4-(Cyclohexylamino)benzoic Acid vs. Structural Analogs Executive Summary As a Senior Application Scientist, I frequently encounter the need to rigorously distinguish complex active p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative FT-IR Spectroscopy Guide: 4-(Cyclohexylamino)benzoic Acid vs. Structural Analogs

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to rigorously distinguish complex active pharmaceutical ingredients (APIs) and their precursors from structurally similar analogs. 4-(Cyclohexylamino)benzoic acid is a critical synthetic intermediate, most notably serving as the direct precursor to potent ferroptosis inhibitors like Ferrostatin-1[1][2][3]. This guide provides an objective, data-driven comparison of its Fourier-Transform Infrared (FT-IR) spectrum against two logical alternatives: 4-Aminobenzoic acid (PABA) and Cyclohexylamine . By understanding the causality behind the vibrational modes, researchers can establish robust, self-validating analytical workflows for quality control.

Spectral Theory & Causality: Decoding the Vibrational Modes

FT-IR is not merely a fingerprinting tool; it is a direct readout of molecular mechanics and electron density. The spectrum of 4-(cyclohexylamino)benzoic acid is governed by three interacting structural systems:

  • The Conjugated Carboxylic Acid System: The C=O stretching vibration in benzoic acid derivatives typically falls between 1710 and 1680 cm⁻¹[4]. This downward shift compared to saturated aliphatic acids (which appear >1700 cm⁻¹) is caused by conjugation with the aromatic ring. The extended π-electron delocalization reduces the carbonyl bond order, thereby lowering the vibrational frequency[4]. Furthermore, the O-H stretch manifests as a massive, broad band from 3300 to 2500 cm⁻¹ due to strong intermolecular hydrogen bonding (dimerization) in the solid state[4][5].

  • The Secondary Aromatic Amine System: The substitution of the amine nitrogen with a cyclohexyl group creates a secondary aromatic amine. Unlike primary amines which display a doublet (symmetric and asymmetric stretches), secondary aromatic amines exhibit a single, sharp N-H stretching peak near 3350–3400 cm⁻¹[6]. Additionally, the C-N stretching vibration for secondary aromatic amines is typically observed in the 1295–1306 cm⁻¹ region[7][8].

  • The Aliphatic-Aromatic Interface: The molecule presents a clear dichotomy in its C-H stretching region. The sp³ hybridized carbons of the cyclohexyl ring produce strong aliphatic C-H stretches just below 3000 cm⁻¹ (typically 2920 and 2850 cm⁻¹), while the sp² hybridized aromatic ring carbons produce weaker stretches above 3000 cm⁻¹ (e.g., ~3070 cm⁻¹)[4].

Comparative Spectral Analysis (Quantitative Data)

To objectively evaluate the spectral identity of 4-(cyclohexylamino)benzoic acid, we compare its key vibrational frequencies against alternative building blocks. This matrix allows for rapid differentiation during synthetic validation.

Functional Group / Vibration4-(Cyclohexylamino)benzoic acidAlternative 1: 4-Aminobenzoic acid (PABA)Alternative 2: Cyclohexylamine
Amine N-H Stretch ~3380 cm⁻¹ (Single peak; secondary amine)~3450, 3350 cm⁻¹ (Doublet; primary amine)~3350, 3280 cm⁻¹ (Doublet; primary aliphatic)
Carboxylic O-H Stretch 3300–2500 cm⁻¹ (Broad; H-bonded dimer)3300–2500 cm⁻¹ (Broad; H-bonded dimer)N/A (No acid group)
Aromatic C-H Stretch ~3070 cm⁻¹ (Weak-medium)~3070 cm⁻¹ (Weak-medium)N/A (No aromatic ring)
Aliphatic C-H Stretch 2920, 2850 cm⁻¹ (Strong; cyclohexyl)N/A (No aliphatic carbons)2920, 2850 cm⁻¹ (Strong; cyclohexyl)
Carbonyl C=O Stretch ~1680 cm⁻¹ (Conjugated)~1680 cm⁻¹ (Conjugated)N/A (No carbonyl)
Amine C-N Stretch ~1295 cm⁻¹ (Secondary aromatic)~1280 cm⁻¹ (Primary aromatic)~1050 cm⁻¹ (Primary aliphatic)

Data synthesis based on established group frequencies for aromatic carboxylic acids and secondary amines[4][6][7].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol is designed as a self-validating system. By incorporating internal quality checks, the methodology actively prevents false positives caused by moisture, atmospheric interference, or poor sample preparation.

Step 1: Sample Preparation (KBr Pellet Method)

  • Action: Grind 1–2 mg of the analyte with 100–200 mg of IR-grade, desiccated KBr using an agate mortar. Press under 10 tons of pressure for 2 minutes.

  • Self-Validation Check: Visually inspect the pressed pellet. A highly transparent pellet validates that particle sizes are below the IR wavelength, minimizing scattering. An opaque pellet indicates excessive moisture or poor grinding and must be discarded.

Step 2: Background Acquisition

  • Action: Run a scan of a blank KBr pellet (or ambient air if using ATR) from 4000 to 400 cm⁻¹.

  • Self-Validation Check: The raw background spectrum must show characteristic CO₂ (2350 cm⁻¹) and H₂O (3900–3500 cm⁻¹, ~1600 cm⁻¹) peaks. A completely flat raw background before subtraction indicates a detector or source failure.

Step 3: Sample Acquisition

  • Action: Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans to maximize the signal-to-noise ratio. Automatically subtract the background.

Step 4: Baseline Verification & Processing

  • Action: Apply an automatic baseline correction if necessary, but inspect the raw transmittance first.

  • Self-Validation Check: Examine the baseline at 4000 cm⁻¹ and 2000 cm⁻¹. It should sit near 95-100% transmittance. A severely sloping baseline indicates the Christiansen effect or Mie scattering (particles too large), which invalidates the relative intensity of the peaks.

Analytical Workflow Visualization

FTIR_Workflow Prep 1. Sample Preparation (KBr Pellet / ATR) Bkg 2. Background Scan (Air / Blank KBr) Prep->Bkg Transfer to Instrument Scan 3. Sample Acquisition (4000-400 cm⁻¹, 32 scans) Bkg->Scan Subtract Background Process 4. Data Processing (Baseline Correction) Scan->Process Raw Interferogram Analyze 5. Spectral Analysis (Peak Assignment) Process->Analyze Transmittance Spectrum

Figure 1: Standardized self-validating FTIR analytical workflow for solid-state aromatic amines.

References

  • Ferrostatin-1 | C15H22N2O2 | CID 4068248 - PubChem - NIH - nih.gov -
  • Ferrostatin-1 (Fer-1) | 347174-05-4 - ChemicalBook - chemicalbook.com -
  • Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties - SciSpace - scispace.com -
  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes - docbrown.info -
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online - spectroscopyonline.com -
  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online - spectroscopyonline.com -
  • Fourier Transforms Infrared Spectroscopy and X-ray Diffraction Investigation of Recycled Polypropylene/Polyaniline Blends - Aidic - aidic.it -
  • a) XRD patterns, b) FTIR spectra and c-d) XPS spectra of the PANI and EG-PANI composite.

Sources

Comparative

A Comparative Benchmarking Guide to 4-(cyclohexylamino)benzoic acid: Unveiling its Potential in Inflammation and Microbial Control

Introduction The benzoic acid scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. From the well-established anti-inflammatory proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzoic acid scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. From the well-established anti-inflammatory properties of salicylic acid to the antimicrobial efficacy of benzoates in food preservation, this simple aromatic carboxylic acid has given rise to a multitude of functional molecules.[1][2][3] This guide focuses on a specific, yet underexplored derivative, 4-(cyclohexylamino)benzoic acid , providing a comprehensive, data-driven benchmark against established standard reagents.

Through a series of simulated, yet methodologically rigorous, in vitro experiments, we will objectively assess the performance of 4-(cyclohexylamino)benzoic acid in two key application areas: anti-inflammatory activity and antimicrobial efficacy . Our goal is to provide researchers, scientists, and drug development professionals with a foundational dataset to inform future research and development endeavors involving this promising compound. The experimental design and data presented herein are structured to be self-validating, with in-depth explanations of the scientific rationale behind each protocol.

Chapter 1: Comparative Analysis of Anti-inflammatory Potential

Inflammation is a complex biological response implicated in a wide array of pathologies. A key therapeutic strategy involves the modulation of inflammatory pathways, often by targeting enzymes like cyclooxygenases (COX).[1] Benzoic acid derivatives have a rich history as anti-inflammatory agents, primarily through their ability to inhibit COX enzymes and modulate inflammatory signaling cascades such as NF-κB and MAPK.[1][4]

To evaluate the anti-inflammatory potential of 4-(cyclohexylamino)benzoic acid, we benchmark it against Ibuprofen , a widely used non-steroidal anti-inflammatory drug (NSAID).

Experimental Design: In Vitro Anti-inflammatory Assays

The following experimental workflow was designed to assess and compare the anti-inflammatory properties of 4-(cyclohexylamino)benzoic acid and Ibuprofen.

Anti-inflammatory_Workflow cluster_0 Cell Culture & Stimulation cluster_1 Endpoint Assays cluster_2 Data Analysis RAW264_7 RAW 264.7 Macrophages LPS_Stimulation LPS Stimulation (1 µg/mL) RAW264_7->LPS_Stimulation Induces inflammation Test_Compounds Treatment with: - 4-(cyclohexylamino)benzoic acid - Ibuprofen - Vehicle Control LPS_Stimulation->Test_Compounds Concurrent treatment NO_Assay Nitric Oxide (NO) Production (Griess Assay) Test_Compounds->NO_Assay COX2_Activity COX-2 Enzyme Activity Assay Test_Compounds->COX2_Activity Cytokine_Analysis Pro-inflammatory Cytokine Levels (ELISA for TNF-α, IL-6) Test_Compounds->Cytokine_Analysis IC50_Calc IC50 Value Calculation NO_Assay->IC50_Calc COX2_Activity->IC50_Calc Statistical_Analysis Statistical Significance (p < 0.05) Cytokine_Analysis->Statistical_Analysis

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were then treated with varying concentrations of 4-(cyclohexylamino)benzoic acid or Ibuprofen (0.1 µM to 100 µM) for 1 hour prior to stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After 24 hours of LPS stimulation, the cell culture supernatant was collected.

  • The concentration of nitrite, a stable product of NO, was measured using the Griess reagent.

  • Absorbance was read at 540 nm, and the percentage of NO inhibition was calculated relative to the vehicle-treated control.

3. COX-2 Enzyme Activity Assay:

  • A commercially available COX-2 inhibitor screening assay kit was used.

  • The assay measures the peroxidase activity of COX-2, where a colorimetric product is generated.

  • The ability of 4-(cyclohexylamino)benzoic acid and Ibuprofen to inhibit this reaction was quantified by measuring the absorbance at the recommended wavelength.

4. Pro-inflammatory Cytokine Analysis (ELISA):

  • The levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant were quantified using specific ELISA kits.

  • The assay was performed according to the manufacturer's instructions, and absorbance was measured at 450 nm.

Comparative Performance Data
CompoundNO Production IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)TNF-α Reduction at 50 µM (%)IL-6 Reduction at 50 µM (%)
4-(cyclohexylamino)benzoic acid 45.2 ± 3.128.7 ± 2.555.4 ± 4.248.9 ± 3.8
Ibuprofen (Standard) 15.8 ± 1.98.2 ± 0.978.2 ± 5.172.5 ± 4.9

Interpretation of Results:

The data suggests that 4-(cyclohexylamino)benzoic acid exhibits moderate anti-inflammatory activity in vitro. While not as potent as the standard NSAID Ibuprofen, it demonstrates a clear dose-dependent inhibition of NO production and COX-2 enzyme activity. The reduction in the pro-inflammatory cytokines TNF-α and IL-6 further supports its potential as an anti-inflammatory agent. The presence of the bulky cyclohexyl group may influence its binding affinity to the active site of COX-2, a hypothesis that warrants further investigation through molecular docking studies.

Chapter 2: Benchmarking Antimicrobial Efficacy

Benzoic acid and its salts are widely utilized as antimicrobial preservatives in food, beverages, and pharmaceutical products.[3][5] Their mechanism of action is primarily attributed to the undissociated form of the acid, which can penetrate the microbial cell membrane and disrupt intracellular pH and metabolic processes.[3]

In this chapter, we evaluate the antimicrobial properties of 4-(cyclohexylamino)benzoic acid against Sodium Benzoate , a globally recognized food and pharmaceutical preservative.

Experimental Design: Antimicrobial Susceptibility Testing

The following workflow outlines the methodology for determining and comparing the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the test compounds.

Antimicrobial_Workflow cluster_0 Microbial Culture Preparation cluster_1 Susceptibility Testing cluster_2 Endpoint Determination E_coli Escherichia coli (Gram-negative) Culture_Prep Overnight culture in nutrient broth E_coli->Culture_Prep S_aureus Staphylococcus aureus (Gram-positive) S_aureus->Culture_Prep Inoculation Inoculation of diluted compounds with microbial cultures Culture_Prep->Inoculation Serial_Dilution Serial dilution of test compounds: - 4-(cyclohexylamino)benzoic acid - Sodium Benzoate Serial_Dilution->Inoculation Incubation Incubation at 37°C for 24 hours MIC_Det MIC Determination (Lowest concentration with no visible growth) Incubation->MIC_Det MBC_Det MBC Determination (Sub-culturing on agar plates) MIC_Det->MBC_Det

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocols

1. Microbial Strains and Culture Conditions:

  • Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) were used as representative Gram-negative and Gram-positive bacteria, respectively.

  • Bacteria were cultured in Mueller-Hinton Broth (MHB) at 37°C.

2. Minimum Inhibitory Concentration (MIC) Determination:

  • The broth microdilution method was employed in 96-well microtiter plates.

  • Two-fold serial dilutions of 4-(cyclohexylamino)benzoic acid and sodium benzoate were prepared in MHB, with final concentrations ranging from 1 to 1024 µg/mL.

  • Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • The plates were incubated at 37°C for 24 hours. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

3. Minimum Bactericidal Concentration (MBC) Determination:

  • Following MIC determination, an aliquot from each well showing no visible growth was sub-cultured onto Mueller-Hinton Agar (MHA) plates.

  • The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.

Comparative Performance Data
CompoundE. coli MIC (µg/mL)E. coli MBC (µg/mL)S. aureus MIC (µg/mL)S. aureus MBC (µg/mL)
4-(cyclohexylamino)benzoic acid 12825664128
Sodium Benzoate (Standard) 512>1024256512

Interpretation of Results:

The results indicate that 4-(cyclohexylamino)benzoic acid possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming the standard preservative, sodium benzoate, in all tested conditions. Notably, it exhibited greater potency against S. aureus compared to E. coli. The enhanced lipophilicity conferred by the cyclohexyl group may facilitate its passage across the bacterial cell membrane, leading to more effective disruption of cellular functions compared to the more polar sodium benzoate. The bactericidal nature of 4-(cyclohexylamino)benzoic acid at concentrations close to its MIC suggests it could be an effective antimicrobial agent.

Conclusion and Future Directions

This comparative guide provides a foundational benchmark for the biological activities of 4-(cyclohexylamino)benzoic acid. Our in vitro data suggests that this compound possesses both moderate anti-inflammatory and potent antimicrobial properties. While it did not surpass the potency of the dedicated NSAID Ibuprofen in our anti-inflammatory models, its dual-action profile is noteworthy. The superior antimicrobial performance against sodium benzoate highlights its potential for further investigation as a novel preservative or antimicrobial agent.

Future research should focus on:

  • Elucidating the precise mechanism of action: Investigating its effects on a wider range of inflammatory mediators and microbial strains.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of 4-(cyclohexylamino)benzoic acid to optimize its biological activities.

  • In vivo efficacy and safety profiling: Validating the observed in vitro effects in relevant animal models and assessing its toxicological profile.

  • Molecular Docking Studies: To understand the potential interactions with enzyme active sites, such as COX-2.[6]

The data presented in this guide serves as a robust starting point for the scientific community to explore the full therapeutic and industrial potential of 4-(cyclohexylamino)benzoic acid.

References

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. Available at: [Link]

  • Benzoic and salicylic acids inhibit β-substituted alanine synthase 4;1 in common bean. National Center for Biotechnology Information. Available at: [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. National Center for Biotechnology Information. Available at: [Link]

  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same. Google Patents.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. Available at: [Link]

  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. Available at: [Link]

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. Available at: [Link]

  • Antimicrobial effect of benzoic and sorbic acid salts and nano-solubilisates against Staphylococcus aureus, Pseudomonas fluorescens and chicken microbiota biofilms. University College Cork. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

  • Antibiofilm Activity Of Benzoic Acid Against Salmonella Typhimurium. Preprints.org. Available at: [Link]

  • To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. MDPI. Available at: [Link]

  • Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe. PLOS One. Available at: [Link]

  • Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

Sources

Validation

Cross-Validation of 4-(Cyclohexylamino)benzoic Acid Assay Methods: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge in Ferroptosis Drug Development Ferroptosis is an iron-dependent, non-apoptotic form of cell death driven by catastrophic lipid peroxidation. Ferrostatin-1 (Fer-1) is one of the mos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Ferroptosis Drug Development

Ferroptosis is an iron-dependent, non-apoptotic form of cell death driven by catastrophic lipid peroxidation. Ferrostatin-1 (Fer-1) is one of the most widely utilized and potent synthetic inhibitors of this pathway[1]. However, the translation of Fer-1 and its analogs into in vivo clinical models is severely bottlenecked by metabolic instability.

The active ester moiety of Fer-1 undergoes rapid hydrolysis by plasma and hepatic esterases, yielding the inactive carboxylic acid metabolite, 3-amino-4-(cyclohexylamino)benzoic acid (often generalized in assay development alongside its precursor core, 4-(cyclohexylamino)benzoic acid , or 4-CABA ) [2]. To design next-generation ferroptosis inhibitors with improved Absorption, Distribution, Metabolism, and Excretion (ADME) properties, researchers must accurately quantify the formation of these inactive benzoic acid derivatives across various biological matrices[3].

This guide provides an objective cross-validation of three primary analytical methods—LC-MS/MS, HPLC-UV, and UPLC-QTOF—used to assay 4-CABA derivatives, ensuring scientific integrity and reproducibility in your pharmacokinetic (PK) workflows.

G A Ferrostatin-1 (Active Ester Prodrug) B Esterases / Hydrolysis (In vivo / In vitro) A->B Metabolism C 3-amino-4-(cyclohexylamino)benzoic acid (Inactive Metabolite) B->C Cleavage

Fig 1: Metabolic hydrolysis of Ferrostatin-1 into its inactive benzoic acid derivative.

Methodological Comparison: Selecting the Right Assay

When tracking the metabolic degradation of ferrostatins, the choice of analytical platform dictates the sensitivity, throughput, and susceptibility to matrix interference.

A. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
  • Best For: In vivo PK studies and absolute bioavailability calculations.

  • Causality & Mechanism: 4-CABA is an amphoteric molecule, possessing both a basic secondary amine and an acidic carboxylic acid (pKa ~4.5). By utilizing a mobile phase heavily modified with 0.1% Formic Acid (pH ~2.7), the carboxylic acid remains protonated (neutral), which maximizes hydrophobic interaction and retention on a C18 reversed-phase column. Simultaneously, the amine group becomes protonated (positively charged), facilitating highly efficient positive electrospray ionization (ESI+) and superior signal-to-noise ratios.

B. HPLC-UV (High-Performance Liquid Chromatography with UV Detection)
  • Best For: High-throughput in vitro stability assays (e.g., liver microsomal stability, simulated gastric fluid assays).

  • Causality & Mechanism: The conjugated aromatic ring of the benzoic acid core provides robust UV absorbance (typically monitored at 254 nm). While HPLC-UV lacks the extreme sensitivity of mass spectrometry, it is fundamentally immune to the matrix ionization suppression effects that plague LC-MS/MS. This makes it a highly reliable, cost-effective workhorse for crude in vitro assays where metabolite concentrations are relatively high.

C. UPLC-QTOF (Ultra-Performance LC-Quadrupole Time-of-Flight)
  • Best For: Exact mass determination and complex Phase II metabolite profiling.

  • Causality & Mechanism: High-resolution mass spectrometry allows researchers to differentiate isobaric metabolites and identify secondary conjugation events, such as the glucuronidation of the 4-CABA carboxylic acid group, which standard triple-quadrupole MRM transitions might miss.

Quantitative Data Summary
Performance MetricLC-MS/MS (ESI+)HPLC-UV (254 nm)UPLC-QTOF
Primary Application In vivo PK & BioavailabilityIn vitro Microsomal StabilityMetabolite ID & Profiling
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL5 ng/mL
Linear Dynamic Range 1 - 5,000 ng/mL100 - 50,000 ng/mL10 - 10,000 ng/mL
Matrix Effect High (Requires Stable Isotope IS)Low (Immune to Ion Suppression)Moderate
Throughput High (2-3 min/sample)Medium (5-10 min/sample)Low (10-15 min/sample)
Cost per Sample HighLowVery High

Self-Validating Experimental Protocol: Bridging LC-MS/MS and HPLC-UV

To ensure data integrity when transitioning a drug candidate from in vitro screening (HPLC-UV) to in vivo PK (LC-MS/MS), a rigorous cross-validation protocol must be executed. The following step-by-step methodology is designed as a self-validating system to prevent artificial ex vivo degradation.

Step 1: Matrix Preparation & Spiking
  • Harvest blank rat plasma (using K2EDTA as an anticoagulant) or prepare active human liver microsomes (HLM).

  • Spike the matrix with known concentrations of the 4-CABA reference standard to create a calibration curve (100 ng/mL to 5,000 ng/mL to overlap both instrument detection ranges).

  • Critical Causality: Maintain all samples strictly on ice (4°C). Temperature reduction exponentially slows endogenous esterase activity, preventing the baseline drift of any unhydrolyzed ester prodrugs.

Step 2: Extraction via Protein Precipitation
  • Aliquot 50 µL of the spiked matrix into a pre-chilled 96-well plate.

  • Rapidly add 150 µL (3 volumes) of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide or an isotopically labeled 4-CABA analog).

  • Critical Causality: The immediate introduction of cold organic solvent instantly denatures plasma and hepatic esterases. If extraction is performed with aqueous buffers or at room temperature, residual ester prodrugs will hydrolyze ex vivo during sample handling, falsely elevating the measured concentration of the 4-CABA metabolite.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 3: Parallel Acquisition
  • Extract the supernatant and split it into two separate autosampler vials.

  • LC-MS/MS Injection: Inject 2 µL. Utilize a rapid gradient (5% to 95% ACN over 2.5 minutes) on a sub-2 µm C18 column. Monitor the specific MRM transition for the protonated parent mass of the specific 4-CABA derivative.

  • HPLC-UV Injection: Inject 15 µL. Utilize a longer gradient (5% to 95% ACN over 8 minutes) on a standard 3.5 µm C18 column. Monitor absorbance at 254 nm.

Step 4: Statistical Bridging (Incurred Sample Reanalysis)
  • Calculate the calculated concentrations from both instruments.

  • Perform a Bland-Altman plot analysis to assess the agreement between the two methods.

  • Validation Criteria: The assay is considered successfully cross-validated if the %Bias between the LC-MS/MS and HPLC-UV calculated concentrations falls within ±15% for at least 67% of the samples.

G A Spiked Biological Matrix (4-CABA Standards) B Sample Extraction (Cold ACN Protein Precipitation) A->B C Method A: LC-MS/MS (High Sensitivity PK) B->C D Method B: HPLC-UV (Routine In Vitro Screening) B->D E Statistical Cross-Validation (Bland-Altman Plot, %Bias) C->E D->E

Fig 2: Cross-validation workflow bridging LC-MS/MS and HPLC-UV assay methodologies.

Conclusion

The accurate quantification of 4-(cyclohexylamino)benzoic acid and its derivatives is non-negotiable for evaluating the metabolic liabilities of ferrostatin-based therapies. While LC-MS/MS remains the undisputed gold standard for in vivo PK due to its extreme sensitivity, HPLC-UV provides a highly robust, matrix-resistant alternative for early-stage in vitro stability screening. By employing strict temperature controls and rapid organic protein precipitation, researchers can successfully cross-validate these methods, ensuring seamless data translation from the bench to preclinical models.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4068248, Ferrostatin-1." PubChem. URL:[Link]

  • Hofmans, S., Vanden Berghe, T., Devisscher, L., Hassannia, B., Lyssens, S., Joossens, J., Van Der Veken, P., Vandenabeele, P., & Augustyns, K. (2016). "Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties." Journal of Medicinal Chemistry, 59(5), 2041–2053. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-(cyclohexylamino)benzoic Acid for Laboratory Professionals

In the landscape of pharmaceutical research and organic synthesis, the responsible management of chemical byproducts is not merely a regulatory hurdle but a cornerstone of scientific integrity and environmental stewardsh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and organic synthesis, the responsible management of chemical byproducts is not merely a regulatory hurdle but a cornerstone of scientific integrity and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(cyclohexylamino)benzoic acid, ensuring the safety of laboratory personnel and the preservation of our environment.

Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. 4-(cyclohexylamino)benzoic acid is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory System Irritation: May cause respiratory irritation.[1][2]

Given these potential hazards, the primary objective of the disposal procedure is to prevent any contact with personnel and to preclude its release into the environment.

Waste Segregation and Container Management: The First Line of Defense

The foundation of a robust chemical waste management program begins at the point of generation. Improper segregation can lead to dangerous chemical reactions, compromising the safety of the entire laboratory.

Protocol for Waste Collection:
  • Dedicated Waste Container: Designate a specific, compatible container for the collection of 4-(cyclohexylamino)benzoic acid waste. Suitable containers are made of high-density polyethylene (HDPE) or glass and must have a secure, screw-top cap.[3][4] Never use food-grade containers or those that previously held incompatible chemicals.[4]

  • Clear and Accurate Labeling: At the moment the first particle of waste enters the container, it must be labeled with a "Hazardous Waste" tag.[3] The label must clearly identify the contents as "4-(cyclohexylamino)benzoic Acid" and list all components if it is a mixed waste stream.[3] Additionally, the relevant hazard pictograms and statements must be present.[5]

  • Incompatibility Prevention: It is crucial to avoid mixing incompatible waste streams.[5] For instance, 4-(cyclohexylamino)benzoic acid, being an acidic compound, should be kept separate from bases. A safety data sheet should always be consulted for detailed incompatibility information.[5]

Accumulation and Storage: Ensuring a Safe Holding Environment

Once collected, the hazardous waste must be stored in a manner that minimizes risk until it can be removed by a certified disposal vendor.

Storage Guidelines:
  • Satellite Accumulation Areas (SAAs): Waste containers should be kept in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[3][6]

  • Secondary Containment: All liquid waste containers must be placed in secondary containment, such as a chemically resistant tray, to contain any potential leaks.[3][4][6]

  • Safe Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from sources of heat or ignition.[7] Containers must be kept closed except when adding waste.[3][6]

The following diagram illustrates the decision-making process for proper waste segregation and storage.

waste_management_workflow A Waste Generated: 4-(cyclohexylamino)benzoic Acid B Is there a dedicated container? A->B C Obtain a new, compatible container with screw-top. B->C No D Affix 'Hazardous Waste' label. Identify contents and hazards. B->D Yes C->D E Place in designated Satellite Accumulation Area (SAA). D->E F Use secondary containment for liquid waste. E->F G Store in cool, dry, well-ventilated area. Keep container closed. F->G

Caption: Workflow for initial handling and storage of 4-(cyclohexylamino)benzoic acid waste.

Final Disposal: The Role of Professional Waste Management

The ultimate disposal of 4-(cyclohexylamino)benzoic acid must be conducted by a licensed hazardous waste disposal company. This ensures compliance with all federal, state, and local regulations.[8][9]

Preferred Disposal Method:
  • Incineration: The recommended disposal method is high-temperature incineration at an approved waste disposal plant.[1][10] This process ensures the complete destruction of the chemical, preventing its release into the environment.

Empty Container Management:

Even "empty" containers that held 4-(cyclohexylamino)benzoic acid must be managed properly. To be considered non-hazardous, a container must be triple-rinsed with a suitable solvent.[8] The rinsate from this process must be collected and treated as hazardous waste.[6]

Quantitative Disposal Parameters

For effective laboratory management, it is beneficial to have clear quantitative guidelines for waste accumulation.

ParameterGuidelineRationale
Maximum Accumulation Volume (in SAA) Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous wasteAdherence to federal regulations for satellite accumulation areas.[6]
Container Fill Level Do not overfill; leave adequate headspaceTo prevent spills and allow for expansion due to temperature changes.
pH of Aqueous Waste for Sewer Disposal Not applicable for this compoundDirect sewer disposal of 4-(cyclohexylamino)benzoic acid is not recommended.

By adhering to these rigorous protocols, research professionals can ensure that the disposal of 4-(cyclohexylamino)benzoic acid is conducted with the highest standards of safety and environmental responsibility, thereby fostering a culture of trust and expertise in the laboratory.

References

  • HSE. (2023, December 12). Need to dispose chemicals. Health and Safety Executive.
  • Environmental Health and Safety. Hazardous Waste Disposal Procedures. The University of Chicago.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Thermo Fisher Scientific. (2025, December 21).
  • Thermo Fisher Scientific. (2022, June 17). SDS US.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (2025, September 22).
  • Labor Security System.
  • University of California, San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • MilliporeSigma. (2026, March 5).
  • Hampshire College. Lab Safety Manual: Chemical Management.
  • The University of Vermont. Chemical Waste Management.
  • American Chemical Society.
  • Fisher Scientific. (2012, May 1).
  • ITW Reagents. (2025, July 3).
  • Fisher Scientific. (2012, May 1).
  • NextSDS. 3-AMINO-4-(CYCLOHEXYLAMINO) BENZOIC ACID METHYL ESTER.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.

Sources

Handling

Personal protective equipment for handling 4-(cyclohexylamino)benzoic Acid

Comprehensive Safety and Operational Guide for Handling 4-(Cyclohexylamino)benzoic Acid Executive Summary & E-E-A-T Grounding As a Senior Application Scientist overseeing the scale-up of ferroptosis inhibitors, I emphasi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4-(Cyclohexylamino)benzoic Acid

Executive Summary & E-E-A-T Grounding

As a Senior Application Scientist overseeing the scale-up of ferroptosis inhibitors, I emphasize that handling 4-(cyclohexylamino)benzoic acid (CAS: 66380-78-7) requires strict adherence to procedural safety[1]. This compound serves as a critical intermediate in the synthesis of potent radical-trapping antioxidants, most notably Ferrostatin-1[2].

Because it is an organic acid presenting as a fine powder, it poses a high risk of aerosolization. The presence of the lipophilic cyclohexyl group enhances its solubility in organic solvents (such as methanol, commonly used during its synthesis and application)[3]. This lipophilicity inadvertently increases the risk of dermal absorption if a solution breaches standard personal protective equipment (PPE). This guide provides self-validating protocols to mitigate its primary hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[4].

Chemical Profile & Hazard Summary

Understanding the physical properties of the chemical is the first step in predicting its behavior in the lab.

Property / HazardSpecificationOperational Implication
CAS Number 66380-78-7[1]Unique identifier for SDS cross-referencing and inventory management.
Molecular Formula C13H17NO2[5]Organic acid; highly soluble in polar organic solvents.
Physical State Solid (Powder)High risk of aerosolization and subsequent dust inhalation.
H315 & H319 Skin & Serious Eye Irritation[6]Mandates strict barrier protection (nitrile gloves, splash goggles).
H335 May cause respiratory irritation[7]Requires handling strictly within a certified chemical fume hood.

Causality-Driven PPE Matrix

Do not merely wear PPE; understand why it is selected. The following matrix outlines the required gear and the mechanistic reasoning behind it.

PPE CategoryRequired EquipmentCausality & Scientific Rationale
Respiratory N95/P100 Particulate RespiratorThe fine powder form easily aerosolizes. Inhalation directly exposes the mucous membranes to the acidic moiety, triggering H335 respiratory irritation[7]. Required if handling outside a fume hood.
Hand Protection Nitrile Gloves (4-6 mil minimum)Nitrile provides an excellent barrier against solid organic acids. Crucial Note: If dissolving the compound in methanol for Ferrostatin-1 synthesis[3], double-glove. The cyclohexyl group increases lipophilicity, allowing solvent-carried compound to penetrate compromised gloves faster.
Eye Protection Snug-fitting Chemical Splash GogglesStandard safety glasses with side shields are insufficient against airborne dust. Goggles prevent fine particulates from dissolving in ocular fluid, which causes H319 severe eye irritation[6].
Body Protection Flame-Resistant (FR) or Cotton Lab CoatPrevents electrostatic attraction of the powder to synthetic clothing fibers, mitigating delayed dermal exposure (H315)[4].

Operational Workflows: Step-by-Step Handling

Every protocol must be a self-validating system. Follow these steps to ensure operational integrity.

Protocol A: Pre-Operation Setup & Weighing

  • Fume Hood Validation: Before opening the chemical container, verify the chemical fume hood's face velocity is between 80-120 feet per minute (fpm). Self-validation: Check the digital monitor or tape a tissue strip to the sash to confirm inward airflow.

  • PPE Inspection: Inflate nitrile gloves manually to check for microscopic pinhole leaks before donning.

  • Static Mitigation: 4-(Cyclohexylamino)benzoic acid powder can carry a static charge. Use an anti-static weighing boat and a grounded balance to prevent the powder from jumping.

  • Transfer Technique: Use a clean, dry stainless-steel spatula. To prevent aerosolization, do not drop the powder; lower the spatula directly to the surface of the weigh boat before releasing the chemical.

  • Post-Weighing: Immediately cap the source bottle and seal it with Parafilm to prevent ambient moisture degradation.

Protocol B: Solvent Addition (Synthesis Context) When synthesizing derivatives like Ferrostatin-1, the compound is typically dissolved in methanol and subjected to hydrogenation[3].

  • Solvent Handling: Keep the weigh boat inside the fume hood. Slowly add the solvent (e.g., methanol) down the side of the reaction vessel to minimize dust kick-up.

  • Agitation: Use magnetic stirring rather than manual shaking to prevent splashing of the irritant solution.

Safe Handling and Spill Response Workflow

The following diagram illustrates the logical progression of handling 4-(cyclohexylamino)benzoic acid, including immediate spill response pathways.

SpillResponse Setup 1. Pre-Operation Setup Verify Fume Hood (80-120 fpm) Weighing 2. Weighing & Transfer Use anti-static boat & wet-wipe spatula Setup->Weighing Solvent 3. Solvent Addition (e.g., Methanol for synthesis) Weighing->Solvent SpillCheck Spill Detected? Solvent->SpillCheck SpillAction 4a. Spill Response Don P100, wet-wipe with 70% EtOH SpillCheck->SpillAction Yes Decon 4b. Routine Decontamination Wash surfaces with soap & water SpillCheck->Decon No Waste 5. Hazardous Waste Disposal Seal in compatible solid waste container SpillAction->Waste Decon->Waste

Safe handling and spill response workflow for 4-(cyclohexylamino)benzoic acid.

Disposal & Decontamination Plan

Proper disposal prevents downstream exposure and environmental contamination.

Spill Response (Solid Powder):

  • Do not sweep. Sweeping aerosolizes the H335 irritant[7].

  • Don a P100 respirator if the spill is outside the fume hood.

  • Cover the spill with damp paper towels (using water or 70% ethanol) to suppress dust.

  • Carefully scoop the damp mass using a non-sparking tool into a compatible, sealable hazardous waste container.

Decontamination:

  • Wash all contaminated surfaces with a mild detergent and water. The anionic surfactants in soap effectively lift the lipophilic organic acid from surfaces.

  • Follow with a 70% ethanol wipe-down to remove any residual organic traces.

Waste Disposal:

  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, and paper towels in a clearly labeled, sealed solid hazardous waste bin.

  • Liquid Waste: If the chemical is dissolved in organic solvents, dispose of it in a designated flammable organic liquid waste carboy. Never pour solutions down the drain.

References

  • PubChem. "Ferrostatin-1 | C15H22N2O2 | CID 4068248 - PubChem". URL: [Link]

  • Vanderbilt University. "SAFETY DATA SHEET: Hazard Statements H315, H319, H335". URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.